molecular formula C5H4BrN5 B152545 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 83255-86-1

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B152545
CAS No.: 83255-86-1
M. Wt: 214.02 g/mol
InChI Key: GZQVGSRUUTUJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a versatile chemical scaffold extensively utilized in medicinal chemistry and anticancer drug discovery. Its core value lies in its role as a key synthetic intermediate for the development of potent kinase inhibitors. The 1H-pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the purine ring found in ATP, allowing derived compounds to compete effectively for binding at the kinase domain . The bromine atom at the 3-position provides a reactive handle for further functionalization via cross-coupling reactions, enabling the exploration of diverse chemical space and the optimization of drug candidates . Research focused on Breast Tumor Kinase (BRK, or PTK6), an oncogenic driver overexpressed in breast and other cancers, has identified scaffolds based on 1H-pyrazolo[3,4-d]pyrimidin-4-amine as highly selective BRK inhibitors. These compounds exhibit excellent potency in the low nanomolar range and function as Type I inhibitors, binding to the active DFG-in conformation of the kinase . Furthermore, this privileged scaffold is instrumental in the design of novel CDK2 inhibitors, which are appealing targets for selective cancer treatment. Compounds featuring this structure have demonstrated significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116), and promising enzymatic inhibitory activity against CDK2/cyclin A2 . The 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivatives are also known to inhibit other oncogenic tyrosine kinases, such as c-Src and c-Abl, showcasing the broad utility of this intermediate in developing targeted therapies .

Properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQVGSRUUTUJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321107
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83255-86-1
Record name 83255-86-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Identification and Characterization of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its pyrazolopyrimidine core is isosteric to purine, rendering it a privileged scaffold for designing molecules that interact with a wide array of biological targets, particularly protein kinases. The strategic placement of a bromine atom at the C3-position provides a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions. This guide provides an in-depth overview of the definitive identification, analytical characterization, and practical applications of this compound, tailored for researchers and scientists in drug discovery and organic synthesis.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is a distinct molecule with a specific set of identifiers and properties.

Chemical Identity
  • Chemical Name: this compound

  • Synonym: 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine[1]

  • CAS Number: 83255-86-1[1]

  • Molecular Formula: C₅H₄BrN₅[1]

  • Molecular Weight: 214.03 g/mol [1]

Physicochemical Data

A summary of the key physical and chemical properties is presented in Table 1. This data is crucial for handling, storage, and designing experimental conditions such as reaction setups and chromatography.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[1]
Melting Point >350 °C[1]
Purity (Typical) ≥97% (HPLC)[1]
Storage Conditions Store at 2 - 8 °C, desiccated[1]
MDL Number MFCD12196922[1]
PubChem ID 340230[1]

Synthesis Overview: A Practical Approach

While multiple synthetic routes exist, a common and effective strategy involves the direct halogenation of the parent scaffold, 1H-pyrazolo[3,4-d]pyrimidin-4-amine (a purine analog). A frequently employed method uses N-bromosuccinimide (NBS) as a brominating agent in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF).

Causality in Synthesis: The pyrazolo[3,4-d]pyrimidine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3-position is particularly activated for halogenation. NBS is chosen as it is a reliable and easily handled source of electrophilic bromine (Br⁺), minimizing the formation of hazardous byproducts associated with using elemental bromine.

A related iodinated intermediate, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is synthesized by reacting the parent amine with N-iodosuccinimide in DMF, demonstrating the versatility of this synthetic approach for different halogens.[2][3]

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of this compound is a multi-step process. Each analytical technique provides orthogonal data, which, when combined, constitutes a robust and self-validating system of identification.

Caption: Workflow for the synthesis and analytical validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR):

    • Rationale: This technique identifies the number and types of hydrogen atoms in the molecule. For this compound, we expect to see distinct signals for the pyrimidine proton, the amine protons, and the pyrazole N-H proton.

    • Expected Signals (in DMSO-d₆):

      • A singlet around δ 8.0-8.5 ppm corresponding to the C6-H of the pyrimidine ring.

      • A broad singlet corresponding to the two protons of the C4-NH₂ group. Its chemical shift can vary but is often observed between δ 7.0-8.0 ppm.

      • A very broad singlet for the N1-H proton of the pyrazole ring, typically downfield (> δ 12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Rationale: This provides information on the carbon skeleton of the molecule.

    • Expected Signals: Five distinct signals are expected, one for each carbon atom. The C3-Br carbon will be significantly shifted compared to its non-brominated counterpart.

Mass Spectrometry (MS)
  • Rationale: MS is used to confirm the molecular weight of the compound. For brominated compounds, it provides a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • Expected Result: In the mass spectrum, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass units.

    • [M]⁺ peak at m/z ≈ 213 (corresponding to C₅H₄⁷⁹BrN₅)

    • [M+2]⁺ peak at m/z ≈ 215 (corresponding to C₅H₄⁸¹BrN₅) This isotopic signature is a definitive indicator of the presence of a single bromine atom.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for assessing the purity of a compound. By using a suitable method, the target compound can be separated from any starting materials, byproducts, or other impurities.

  • Typical Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the chromophore absorbs strongly (e.g., 254 nm or 280 nm).

    • Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A purity of ≥97% is common for commercial-grade material[1].

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[2] Its structure mimics the adenine core of ATP, allowing it to competitively bind to the ATP-binding site of many protein kinases. These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.

This compound serves as a key intermediate in the synthesis of these inhibitors.[1] The bromine atom is a versatile functional group that can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach various side chains. This allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role of the title compound in a typical drug discovery cascade.

For instance, this compound is a precursor for synthesizing inhibitors of Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), both of which are validated targets in oncology.[4][5] The ability to modify the C3-position is critical for achieving selectivity and overcoming drug resistance.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Classification: Acutely toxic if swallowed (GHS07).

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C recommended) to ensure long-term stability[1].

References

The Biological Versatility of Pyrazolo[3,4-d]pyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of pyrazolo[3,4-d]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document is intended to be a comprehensive resource, amalgamating quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival. Their structural similarity to adenine allows them to competitively bind to the ATP-binding site of these kinases, leading to the disruption of downstream signaling pathways.

Kinase Inhibition: A Primary Mechanism of Action

A multitude of studies have highlighted the potent inhibitory effects of pyrazolo[3,4-d]pyrimidines on a range of kinases implicated in cancer, including:

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in cell proliferation, survival, and migration.[1]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies. The FDA-approved drug ibrutinib is a prominent example of a BTK inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These receptor tyrosine kinases are critical for tumor growth and angiogenesis.

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[2]

  • Dihydrofolate Reductase (DHFR): Some derivatives have been shown to inhibit DHFR, an enzyme essential for nucleotide synthesis, thereby disrupting DNA replication.

Quantitative Anticancer Activity

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives.

Table 1: In Vitro Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa)57 different cell lines0.326 - 4.31[3]
Compound 14MCF-70.045[2]
Compound 14HCT-1160.006[2]
Compound 14HepG-20.048[2]
Compound 15MCF-70.046[2]
Compound 15HCT-1160.007[2]
Compound 15HepG-20.048[2]
Compound 1aA5492.24[4]
Compound 1dMCF-71.74[4]
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)MCF-711[5]
Compound 5HT108096.25[6]
Compound 5Hela74.8[6]
Compound 5Caco-276.92[6]
Compound 5A549148[6]
Compound 7A54943.75[6]
Compound 7HT108017.50[6]
Compound 7Caco-273.08[6]
Compound 7Hela68.75[6]
Compound P1HCT 116, HepG2, MCF-722.7 - 40.75[7]
Compound P2HCT 116, HepG2, MCF-722.7 - 40.75[7]
SI306Glioblastoma cell linesLow micromolar[8]
Compound 10b (anticancer)MDA-MB-231, MCF-7, SF-268, B16F-105.5 - 11 µg/mL[9]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 / Ki (µM)Reference
Compound 14CDK2/cyclin A20.057[2]
Compound 13CDK2/cyclin A20.081[2]
Compound 15CDK2/cyclin A20.119[2]
Compound 6eSrc kinase5.6[10]
Compound 10cSrc kinase5.1[10]
Compound 2a (SI388)SrcKi = 0.423[11]
Compound 2a (SI388)AblKi = 0.419[11]
Compound 10e (DHFR)DHFRIC50 < 1[12]
Compound 10f (DHFR)DHFRIC50 < 1[12]
Compound 10g (DHFR)DHFRIC50 < 1[12]
Compound 16EGFR0.034[13]
Compound 4EGFR0.054[13]
Compound 15 (EGFR)EGFR0.135[13]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

COX-2 Inhibition

COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Anti-inflammatory Activity

The following table summarizes the in vitro COX inhibitory activity of selected pyrazolo[3,4-d]pyrimidine derivatives.

Table 3: In Vitro COX Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
4b26340.76[14]
3b19310.61[14]
3a-42-[14]
4d28231.22[14]
8e-1.837-[15]
5d-0.27 - 2.34-[16]
5j-0.27 - 2.34-[16]
5k-0.27 - 2.3495.8[16]
5m-0.27 - 2.34-[16]
Compound Series (unspecified)-0.089 - 0.135Good[17]

Antimicrobial and Antiviral Activities

Beyond their effects on mammalian cells, pyrazolo[3,4-d]pyrimidines have also shown promise as antimicrobial and antiviral agents.

Antimicrobial Activity

Several derivatives have exhibited activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action include the inhibition of essential bacterial enzymes, such as DNA polymerase III.

Table 4: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4cStaphylococcus aureus78[18]
7cStaphylococcus aureus78[18]
4dCandida albicans312.5[18]
7dCandida albicans312.5[18]
9aBacteria48[19]
Antiviral Activity

Certain nucleoside analogs of pyrazolo[3,4-d]pyrimidine have demonstrated broad-spectrum antiviral activity against both DNA and RNA viruses. A key mechanism involves the inhibition of cellular enzymes like orotidylate decarboxylase, which is crucial for pyrimidine biosynthesis, thereby depriving the virus of essential building blocks for replication.[20]

Table 5: Antiviral Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundVirusEC50 (µM)Reference
N10169Adeno, vaccinia, influenza B, paramyxo, picorna, reoviruses1 - 10[20]
4gHepatitis B Virus (HBV) DNA0.96[21]
4gHepatitis B Virus (HBsAg)0.82[21]
30Zika Virus (ZIKV)12.4 (EC90)[22]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding increase in the luminescent signal.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor (e.g., ibrutinib) in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase (e.g., BTK), the substrate/ATP mix, and the diluted inhibitor. Include a no-inhibitor control.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

In Vitro COX Inhibition Assay

Principle: The inhibitory activity of compounds on COX-1 and COX-2 can be determined using an enzyme immunoassay (EIA) kit. This assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).

Protocol:

  • Reagent Preparation: Prepare solutions of the test compounds, reference inhibitors (e.g., celecoxib, indomethacin), and arachidonic acid.

  • Enzyme Reaction: In a 96-well plate, add the respective enzyme (ovine COX-1 or human recombinant COX-2), heme, and the test compound or reference inhibitor.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

  • Detection: Add a chromogen solution and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assays cytotoxicity->kinase_assay antimicrobial_assay Antimicrobial Susceptibility Testing kinase_assay->antimicrobial_assay anti_inflammatory_assay Anti-inflammatory Assays (e.g., COX inhibition) antimicrobial_assay->anti_inflammatory_assay pathway_analysis Signaling Pathway Analysis anti_inflammatory_assay->pathway_analysis apoptosis_assay Apoptosis Assays pathway_analysis->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis apoptosis_assay->cell_cycle_analysis animal_models Animal Models of Disease cell_cycle_analysis->animal_models toxicity_studies Toxicity Studies animal_models->toxicity_studies

Caption: General experimental workflow for the evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

bcr_signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKCβ PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Gene Transcription Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) Inhibitor->BTK

Caption: Inhibition of the B-Cell Receptor (BCR) signaling pathway by pyrazolo[3,4-d]pyrimidine-based BTK inhibitors.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Gene Transcription AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->EGFR

Caption: Inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

cox2_pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 PGH2 PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway in inflammation.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, with significant potential in oncology, anti-inflammatory, and anti-infective applications. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield new and effective treatments for a variety of human diseases. This guide serves as a foundational resource to aid researchers in this endeavor.

References

The Halogen Advantage: A Technical Guide to the Role of Bromine Substitution in Pyrazolopyrimidine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases. Consequently, pyrazolopyrimidine derivatives have been extensively investigated and developed as inhibitors of various kinases implicated in cancer and other diseases.

Within the vast chemical space of pyrazolopyrimidine analogs, halogenation, and specifically bromination, has emerged as a powerful strategy to modulate and enhance biological activity. The introduction of a bromine atom can profoundly influence a molecule's physicochemical properties, including its size, lipophilicity, and electronic character. These modifications can lead to improved target binding, altered metabolic stability, and enhanced cellular potency. This technical guide provides an in-depth exploration of the role of bromine substitution in the bioactivity of pyrazolopyrimidines, consolidating key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The Impact of Bromine Substitution on Bioactivity: A Quantitative Analysis

The strategic placement of a bromine atom on the pyrazolopyrimidine core can lead to significant improvements in inhibitory potency against various kinases and cancer cell lines. The following tables summarize quantitative data from several studies, directly comparing the bioactivity of brominated pyrazolopyrimidines with their non-brominated counterparts.

Table 1: Kinase Inhibition Data
Compound Target Kinase IC50 (nM) with Bromine IC50 (nM) without Bromine
Pyrazolo[3,4-d]pyrimidine DerivativeBTK4.211.1[1]
Pyrazolo[3,4-d]pyrimidine DerivativeVEGFR-2220>1000[1]
Pyrazolo[1,5-a]pyrimidine DerivativePIM-10.60>10[1]
Pyrazolo[3,4-d]pyrimidine DerivativeBRK3.37>2000[2]
Table 2: Anticancer Activity Data
Compound Cancer Cell Line IC50 (µM) with Bromine IC50 (µM) without Bromine
Pyrazolo[3,4-d]pyrimidine DerivativeHCT-1161.51>10[1]
Pyrazolo[3,4-d]pyrimidine DerivativeMCF-77.68>10[1]
Pyrazolo[3,4-d]pyrimidine DerivativeA5492.249.20[3]
Pyrazolo[3,4-d]pyrimidine DerivativeRaji1.806.69[4]

Key Signaling Pathways and Experimental Workflows

The bioactivity of brominated pyrazolopyrimidines is often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. The EGFR/PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes EGF EGF EGF->EGFR Binds Brominated_Pyrazolopyrimidine Brominated Pyrazolopyrimidine Brominated_Pyrazolopyrimidine->EGFR Inhibits

EGFR Signaling Pathway Inhibition

The evaluation of these compounds involves a series of in vitro assays to determine their potency and mechanism of action. A typical experimental workflow is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Start Pyrazolopyrimidine Core Bromination Bromination Reaction Start->Bromination Purification Purification & Characterization Bromination->Purification Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, Src, BTK) Purification->Kinase_Assay Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture IC50_determination IC50 Determination Kinase_Assay->IC50_determination MTT_Assay MTT Cell Viability Assay IC50_determination->MTT_Assay Inform Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (Protein Phosphorylation) Cell_Culture->Western_Blot MTT_Assay->Western_Blot Guide Concentration

General Experimental Workflow

Detailed Experimental Protocols

Synthesis of Brominated Pyrazolopyrimidine Derivatives

General Procedure for the Bromination of 1H-Pyrazolo[3,4-d]pyrimidine:

This protocol describes a general method for the synthesis of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine. Modifications may be necessary depending on the specific starting material and desired product.

  • Dissolution: Dissolve 1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as dichloromethane or acetonitrile.

  • Brominating Agent Addition: Slowly add a solution of liquid bromine or another brominating agent like N-bromosuccinimide (NBS) to the reaction mixture at a controlled temperature, often starting at 0°C and gradually warming to room temperature or higher.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired brominated pyrazolopyrimidine.

In Vitro Kinase Inhibition Assays

EGFR Kinase Assay (Luminescent Format):

This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Reagent Preparation: Prepare serial dilutions of the test compounds (brominated pyrazolopyrimidines) in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the EGFR enzyme, a suitable peptide substrate, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Src, BTK, and PIM-1 Kinase Assays:

Similar luminescent or radiometric assays can be employed to determine the inhibitory activity against other kinases such as Src, BTK, and PIM-1. The general principle involves a kinase, a specific substrate, ATP, and the test compound. The amount of phosphorylated substrate or ADP produced is then quantified. Specific substrates and optimized buffer conditions for each kinase are commercially available and should be used according to the manufacturer's instructions.

Cellular Assays

MTT Cell Viability Assay:

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the brominated pyrazolopyrimidine compounds for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Phosphorylation:

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

  • Cell Treatment and Lysis: Treat cells with the test compound at a desired concentration and for a specific duration. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-AKT).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

Structure-Activity Relationship (SAR) of Bromine Substitution

The introduction of a bromine atom can influence the bioactivity of pyrazolopyrimidines through several mechanisms, providing valuable insights into the structure-activity relationship.

SAR_Bromine center_node Bromine Substitution lipophilicity Increased Lipophilicity center_node->lipophilicity binding Enhanced Target Binding center_node->binding metabolism Altered Metabolism center_node->metabolism lipophilicity->binding potency Improved Potency & Selectivity binding->potency metabolism->potency

Key SAR Contributions of Bromine
  • Increased Lipophilicity: The bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets.

  • Enhanced Target Binding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's binding pocket. This can lead to a stronger and more specific interaction with the target kinase, resulting in lower IC50 values.

  • Altered Metabolism: The presence of a bromine atom can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life of the compound in vivo.

  • Improved Potency and Selectivity: The combination of these effects often translates to improved overall potency and, in some cases, enhanced selectivity for the target kinase over other off-target kinases.

Conclusion

The substitution of a bromine atom onto the pyrazolopyrimidine scaffold is a well-established and highly effective strategy in medicinal chemistry for enhancing the biological activity of this important class of compounds. As demonstrated by the quantitative data, bromination can lead to substantial increases in potency against a range of clinically relevant protein kinases and cancer cell lines. This guide has provided a comprehensive overview of the role of bromine substitution, including a summary of key bioactivity data, detailed experimental protocols for the synthesis and evaluation of these compounds, and visual representations of the underlying biological pathways and experimental workflows. For researchers and drug development professionals, the strategic incorporation of bromine into pyrazolopyrimidine-based drug candidates represents a valuable tool for optimizing lead compounds and advancing the development of novel targeted therapies.

References

The pyrazolo[3,4-d]pyrimidine scaffold in drug discovery and medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a fused heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community, establishing itself as a "privileged scaffold" in modern drug discovery.[1] Its structure is bioisosteric with the endogenous purine ring system, particularly adenine, which is a fundamental component of adenosine triphosphate (ATP).[2][3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding site of a vast number of enzymes, most notably protein kinases.[3][4]

This inherent ability to target kinases has positioned the scaffold as a cornerstone in the development of therapeutics for a multitude of diseases, especially cancer.[2] The dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.[5] Consequently, numerous pyrazolo[3,4-d]pyrimidine-based kinase inhibitors have been developed, with some achieving clinical success, such as the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Beyond oncology, derivatives have shown potential as antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[1][6] This guide provides a technical overview of the synthesis, mechanism of action, therapeutic applications, and key experimental protocols associated with this versatile scaffold.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine core generally begins with a substituted pyrazole precursor. A common and effective method involves the cyclization of an aminopyrazole carbonitrile or carboxylate. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be cyclized by heating in formic acid or formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.[6][7] This intermediate can then be chlorinated, typically using phosphorus oxychloride (POCl₃), to produce a 4-chloro-pyrazolo[3,4-d]pyrimidine.[7][8] The chlorine atom at the C4 position serves as an excellent leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide array of functional groups and build molecular diversity.[8]

G cluster_start Starting Materials cluster_core Core Synthesis cluster_deriv Derivatization A Substituted Hydrazine C Step 1: Pyrazole Formation (e.g., in Ethanol) A->C B Cyanoacetate Derivative B->C D 5-Aminopyrazole Intermediate C->D Yields E Step 2: Pyrimidine Ring Cyclization (e.g., Formic Acid, Reflux) D->E F Pyrazolo[3,4-d]pyrimidin-4-one E->F Yields G Step 3: Chlorination (e.g., POCl3, Reflux) F->G H 4-Chloro-Pyrazolo[3,4-d]pyrimidine (Key Intermediate) G->H Yields I Step 4: Nucleophilic Substitution (e.g., Amines, Alcohols) H->I J Diverse Functionalized Derivatives I->J Creates Library

General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidines.

Mechanism of Action: Competitive Kinase Inhibition

The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives exert their biological effects, particularly in cancer, is through the inhibition of protein kinases.[2] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation, which acts as a molecular switch to regulate cellular signaling.[5] The pyrazolo[3,4-d]pyrimidine scaffold, being an isostere of the adenine ring of ATP, can fit into the highly conserved ATP-binding pocket located in the kinase domain of these enzymes.[3] It forms key hydrogen bonds with the "hinge region" of the kinase, effectively occupying the site and preventing the binding of endogenous ATP. This competitive inhibition blocks the phosphorylation cascade, thereby halting the downstream signaling responsible for pathological cell behavior.[3][4]

G cluster_kinase Kinase Active Site Kinase Kinase Hinge Region Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Enables NoPhosphorylation Inhibition of Phosphorylation Kinase->NoPhosphorylation Leads to ATP ATP ATP->Kinase Binds Scaffold Pyrazolo[3,4-d]pyrimidine Scaffold Scaffold->Kinase Competitively Binds Downstream Downstream Signaling (e.g., Proliferation) Phosphorylation->Downstream Blocked Signaling Blocked NoPhosphorylation->Blocked

Mechanism of ATP-Competitive Kinase Inhibition.

Therapeutic Applications & Structure-Activity Relationships

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration against a wide range of kinase targets.

Src Family Kinase (SFK) and Bruton's Tyrosine Kinase (BTK) Inhibitors

Src is a non-receptor tyrosine kinase that plays a critical role in signaling pathways controlling cell proliferation, migration, and survival.[9][10] Early research identified pyrazolo[3,4-d]pyrimidines like PP2 as potent Src inhibitors.[11] More recently, derivatives such as SI306 have shown efficacy in patient-derived glioblastoma cells.[12] Ibrutinib, an FDA-approved drug for B-cell cancers, is a prominent example that covalently inhibits BTK, another crucial kinase in B-cell signaling.[4][5]

EGFR and VEGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases involved in tumor growth and angiogenesis (the formation of new blood vessels).[13][14][15] Dual inhibition of these pathways is a promising strategy to enhance therapeutic efficacy.[14] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed to target these kinases, with modifications at the C4 and N1 positions of the scaffold being crucial for tuning potency and selectivity.[3][16]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K SRC Src VEGFR->SRC EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS EGFR->SRC PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF SRC->PI3K PKC->RAF Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Angiogenesis Proliferation Survival Transcription->Outcome VEGF VEGF VEGF->VEGFR EGF EGF EGF->EGFR

Simplified EGFR/VEGFR Signaling Pathways Targeted by Inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for regulating the cell cycle, and their corruption is a common feature in tumor cells.[5] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors, such as those targeting CDK2/cyclin A, which can halt the cell cycle and induce apoptosis.[4][16]

Quantitative Biological Activity Data

The following tables summarize the in vitro activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ / KᵢReference
17m PKD17-35 nM[17]
3-IN-PP1 PKD94-108 nM[17]
12b VEGFR-20.063 µM[16]
Sunitinib (Ref.) VEGFR-20.035 µM[16]
14 CDK2/cyclin A20.057 µM[5]
13 CDK2/cyclin A20.081 µM[5]
7e DHFR1.83 µM[7]
Methotrexate (Ref.) DHFR5.57 µM[7]
SI306 c-SrcKᵢ = 0.13 µM[12]

Table 2: Antiproliferative Activity (IC₅₀)

CompoundCell LineCell TypeIC₅₀Reference
12b MDA-MB-468Breast Cancer3.343 µM[16]
12b T-47DBreast Cancer4.792 µM[16]
Staurosporine (Ref.) MDA-MB-468Breast Cancer6.358 µM[16]
14 HCT-116Colorectal Carcinoma6 nM[5]
15 HCT-116Colorectal Carcinoma7 nM[5]
14 MCF-7Breast Cancer45 nM[5]
VIIa 57 Cancer LinesVarious0.326 - 4.31 µM[18]
SI306 GBM Patient LinesGlioblastomaLow µM range[12]

Key Experimental Protocols

General Protocol for Synthesis of a 4-Substituted-Pyrazolo[3,4-d]pyrimidine

This protocol is a generalized representation based on common synthetic routes.[7][16]

  • Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one. A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (approx. 30 mL per gram of starting material) is heated under reflux for 7-8 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the pyrazolo[3,4-d]pyrimidin-4-one intermediate.

  • Step 2: Chlorination. The intermediate from Step 1 (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq) and heated under reflux for 6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice. The resulting solid is filtered, washed with a cold sodium bicarbonate solution and water, then dried to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Step 3: Nucleophilic Substitution. The 4-chloro intermediate (1.0 eq) and the desired amine (e.g., 4-aminobenzoic acid, 1.1 eq) are suspended in a suitable solvent such as isopropanol or ethanol. The mixture is heated under reflux for 6-12 hours. After cooling, the precipitated product is collected by filtration, washed with cold solvent, and purified, typically by recrystallization from ethanol, to afford the final compound.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the anti-proliferative activity of a compound.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. The old medium is removed from the cells, and 100 µL of the medium containing the test compound (or vehicle control) is added to each well. Plates are incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL stock in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined using non-linear regression analysis.

Protocol for Kinase Inhibition (Kinase-Glo® Lum Assay)

This protocol measures the ability of a compound to inhibit a specific kinase.[5]

  • Kinase Reaction: The reaction is set up in a 96-well plate. To each well, add the kinase buffer, the specific kinase, the substrate peptide, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by adding an ATP solution. The final volume is typically 25-50 µL. The plate is incubated at room temperature for a set period (e.g., 60 minutes). The amount of ATP should be at or below the Km for the enzyme.

  • Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal.

  • Data Acquisition: The plate is incubated for 10 minutes at room temperature to stabilize the signal, and luminescence is measured using a plate-reading luminometer.

  • Analysis: The luminescent signal is inversely proportional to the kinase activity. Lower light output indicates higher kinase activity (more ATP consumed) and less inhibition. IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_cell Cell-Based Mechanism of Action A Synthesize Compound Library B Purification & Structural Confirmation (NMR, MS) A->B C Primary Screen: Antiproliferative Assay (MTT) B->C D Identify 'Hit' Compounds C->D Viability < 50% E Secondary Screen: Kinase Inhibition Assay D->E F Determine Potency (IC50) & Selectivity E->F Low IC50 G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (e.g., Annexin V) F->H I Confirm Cellular MoA G->I H->I Lead Lead Candidate for Further Study I->Lead

Typical Experimental Workflow for Inhibitor Discovery.

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of potent enzyme inhibitors, particularly for the protein kinase family. Its success stems from its bioisosteric relationship with adenine, providing a reliable framework for achieving high-affinity binding in the ATP pocket of numerous kinases. The extensive body of research has demonstrated that chemical modifications at various positions of the scaffold can effectively modulate potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates and approved drugs.

Future research will likely focus on several key areas. The development of next-generation inhibitors will aim for even greater selectivity to minimize off-target effects and associated toxicities. The application of this scaffold is expanding beyond oncology into other therapeutic areas where kinases play a pivotal role, such as inflammatory and neurodegenerative diseases. Furthermore, innovative drug delivery strategies, such as encapsulation in immunoliposomes, are being explored to improve tumor targeting and overcome challenges like poor solubility or blood-brain barrier penetration.[12] The continued exploration of the rich medicinal chemistry of the pyrazolo[3,4-d]pyrimidine core promises to yield new and improved therapies for a wide range of human diseases.

References

The Core Mechanism of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its intrinsic properties as a bioisostere of the adenine ring of ATP allow it to effectively compete for the ATP-binding site of a wide array of protein kinases, leading to the modulation of various signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth exploration of the mechanism of action of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.

The Fundamental Mechanism: Competitive ATP Inhibition

The primary mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors is their function as ATP-competitive inhibitors.[1][2][3][4][5] The core pyrazolo[3,4-d]pyrimidine structure is a bioisostere of the adenine base in ATP, enabling it to fit into the ATP-binding pocket of protein kinases.[1][2][4][5] This binding is primarily facilitated by the formation of hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain.[1][2][3][4] By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins and inhibiting the kinase's catalytic activity.

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for chemical modifications at various positions, which can be tailored to achieve desired potency and selectivity for specific kinase targets.[1][2] This has led to the development of a broad spectrum of inhibitors targeting diverse kinase families.

Key Kinase Targets and Affected Signaling Pathways

Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed to target a multitude of kinases involved in oncogenic signaling. Below are some of the most prominent examples:

Src Family Kinases (SFKs)

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis.[6][7] The first identified pyrazolo[3,4-d]pyrimidine kinase inhibitors, PP1 and PP2, were found to be potent inhibitors of SFKs.[1][4] By inhibiting Src, these compounds can disrupt downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]

Src_Signaling_Pathway Src Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Pyrazolo_Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_Inhibitor->Src Inhibition Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 1: Inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[1] Ibrutinib, an approved drug for various B-cell malignancies, is a pyrazolo[3,4-d]pyrimidine-based irreversible inhibitor of BTK.[1][4] It forms a covalent bond with a cysteine residue in the active site of BTK, leading to sustained inhibition of BCR signaling.[4]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle.[8][9] Dysregulation of CDK activity is a hallmark of cancer. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10]

Polo-Like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication during cell division.[11] Overexpression of PLK4 is observed in various cancers. Potent and selective pyrazolo[3,4-d]pyrimidine-based inhibitors of PLK4 have been developed, demonstrating anti-proliferative activity in cancer cell lines.[11]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine kinase inhibitors against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 / Ki (nM)Reference
IbrutinibBTK7.95[1]
Compound 24jPLK40.2[11]
3-IN-PP1PKD17-35[12]
SI221SFKs(Not specified)[6]
Sapanisertib (INK128)mTOR(Not specified)[4]
SI306SrcKi = 130[13][14]
Compound 2a (SI388)SrcKi = 423[15]
Compound 2a (SI388)AblKi = 419[15]
Compound 51BRK3.37[16]
Derivative 4.35CDK2, 5, 9(Not specified)[9]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Cancer TypeReference
Compound 24jMCF-70.36Breast Cancer[11]
Compound 24jBT4741.35Breast Cancer[11]
Compound 24jMDA-MB-2312.88Breast Cancer[11]
S7Daoy6.24Medulloblastoma[7]
S29Daoy1.72Medulloblastoma[7]
SI163Daoy3.5Medulloblastoma[7]
SI306GBM cell linesLow micromolarGlioblastoma[13]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating pyrazolo[3,4-d]pyrimidine kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Inhibition_Assay Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reaction Prepare Reaction Mixture: - Kinase - Substrate (e.g., peptide) - ATP (often radiolabeled, e.g., [γ-32P]ATP) - Buffer Start->Prepare_Reaction Add_Inhibitor Add Pyrazolo[3,4-d]pyrimidine Inhibitor (at various concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at Optimal Temperature (e.g., 30°C) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., by adding acid) Incubate->Stop_Reaction Separate_Products Separate Phosphorylated Substrate from Unreacted ATP (e.g., using phosphocellulose paper) Stop_Reaction->Separate_Products Quantify Quantify Radioactivity (e.g., using a scintillation counter) Separate_Products->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50 End End Calculate_IC50->End

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (often a synthetic peptide), ATP (frequently radiolabeled with ³²P or ³³P), and a suitable buffer.

  • Inhibitor Addition: The pyrazolo[3,4-d]pyrimidine inhibitor is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent like EDTA.

  • Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove the free ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the inhibition data against the inhibitor concentration.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

  • MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation with Reagent: The plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is then determined.

Cell_Viability_Assay Workflow for MTS Cell Viability Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat Cells with Pyrazolo[3,4-d]pyrimidine Inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTS Add MTS Reagent Incubate_Cells->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Measure_Absorbance Measure Absorbance (e.g., at 490 nm) Incubate_MTS->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: General workflow for a cell viability assay using MTS reagent.

Conclusion

Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors represent a highly successful and versatile class of therapeutic agents. Their core mechanism of action as ATP-competitive inhibitors, coupled with the chemical tractability of the scaffold, has enabled the development of compounds with high potency and selectivity against a wide range of clinically relevant kinases. The continued exploration of this chemical space, guided by a deep understanding of kinase biology and structure-activity relationships, holds significant promise for the future of targeted cancer therapy. This guide provides a foundational understanding for researchers and drug developers working with this important class of molecules.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to 1H-Pyrazolo[3,4-d]pyrimidine Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the 1H-pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold," a foundational structure for a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows it to effectively interact with a wide range of biological targets, leading to its investigation and application in various therapeutic areas. This technical guide provides a comprehensive review of the synthesis and diverse applications of 1H-pyrazolo[3,4-d]pyrimidine derivatives, tailored for researchers, scientists, and professionals in drug development.

The significance of the 1H-pyrazolo[3,4-d]pyrimidine nucleus is underscored by its presence in numerous compounds with demonstrated pharmacological activities. These include roles as anticancer[1][2][3], antibacterial[1], antitubercular[1], and antitumor agents[1]. Furthermore, this versatile scaffold has been integral to the development of inhibitors for various kinases, such as Bruton's tyrosine kinase (BTK), Src tyrosine kinase, Myt1 kinase, and TRAP1 kinase[1].

Strategic Synthesis of the 1H-Pyrazolo[3,4-d]pyrimidine Core

The construction of the 1H-pyrazolo[3,4-d]pyrimidine ring system is primarily achieved through the strategic cyclization of appropriately substituted pyrazole precursors. A common and effective method involves the condensation of 5-aminopyrazoles with various one-carbon synthons.

A prevalent synthetic strategy commences with the use of 5-amino-1H-pyrazole-4-carbonitrile derivatives. These versatile intermediates can be cyclized with reagents such as formamide or triethyl orthoformate to construct the pyrimidine ring. For instance, 5-amino-1-p-tolyl-1H-pyrazole-4-carbonitrile serves as a key starting material for the preparation of a variety of novel pyrazolo[3,4-d]pyrimidine derivatives[2]. The reaction of 5-aminopyrazole-4-carbonitriles with primary amines and orthoesters, often facilitated by microwave irradiation, provides an efficient route to N-substituted pyrazolo[3,4-d]pyrimidines[4].

Another well-established approach involves the reaction of 5-aminopyrazole-4-carboxamides with urea or thiourea to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones or 4-thiones. Modifications at various positions of the pyrazole ring in the starting material allow for the introduction of diverse substituents into the final bicyclic system, enabling the exploration of structure-activity relationships.

A visual representation of a general synthetic pathway is provided below:

Synthesis_Pathway cluster_start Starting Materials cluster_product Core Scaffold 5-Aminopyrazole-4-carbonitrile 5-Aminopyrazole-4-carbonitrile Cyclocondensation Cyclocondensation Reaction 5-Aminopyrazole-4-carbonitrile->Cyclocondensation Reacts with C1_Synthon One-Carbon Synthon (e.g., Formamide, Orthoformate) C1_Synthon->Cyclocondensation Provides Pyrazolopyrimidine 1H-Pyrazolo[3,4-d]pyrimidine Cyclocondensation->Pyrazolopyrimidine Forms

A generalized synthetic route to the 1H-pyrazolo[3,4-d]pyrimidine core.

Key Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines a common multi-step synthesis of a key intermediate used in the development of various pyrazolo[3,4-d]pyrimidine derivatives[5].

Step 1: Synthesis of Ethyl 2-cyano-3-(phenylamino)acrylate

  • To a solution of ethyl cyanoacetate and phenylhydrazine in ethanol, a catalytic amount of piperidine is added.

  • The mixture is refluxed for 4 hours.

  • After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • The product from Step 1 is refluxed in formamide at 190°C for 8 hours.

  • The reaction mixture is cooled, and the resulting solid is collected by filtration.

Step 3: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • The pyrazole derivative from Step 2 is heated in an excess of phosphorus oxychloride (POCl₃) at 106°C for 6 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a suitable base.

  • The resulting precipitate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is filtered, washed with water, and dried.

Therapeutic Applications: A Focus on Oncology

The structural analogy of the 1H-pyrazolo[3,4-d]pyrimidine scaffold to adenine makes it an ideal candidate for designing ATP-competitive kinase inhibitors, a cornerstone of modern cancer therapy[6].

Epidermal Growth Factor Receptor (EGFR) Inhibition

Numerous 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. These compounds are designed to fit into the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling. Notably, certain derivatives have shown potent activity against both wild-type and mutant forms of EGFR, such as the T790M mutation which confers resistance to first-generation EGFR inhibitors[7][8].

The general mechanism of action for these inhibitors is illustrated in the following signaling pathway diagram:

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds ATP ATP EGFR->ATP Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates ADP ADP ATP->ADP Phosphorylation P P Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1H-Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding

Inhibition of EGFR signaling by 1H-pyrazolo[3,4-d]pyrimidine derivatives.
Other Kinase Targets

Beyond EGFR, derivatives of this scaffold have demonstrated inhibitory activity against a range of other kinases implicated in cancer, including Src, Abl, and Cyclin-Dependent Kinases (CDKs)[1][9]. The development of dual Src/Abl inhibitors based on the pyrazolo[3,4-d]pyrimidine core has shown promise, although challenges such as poor aqueous solubility often need to be addressed through strategies like prodrug development[10].

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1H-pyrazolo[3,4-d]pyrimidine derivatives from the literature.

Table 1: EGFR Inhibitory Activity

Compound IDTargetIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)Reference
12bEGFRWT0.016A5498.21[7][8]
12bEGFRT790M0.236HCT-11619.56[7][8]
16EGFR0.034--[11]

Table 2: Antiproliferative Activity against Various Cancer Cell Lines

Compound IDMCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (nM)Reference
P122.7 - 40.75--[1]
P222.7 - 40.75--[1]
1445486[9]
1546487[9]

Broader Biological Activities

While oncology remains a primary focus, the biological evaluation of 1H-pyrazolo[3,4-d]pyrimidines has revealed a wider spectrum of potential therapeutic applications. For instance, Allopurinol, a notable member of this class, is a clinically used drug for the treatment of gout, a condition characterized by hyperuricemia[1]. Furthermore, various derivatives have been investigated for their anti-inflammatory, antiviral, and antimicrobial properties[12]. Some compounds have also shown potential as inhibitors of phosphodiesterase-5 (PDE-5)[13].

Conclusion

The 1H-pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic accessibility and inherent ability to mimic endogenous purines provide a robust platform for generating diverse chemical libraries. The extensive research into its applications, particularly in oncology, has yielded potent kinase inhibitors with promising preclinical and, in some cases, clinical activity. Future efforts in this field will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel therapeutic targets, and expanding their application to a wider range of diseases. The continued innovation in synthetic methodologies will undoubtedly facilitate the exploration of this privileged scaffold, paving the way for the next generation of 1H-pyrazolo[3,4-d]pyrimidine-based therapeutics.

References

The Rise of Pyrazolo[3,4-d]pyrimidines: A Technical Guide to Their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the quest for novel anticancer agents. Its structural resemblance to the purine core of adenine allows it to effectively compete with ATP for the binding sites of numerous protein kinases, many of which are critical drivers of cancer cell growth and proliferation.[1][2] This in-depth guide explores the discovery, development, and mechanisms of action of this promising class of compounds, presenting key data, experimental protocols, and pathway visualizations to aid researchers in this dynamic field.

A Versatile Scaffold Targeting Multiple Oncogenic Pathways

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a remarkable ability to inhibit a wide array of protein kinases and other key enzymes implicated in cancer. This multi-targeted potential offers a significant advantage in combating the complexity and heterogeneity of tumors.

Kinase Inhibition: The Primary Mechanism of Action

The vast majority of anticancer pyrazolo[3,4-d]pyrimidines exert their effects by inhibiting protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. By blocking the activity of specific kinases that are overactive or mutated in cancer cells, these compounds can effectively halt tumor progression.

Key kinase targets for this scaffold include:

  • Src Family Kinases (SFKs) : The discovery of PP1 and PP2 as potent Src inhibitors was a seminal moment for this class of compounds.[3] Elevated Src activity is linked to various aspects of cancer, including proliferation, invasion, and metastasis.[4]

  • Bruton's Tyrosine Kinase (BTK) : Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based irreversible BTK inhibitor, is a clinically approved drug for the treatment of B-cell malignancies.[1][2]

  • Epidermal Growth Factor Receptor (EGFR) : Numerous derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR, a key driver in non-small cell lung cancer and other solid tumors.[5][6]

  • Cyclin-Dependent Kinases (CDKs) : As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Several pyrazolo[3,4-d]pyrimidine compounds have shown potent inhibitory activity against CDK2.[7][8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) : By inhibiting VEGFR, these agents can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9]

  • RET Tyrosine Kinase : Selective RET inhibitors based on this scaffold have been developed, offering potential treatments for thyroid cancers.[3][10]

The development of dual-target inhibitors, such as those targeting both EGFR and HER2, or CDK2 and GSK-3β, represents a promising strategy to enhance efficacy and overcome drug resistance.[11]

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives have shown efficacy through other mechanisms:

  • Dihydrofolate Reductase (DHFR) Inhibition : Some compounds, designed as structural mimics of methotrexate, have demonstrated potent DHFR inhibition, leading to disruption of nucleotide synthesis and apoptosis.[12]

  • Microtubule Targeting : Certain derivatives act as microtubule targeting agents, inhibiting tubulin polymerization and arresting cells in mitosis, ultimately leading to apoptotic cell death.[13]

  • Induction of Reactive Oxygen Species (ROS) : Some compounds have been shown to exert their cytotoxic effects by increasing the levels of ROS within cancer cells, leading to oxidative stress and cell death.[14]

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and protein kinases. This data provides a comparative overview of the potency and selectivity of different structural modifications.

Table 1: In Vitro Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
VIIa 57 different cell lines0.326 - 4.31[15]
10b MDA-MB-231, MCF-7, SF-268, B16F-105.5 - 11 µg/ml[16]
10e MCF-711[17]
1a A5492.24[18]
12b A5498.21[5]
12b HCT-11619.56[5]
XIIb NCI-H522- (183.09% inhibition)[19]
XIIc NCI-H522- (180.32% inhibition)[19]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Protein Kinases

CompoundTarget KinaseIC50 / Ki (µM)Reference
4a CDK20.21[7]
SI306 c-Src0.13 (Ki)[4]
23c RETPotent (specific value not stated)[10]
12b EGFRWT0.016[5]
12b EGFRT790M0.236[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based anticancer agents.

General Synthetic Scheme

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring. A common synthetic route is outlined below:

G cluster_synthesis General Synthesis of Pyrazolo[3,4-d]pyrimidines start Substituted Hydrazine step2 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile start->step2 Reaction with step1 Ethyl 2-cyano-3-ethoxyacrylate step1->step2 step4 1-Substituted-1H-pyrazolo[3,4-d]pyrimidine step2->step4 Cyclization with step3 Formamide or Formic Acid step3->step4 step6 4-Chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine step4->step6 Chlorination with step5 Phosphorus Oxychloride (POCl3) step5->step6 final Target Pyrazolo[3,4-d]pyrimidine Derivatives step6->final Functionalization via step7 Nucleophilic Substitution with Amines, etc. step7->final

Caption: A generalized synthetic pathway for pyrazolo[3,4-d]pyrimidine derivatives.

Detailed Steps:

  • Pyrazole Ring Formation : A substituted hydrazine is reacted with a suitable three-carbon precursor, such as ethyl 2-cyano-3-ethoxyacrylate, to form a 5-aminopyrazole derivative.

  • Pyrimidine Ring Cyclization : The resulting aminopyrazole is then cyclized with a one-carbon source, like formamide or formic acid, to yield the pyrazolo[3,4-d]pyrimidine core.[15]

  • Chlorination : The core structure is often chlorinated at the 4-position using an agent like phosphorus oxychloride (POCl3) to create a reactive intermediate.[12]

  • Functionalization : The 4-chloro intermediate serves as a versatile precursor for introducing various substituents through nucleophilic substitution reactions with amines, thiols, or other nucleophiles, leading to a diverse library of target compounds.[15]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[18]

Protocol:

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin or cisplatin) is also included.[14][18]

  • Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol (General):

  • Reaction Mixture Preparation : A reaction mixture is prepared containing the purified kinase, a substrate (a peptide or protein that is phosphorylated by the kinase), ATP (often radiolabeled, e.g., [γ-33P]ATP), and a buffer solution.

  • Compound Addition : The test compound is added to the reaction mixture at various concentrations.

  • Initiation and Incubation : The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Termination : The reaction is stopped, often by adding a stop solution or by spotting the mixture onto a filter membrane.

  • Detection of Phosphorylation : The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done using a scintillation counter. Other methods include ELISA-based assays or fluorescence-based assays.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine inhibitors and a general workflow for their discovery and development.

Simplified EGFR Signaling Pathway and Inhibition

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by a pyrazolo[3,4-d]pyrimidine agent.

Simplified Src Signaling Pathway and Inhibition

G cluster_src_pathway Simplified Src Signaling Pathway GrowthFactor Growth Factor Receptor Src Src GrowthFactor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 CellMotility Cell Motility & Invasion FAK->CellMotility Proliferation Gene Transcription & Proliferation STAT3->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., SI306) Inhibitor->Src

Caption: Blockade of Src-mediated signaling by a pyrazolo[3,4-d]pyrimidine inhibitor.

General Workflow for Anticancer Agent Development

G cluster_workflow Drug Discovery & Development Workflow design Compound Design & Synthesis - Scaffold Selection - SAR Studies - Chemical Synthesis screening In Vitro Screening - Cytotoxicity Assays (e.g., MTT) - Kinase Inhibition Assays - Mechanism of Action Studies design->screening optimization Lead Optimization - Improve Potency - Enhance Selectivity - Favorable ADME Properties screening->optimization invivo In Vivo Evaluation - Xenograft Models - Pharmacokinetics - Toxicology Studies optimization->invivo clinical Clinical Trials - Phase I, II, III invivo->clinical

Caption: A typical workflow for the development of pyrazolo[3,4-d]pyrimidine anticancer agents.

Future Directions and Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[20] Current research focuses on several key areas:

  • Improving Selectivity : While broad-spectrum kinase inhibition can be beneficial, developing more selective inhibitors can reduce off-target effects and toxicity.

  • Overcoming Drug Resistance : Designing compounds that are effective against drug-resistant mutations (e.g., EGFR T790M) is a critical area of investigation.[5]

  • Novel Drug Delivery Systems : Formulations such as liposomes are being explored to improve the solubility and tumor-targeting of these compounds.[4]

  • Combination Therapies : Investigating the synergistic effects of pyrazolo[3,4-d]pyrimidine inhibitors with other anticancer drugs is a promising strategy to enhance therapeutic outcomes.[21]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant role in the development of potent kinase inhibitors. As a bioisostere of adenine, this scaffold effectively mimics the hinge-binding interactions within the ATP-binding site of various kinases, making it a versatile framework for designing targeted therapeutics. 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, in particular, serves as a crucial intermediate in the synthesis of clinically significant drugs, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] Beyond its role as a synthetic precursor, this core structure and its analogs have demonstrated a broad spectrum of biological activities, including potent inhibition of key kinases implicated in cancer and inflammatory diseases.[2] This technical guide provides a comprehensive overview of this compound, its related compounds, and analogs, with a focus on their synthesis, biological activities, and the signaling pathways they modulate.

Physicochemical Properties of the Core Compound

This compound is a white to light yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 83255-86-1[1]
Molecular Formula C5H4BrN5[1]
Molecular Weight 214.023 g/mol [1]
Melting Point 350 °C[1]
Boiling Point 480.6±40.0 °C at 760 mmHg[1]
Density 2.1±0.1 g/cm³[1]
Appearance White to light yellow crystalline powder[1]

Synthesis of this compound and Analogs

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

A common synthetic route involves the cyclization of ethyl (ethoxymethylene)cyanoacetate with a hydrazine derivative to form a 5-aminopyrazole-4-carboxylate. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidinone core. Subsequent chlorination with phosphorus oxychloride provides a key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which can be further modified.

G cluster_synthesis General Synthesis of Pyrazolo[3,4-d]pyrimidine Core start Ethyl (ethoxymethylene)cyanoacetate + Hydrazine derivative step1 Cyclization to 5-Aminopyrazole-4-carboxylate start->step1 step2 Cyclization with Formamide to Pyrazolo[3,4-d]pyrimidinone step1->step2 step3 Chlorination with POCl3 to 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine step2->step3 step4 Amination to 4-Amino-1H-pyrazolo[3,4-d]pyrimidine step3->step4 step5 Bromination to 3-Bromo-4-amino-1H-pyrazolo[3,4-d]pyrimidine step4->step5

Caption: General synthetic workflow for the pyrazolo[3,4-d]pyrimidine core.

Synthesis of this compound

A specific method for the synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a close analog of the bromo derivative, involves the direct iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with N-iodosuccinimide in DMF at 60 °C.[3] A similar approach using a suitable brominating agent can be employed for the synthesis of the title compound.

Biological Activity of Pyrazolo[3,4-d]pyrimidine Analogs

Analogs of this compound have been extensively investigated as inhibitors of various protein kinases, demonstrating significant potential as anticancer agents.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (EGFR-TKIs).[4] These compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[5]

Table 1: EGFR Tyrosine Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
4 EGFR0.054[6]
15 EGFR0.135[6]
16 EGFR0.034[6]
5i EGFRWT0.3[4]
5i EGFRT790M-[4]
Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidine have also shown potent inhibitory activity against cyclin-dependent kinases, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Table 2: CDK2/Cyclin A2 Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
13 CDK2/cyclin A20.081[7]
14 CDK2/cyclin A20.057[7]
15 CDK2/cyclin A20.119[7]
Other Kinase Inhibition

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to the inhibition of other important kinases in oncology, such as Src and Fyn.

Table 3: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors in Glioblastoma Multiforme (GBM) Cell Lines

CompoundCell LineIC50 (µM)TargetReference
SI306 GIN811.2Src[8]
SI306 GIN287.7Src[8]
SI306 GCE287.2Src[8]

Signaling Pathways

Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors primarily exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

EGFR activation initiates several downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Pyrazolo[3,4-d]pyrimidine EGFR inhibitors block the initial autophosphorylation of EGFR, thereby inhibiting these downstream signals.

G cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine analogs.

Experimental Protocols

EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of compounds.

G cluster_workflow EGFR Kinase Assay Workflow start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) step1 Add Inhibitor/Vehicle to 96-well plate start->step1 step2 Add Master Mix (EGFR enzyme + substrate) step1->step2 step3 Initiate reaction with ATP solution step2->step3 step4 Incubate at 30°C for 60 minutes step3->step4 step5 Add ADP-Glo™ Reagent to stop reaction step4->step5 step6 Incubate at RT for 40 minutes step5->step6 step7 Add Kinase Detection Reagent step6->step7 step8 Incubate at RT for 30-60 minutes step7->step8 end Measure Luminescence step8->end

Caption: Workflow for a luminescent EGFR kinase assay.

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing EGFR enzyme and substrate to each well.

    • To initiate the reaction, add 25 µL of ATP solution to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 100 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]

Conclusion

This compound and its analogs represent a highly valuable class of compounds in the field of drug discovery, particularly for the development of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold provides a robust platform for the design of potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases. The synthetic versatility of this core allows for extensive structure-activity relationship studies, leading to the optimization of lead compounds with improved efficacy and pharmacokinetic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of molecules, facilitating further exploration and development of novel therapeutics.

References

Methodological & Application

Synthesis Protocols for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a critical intermediate in the synthesis of numerous pharmacologically active compounds, most notably as a key building block for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Its pyrazolopyrimidine core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein are based on established synthetic routes, ensuring reproducibility and high yield.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process, commencing with the formation of a pyrazole ring, followed by the construction of the fused pyrimidine ring, and concluding with a regioselective bromination.

SynthesisWorkflow A Malononitrile + Triethyl Orthoformate C 5-Amino-4-cyanopyrazole A->C Step 1: Pyrazole Formation B Hydrazine Hydrate B->C E 1H-Pyrazolo[3,4-d]pyrimidin-4-amine C->E Step 2: Pyrimidine Ring Cyclization D Formamide D->E G This compound E->G Step 3: Bromination F Brominating Agent (e.g., NBS or Br2) F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Amino-4-cyanopyrazole

This initial step involves a one-pot condensation and cyclization reaction to form the core pyrazole structure.

Materials:

  • Malononitrile

  • Triethyl orthoformate

  • Acetic anhydride

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Heat the mixture to reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add ethanol to the mixture, followed by the slow addition of hydrazine hydrate (1.1 eq).

  • Heat the resulting mixture to reflux for an additional 3 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-4-cyanopyrazole as a crystalline solid.

Step 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

The second step involves the cyclization of the aminocyanopyrazole intermediate with formamide to construct the fused pyrimidine ring.

Materials:

  • 5-Amino-4-cyanopyrazole

  • Formamide

Procedure:

  • Place 5-amino-4-cyanopyrazole (1.0 eq) and an excess of formamide (approximately 10-15 equivalents) in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask and stir to break up the solid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.

Step 3: Synthesis of this compound

The final step is the regioselective bromination at the C3 position of the pyrazolopyrimidine core. Two common brominating agents for this transformation are N-Bromosuccinimide (NBS) and elemental bromine.

Method A: Using N-Bromosuccinimide (NBS)

Materials:

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method B: Using Bromine

Materials:

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • Bromine (Br₂)

  • A suitable solvent (e.g., acetic acid or a buffered aqueous solution)

Procedure:

  • Suspend 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in the chosen solvent in a flask equipped with a dropping funnel and a stirrer.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated product by vacuum filtration, wash extensively with water, and dry.

  • Recrystallize the crude product to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound and its intermediates.

StepReactantsKey Reagents/SolventsTemperature (°C)Duration (h)Typical Yield (%)
1Malononitrile, Triethyl orthoformate, Hydrazine hydrateAcetic anhydride, EthanolReflux580-90
25-Amino-4-cyanopyrazoleFormamide180-1904-675-85
3a1H-Pyrazolo[3,4-d]pyrimidin-4-amineN-Bromosuccinimide, DMF0 to RT12-1685-95
3b1H-Pyrazolo[3,4-d]pyrimidin-4-amineBromine, Acetic AcidRT2-480-90

Yields are approximate and may vary depending on the specific reaction scale and purification methods.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression of building complexity, starting from simple acyclic precursors to construct the heterocyclic core, followed by functionalization.

LogicalFlow cluster_0 Precursor Synthesis cluster_1 Core Heterocycle Formation cluster_2 Final Product Synthesis A Acyclic Starting Materials (Malononitrile, Triethyl Orthoformate) B Pyrazole Ring Formation (5-Amino-4-cyanopyrazole) A->B C Pyrimidine Ring Annulation (1H-Pyrazolo[3,4-d]pyrimidin-4-amine) B->C D Regioselective Bromination C->D E Purification D->E F Final Product (this compound) E->F

Caption: Logical progression of the synthesis from precursors to the final product.

Conclusion

The synthetic protocols outlined in this document provide a comprehensive guide for the preparation of this compound. By following these detailed procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, making it a valuable framework for the development of targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl substituents at the C3-position of the pyrazolo[3,4-d]pyrimidine core. This functionalization is crucial for modulating the potency, selectivity, and pharmacokinetic properties of these kinase inhibitors.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with various arylboronic acids. The resulting 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives are known to be potent inhibitors of key kinases in oncogenic and inflammatory signaling pathways, such as Bruton's tyrosine kinase (BTK) and Src family kinases.

Data Presentation: Representative Yields

The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by the electronic and steric properties of the arylboronic acid partner. The following table summarizes representative yields for the coupling with a variety of arylboronic acids, based on optimized conditions for structurally similar pyrazolopyrimidine substrates.[1][2]

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine74-85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine85-90
33-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine80-88
42-Methoxyphenylboronic acid3-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine65-75
54-Acetylphenylboronic acid3-(4-Acetylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine85-90
64-Fluorophenylboronic acid3-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine75-80
7Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine78-85
8Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine65-75

Experimental Protocols

The following protocols are generalized from procedures for the Suzuki-Miyaura coupling of structurally related brominated pyrazolopyrimidines and may require optimization for specific substrates.[1][2] The presence of the free amino group on the pyrazolopyrimidine core can sometimes lead to side reactions or catalyst inhibition; therefore, the choice of catalyst and ligand is crucial.[1][2] The use of Buchwald-type ligands like XPhos is often beneficial in preventing debromination and other side reactions.[1]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 - 2.0 eq)

  • XPhos Pd G2 or XPhos Pd G3 (2-5 mol%)

  • XPhos (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane/Water (4:1) or Ethanol/Water (4:1)

  • Microwave vial and microwave reactor

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, XPhos Pd G2 (or G3), XPhos, and the base.

  • Add the solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-140 °C for 20-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%) or Pd(PPh₃)₄ (5-10 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane/Water (4:1) or Tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 4-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: This compound Arylboronic Acid Catalyst & Ligand Base reaction_setup Reaction Setup (Microwave or Conventional Heating) reagents->reaction_setup solvent Solvent System (e.g., Dioxane/Water) solvent->reaction_setup monitoring Reaction Monitoring (TLC or LC-MS) reaction_setup->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product: 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine purification->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Signaling Pathway: Inhibition of Bruton's Tyrosine Kinase (BTK)

The 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is a key component of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.

BTK_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK Lyn/Syk BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway.

References

Application Notes: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic compound that serves as a foundational building block in the synthesis of a wide array of potent and selective kinase inhibitors. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its structural similarity to adenine, enabling it to effectively mimic the hinge-binding interactions within the ATP-binding site of various kinases. The strategic placement of a bromine atom at the C3 position provides a reactive handle for introducing diverse functionalities, primarily through cross-coupling reactions, allowing for the targeted design of inhibitors against specific kinases.

While this compound itself is not typically a final, active kinase inhibitor, its significance lies in its role as a key intermediate. Its most notable application is in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] Beyond Ibrutinib, this scaffold is instrumental in the development of inhibitors targeting other critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Breast Tumor Kinase (BRK/PTK6).[2][3]

These application notes provide an overview of the utility of this compound, along with detailed protocols for its conversion into advanced kinase inhibitors and subsequent evaluation of their biological activity.

Key Applications and Target Kinases

The versatility of the this compound intermediate allows for the development of inhibitors for several key kinase families implicated in cancer and autoimmune diseases:

  • Bruton's Tyrosine Kinase (BTK): As a crucial component of the B-cell receptor (BCR) signaling pathway, BTK is a prime target in B-cell cancers.[4][5] this compound is a direct precursor to the core structure of Ibrutinib.

  • Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently dysregulated in a variety of solid tumors, making it a validated target for cancer therapy.[2][6][7] The pyrazolo[3,4-d]pyrimidine core can be elaborated to generate potent EGFR inhibitors.[3][8]

  • Breast Tumor Kinase (BRK/PTK6): This non-receptor tyrosine kinase is overexpressed in a high percentage of breast cancers and is associated with poor patient outcomes.[9] Derivatives of the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been developed as selective BRK/PTK6 inhibitors.[2]

Quantitative Data: Inhibitory Activities of Derived Compounds

The following tables summarize the inhibitory potency of representative kinase inhibitors synthesized using the 1H-pyrazolo[3,4-d]pyrimidine scaffold, originating from intermediates like this compound.

Table 1: BTK Inhibition by Ibrutinib

CompoundTarget KinaseIC50 (nM)
IbrutinibBTK2.0

Table 2: EGFR Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)
Compound 12bEGFR (Wild Type)0.016A5498.21
Compound 12bEGFR (T790M Mutant)0.236HCT-11619.56
Erlotinib (Reference)Not SpecifiedNot SpecifiedA5496.77
Erlotinib (Reference)Not SpecifiedNot SpecifiedHCT-11619.22

Data for Compound 12b and Erlotinib are from a study on novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors.[3]

Table 3: BRK/PTK6 Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
Compound 51BRK/PTK63.37

Data for Compound 51 is from a study on the discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as selective BRK/PTK6 inhibitors.[10]

Experimental Protocols

Protocol 1: Synthesis of a Kinase Inhibitor Precursor via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid, a key step in the synthesis of many kinase inhibitors, including the precursor to Ibrutinib.[11]

Materials:

  • This compound

  • (4-phenoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent (e.g., a mixture of DMF and water, or dioxane)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Purification system (e.g., column chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), (4-phenoxyphenyl)boronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., DMF:water 4:1).

  • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a high-throughput method to determine the IC50 value of a synthesized inhibitor by measuring ATP consumption.

Materials:

  • Recombinant human kinase (e.g., BTK, EGFR, BRK)

  • Kinase-specific peptide substrate

  • ATP

  • Test inhibitor compound dissolved in DMSO

  • Known kinase inhibitor as a positive control

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Typically, a 10-point, 3-fold dilution series is created.

  • Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only (vehicle control) and a positive control inhibitor.

  • Kinase Reaction:

    • Prepare a kinase solution in assay buffer and add it to each well.

    • Allow the inhibitor and kinase to pre-incubate for 15-30 minutes at room temperature.

    • Prepare a substrate/ATP mixture in assay buffer.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30 °C for 1-2 hours.

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation)

This protocol measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Materials:

  • Human cancer cell line known to express the target kinase (e.g., a B-cell lymphoma line for BTK, A549 for EGFR).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test inhibitor compound dissolved in DMSO.

  • Stimulant (e.g., EGF for EGFR activation).

  • Ice-cold PBS.

  • Cell lysis buffer containing protease and phosphatase inhibitors.

  • ELISA plate pre-coated with a capture antibody for the substrate protein.

  • Detection antibody specific for the phosphorylated form of the substrate.

  • HRP-conjugated secondary antibody.

  • TMB substrate solution and stop solution.

  • Plate reader for absorbance measurement.

Procedure:

  • Cell Culture: Seed cells into a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation (if necessary): To reduce basal kinase activity, serum-starve the cells for 4-24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Kinase Activation: Stimulate the cells with an appropriate agonist (e.g., EGF) for a short period (5-15 minutes) to activate the target kinase pathway.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Collect the cell lysates.

  • ELISA Procedure:

    • Add the cell lysates to the pre-coated ELISA plate and incubate for 2 hours at room temperature.

    • Wash the wells with wash buffer.

    • Add the phospho-specific detection antibody and incubate for 1 hour.

    • Wash the wells and add the HRP-conjugated secondary antibody, then incubate for 1 hour.

    • Wash the wells and add the TMB substrate.

    • Stop the reaction with the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Data Analysis: Determine the level of substrate phosphorylation at each inhibitor concentration and calculate the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

G Synthetic Workflow for Kinase Inhibitor Precursor cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_workup Workup and Purification cluster_product Product start1 This compound process 1. Mix reactants with base (K2CO3) 2. Add Palladium catalyst (Pd(PPh3)4) 3. Heat in DMF/water solvent (80-100°C) start1->process start2 (4-phenoxyphenyl)boronic acid start2->process workup 1. Aqueous workup 2. Extraction with Ethyl Acetate 3. Column Chromatography process->workup product 4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Precursor) workup->product

Caption: Synthetic workflow for a kinase inhibitor precursor.

G Biochemical Kinase Inhibition Assay Workflow prep Prepare serial dilution of test inhibitor plate Dispense inhibitor into 384-well plate prep->plate add_kinase Add kinase enzyme and pre-incubate plate->add_kinase start_rxn Initiate reaction with ATP/Substrate mix add_kinase->start_rxn incubate Incubate at 30°C start_rxn->incubate detect Add ATP detection reagent (e.g., Kinase-Glo®) incubate->detect read Measure luminescence detect->read analyze Calculate % inhibition and determine IC50 read->analyze

Caption: Workflow for a biochemical kinase inhibition assay.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Transcription Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription Outcome B-Cell Proliferation, Survival, Differentiation Transcription->Outcome Ibrutinib Ibrutinib (Derived from Intermediate) Ibrutinib->BTK EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Cell Proliferation, Survival, Metastasis mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR BRK_Signaling_Pathway BRK/PTK6 Signaling Pathway cluster_substrates Downstream Substrates Upstream Growth Factor Receptors (e.g., EGFR, HER2) BRK BRK / PTK6 Upstream->BRK STAT3 STAT3 BRK->STAT3 FAK FAK BRK->FAK AKT AKT BRK->AKT Proliferation Cell Proliferation & Survival STAT3->Proliferation Migration Cell Migration & Invasion FAK->Migration AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->BRK

References

Application Notes and Protocols: Development of BRK/PTK6 Inhibitors Using a Pyrazolo[3,4-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that has emerged as a significant therapeutic target in oncology.[1] Overexpressed in a majority of breast cancers, including triple-negative subtypes, BRK plays a crucial role in promoting tumor cell migration, invasion, and metastasis.[1][2][3] Unlike many kinases that are central to cell proliferation, BRK's primary role appears to be in driving the epithelial-mesenchymal transition (EMT), a key process in cancer progression and treatment resistance.[1] The kinase activity of BRK is observed specifically in the plasma membrane of tumor cells, making it an attractive target for selective inhibition with minimal effects on normal tissues.[1]

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a privileged structure in kinase inhibitor design, acting as an isostere of the adenine ring of ATP and effectively interacting with the hinge region of the kinase domain.[4][5] This has led to the successful development of several kinase inhibitors.[4][5] This document provides detailed application notes and protocols for the development and evaluation of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent and selective BRK/PTK6 inhibitors.

BRK/PTK6 Signaling Pathway

BRK/PTK6 is a downstream effector of several receptor tyrosine kinases, including EGFR, ERBB2 (HER2), and MET.[3][6] Its activation triggers a cascade of downstream signaling events that contribute to cancer phenotypes such as increased proliferation, survival, and migration.[7][8] Key substrates of BRK include STAT3/5, FAK, Akt, paxillin, and β-catenin.[1][7] The phosphorylation of these substrates by BRK modulates their activity, leading to changes in gene expression and cellular behavior.[7][8]

BRK_Signaling_Pathway RTK Receptor Tyrosine Kinases (EGFR, ERBB2, MET) BRK BRK/PTK6 RTK->BRK Activates STAT3_5 STAT3/5 BRK->STAT3_5 Phosphorylates FAK FAK BRK->FAK Phosphorylates Akt Akt BRK->Akt Phosphorylates Paxillin Paxillin BRK->Paxillin Phosphorylates RhoA RhoA BRK->RhoA Activates (SH2-dependent) AhR AhR BRK->AhR Activates (SH2-dependent) Gene_Expression Altered Gene Expression STAT3_5->Gene_Expression Cell_Phenotypes Cancer Phenotypes (Migration, Invasion, Proliferation, Survival) FAK->Cell_Phenotypes Akt->Cell_Phenotypes Paxillin->Cell_Phenotypes Gene_Expression->Cell_Phenotypes RhoA->Cell_Phenotypes AhR->Cell_Phenotypes

BRK/PTK6 Signaling Pathway Diagram

Inhibitor Development Workflow

The development of novel BRK/PTK6 inhibitors with a pyrazolo[3,4-d]pyrimidine scaffold follows a structured workflow, from initial design to preclinical evaluation. This process involves computational modeling, chemical synthesis, and a series of in vitro and cell-based assays to identify and optimize lead compounds.

Inhibitor_Development_Workflow Design Scaffold Selection & In Silico Design (Pyrazolo[3,4-d]pyrimidine) Synthesis Chemical Synthesis of Novel Derivatives Design->Synthesis Biochemical_Screening Biochemical Screening (Kinase Inhibition Assay) Synthesis->Biochemical_Screening SAR Structure-Activity Relationship (SAR) Studies Biochemical_Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Cell_Based_Assays Cell-Based Assays (Viability, Migration, Invasion) Lead_Optimization->Cell_Based_Assays Selectivity Kinase Selectivity Profiling Lead_Optimization->Selectivity Cell_Based_Assays->Lead_Optimization Preclinical Preclinical Evaluation (In Vivo Models) Selectivity->Preclinical

Inhibitor Development Workflow Diagram

Quantitative Data Summary

The following tables summarize the biochemical inhibition data for a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives against BRK/PTK6.

Table 1: Single Point Inhibition of Various Nitrogenous Warheads as BRK Inhibitors [1]

Compound NameStructure% BRK Inhibition at 2 µM
Pyrazine (26)21.8 ± 4.6
Quinoxaline (32)10.6 ± 7.1
Quinazoline (35)25.3 ± 11.8
Pyrazolo-pyrimidine (38) >95

Table 2: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives against BRK/PTK6 [1]

CompoundR1R2R3R4BRK IC50 (nM)
38HHHH153 ± 10
46CH3HHH5.37 ± 1.21
47EtHHH6.25 ± 2.15
48i-PrHHH13.9 ± 3.5
49c-PrHHH21.7 ± 4.3
50HFHH10.8 ± 3.1
51 CH3 F H H 3.37 ± 2.19
52CH3HFH15.6 ± 4.2
53CH3HHF25.4 ± 5.7

Compound 51 was identified as the lead candidate.

Table 3: Selectivity and Binding Affinity of Lead Compound 51 [1]

ParameterValue
KinomeScan S(35) at 30 nM0.012
Dissociation Constant (Kd)44 nM

Experimental Protocols

General Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key step in the development of these inhibitors. A generalized synthetic scheme is presented below. For specific reaction conditions and purification methods, refer to the supplementary information of the cited literature.[1][9][10][11]

Synthesis_Workflow Starting_Material Substituted Pyrazoles Cyclization Cyclization with Formamide/POCl3 Starting_Material->Cyclization Intermediate Chlorinated Pyrazolo[3,4-d]pyrimidine Cyclization->Intermediate Substitution Nucleophilic Substitution with Amines Intermediate->Substitution Final_Product Final 1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives Substitution->Final_Product

General Synthesis Workflow Diagram
BRK/PTK6 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human BRK/PTK6 enzyme

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (inhibitors)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 2.5 µL of a solution containing the BRK enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the viability of cancer cell lines.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control. Notably, studies have shown that BRK inhibition is not significantly cytotoxic, and a lack of effect on cell viability at concentrations that inhibit kinase activity can indicate target selectivity.[1]

Cell Migration and Invasion Assays (Transwell Assay)

These assays evaluate the anti-metastatic potential of the inhibitors.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete growth medium

  • Test compounds

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Protocol:

  • For the invasion assay, coat the Transwell inserts with Matrigel. For the migration assay, no coating is needed.

  • Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound.

  • Add complete growth medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells on the lower surface of the insert with methanol and stain with crystal violet.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

  • Quantify the results and compare the treated groups to the vehicle control.

Conclusion

The 1H-pyrazolo[3,4-d]pyrimidine scaffold serves as a robust starting point for the development of potent and selective BRK/PTK6 inhibitors. The systematic approach outlined in these notes, combining rational design, chemical synthesis, and a cascade of biochemical and cell-based assays, has proven effective in identifying lead candidates with nanomolar potency and significant anti-migratory and anti-invasive activity.[1] These compounds hold promise for further development as novel therapeutics for the treatment of metastatic cancers driven by BRK/PTK6 signaling.

References

Application Notes: Targeting the Bcr-Abl T315I Mutant with Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase drives the malignant transformation of hematopoietic stem cells. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance mutations in the Bcr-Abl kinase domain remains a significant clinical challenge.

One of the most common and problematic mutations is the T315I "gatekeeper" mutation, which confers resistance to most clinically available TKIs. The substitution of threonine with a bulkier isoleucine at position 315 sterically hinders the binding of these inhibitors to the ATP-binding pocket of the kinase.[1] Therefore, the development of novel inhibitors capable of effectively targeting the Bcr-Abl T315I mutant is a critical area of research in CML therapy.

Pyrazolo[3,4-d]pyrimidines have emerged as a promising class of compounds in this endeavor.[2] This scaffold serves as an ATP mimic, and through targeted chemical modifications, derivatives have been designed to overcome the steric hindrance imposed by the T315I mutation and effectively inhibit the kinase activity.[1][3][4][5][6]

Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives are designed to function as ATP-competitive inhibitors of the Bcr-Abl kinase. Their core structure mimics the adenine base of ATP, allowing them to bind to the kinase's active site.[2] Key strategies to overcome T315I-mediated resistance include:

  • Introduction of a Bromine Atom: Computational studies have highlighted the importance of a bromine atom at the para position of the N1 side chain phenyl ring. This modification allows for favorable interactions within a hydrophobic region of the T315I mutant's ATP-binding pocket.[3][4][5][6][7]

  • Incorporation of an Alkyne Linker: Inspired by the design of ponatinib, the inclusion of a slim alkyne linker enables the molecule to bypass the bulky isoleucine at the gatekeeper position and access both the active site and an allosteric pocket, leading to potent inhibition.[1]

By effectively inhibiting the Bcr-Abl T315I kinase, these compounds block the downstream signaling pathways that are crucial for the proliferation and survival of CML cells. This leads to the induction of apoptosis and a reduction in tumor burden.

Quantitative Data

The following tables summarize the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine derivatives against wild-type (wt) and T315I mutant Bcr-Abl, as well as their anti-proliferative effects on CML cell lines.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Ki (nM)Reference
2b Bcr-Abl T315I-36[7][8]
2j c-Src21-[3][4][7][8]
Abl wt25-[3][4][7][8]
Abl T315I30-[3][4][7][8]
3 Abl wt8-[1]
Abl T315I8-[1]
15 Abl-20[9]
Imatinib Abl wt--[1]
Abl T315I>10,000-[1]
Ponatinib Abl wt0.3-[1]
Abl T315I2-[1]

Table 2: Cellular Anti-proliferative Activity

CompoundCell LineIC50 (µM)Reference
2j 32D-p210 (wt)0.25[3][4][7][8]
32D-T315I0.35[3][4][7][8]
Imatinib Ba/F3 Bcr-Abl wt-[1]
Ba/F3 Bcr-Abl T315I-[1]
Ponatinib Ba/F3 Bcr-Abl wt-[1]
Ba/F3 Bcr-Abl T315I-[1]

Visualizations

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (T315I Mutant) GRB2 GRB2 Bcr_Abl->GRB2 JAK JAK Bcr_Abl->JAK PI3K PI3K Bcr_Abl->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation STAT5 STAT5 STAT5->Proliferation JAK->STAT5 AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->Bcr_Abl

Caption: Bcr-Abl T315I signaling pathway and point of inhibition.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME Docking In Silico Docking on Bcr-Abl T315I Synthesis Chemical Synthesis of Pyrazolo[3,4-d]pyrimidines Docking->Synthesis Kinase_Assay Cell-Free Kinase Assay (Abl wt & T315I) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., Ba/F3, 32D cells) Kinase_Assay->Cell_Assay ADME ADME Properties (Solubility, Permeability) Cell_Assay->ADME In_Vivo In Vivo Efficacy (Mouse Xenograft Model) ADME->In_Vivo

Caption: Workflow for inhibitor development and evaluation.

Experimental Protocols

1. Cell-Free Bcr-Abl Kinase Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of the pyrazolo[3,4-d]pyrimidine derivatives against wild-type and T315I mutant Bcr-Abl kinase.

Materials:

  • Recombinant human Abl (wild-type) and Abl (T315I) kinase domains

  • Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (pyrazolo[3,4-d]pyrimidine derivatives) dissolved in DMSO

  • Detection reagent (e.g., HTRF KinEASE-STK S3 kit)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and no enzyme (background).

  • Add 4 µL of the enzyme solution (Abl wt or Abl T315I) in kinase buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture in kinase buffer. The final concentrations should be optimized, for example, 10 µM ATP and 1 µM peptide substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation according to the detection kit manufacturer's instructions (e.g., by adding streptavidin-XL665 and a phosphospecific antibody-cryptate conjugate).

  • Read the plate on a suitable microplate reader (e.g., HTRF-compatible reader).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

2. Cellular Proliferation Assay (MTT Assay)

This protocol is to assess the anti-proliferative effect of the compounds on CML cells expressing either wild-type Bcr-Abl or the T315I mutant.

Materials:

  • Ba/F3 cells engineered to express human Bcr-Abl (wt) or Bcr-Abl (T315I).

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin). For Ba/F3 cells, IL-3 is required for the parental line but not for the Bcr-Abl expressing lines.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Procedure:

  • Seed the Ba/F3-Bcr-Abl cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Add the diluted compounds to the wells. The final volume in each well should be 200 µL. Include wells with DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

  • Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

3. In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of lead compounds in a mouse model of CML.[3][4]

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • 32D cells expressing Bcr-Abl T315I (32D-T315I).

  • Matrigel (optional, to aid tumor formation).

  • Test compound formulated for in vivo administration (e.g., in a solution or suspension, or encapsulated in liposomes).[3][4][7][8]

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inoculate mice with 32D-T315I cells (e.g., 1 x 10^7 cells per mouse), possibly mixed with Matrigel.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound to the treatment group according to the desired dose and schedule (e.g., daily intraperitoneal injection). Administer the vehicle to the control group.

  • Measure tumor volumes (e.g., every 2-3 days) using calipers and the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy. As an example, a study showed that treatment with compound 2j resulted in a greater than 50% reduction in tumor volumes in mice inoculated with 32D-T315I cells.[3][4]

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] These scaffolds are structurally similar to purines and serve as a core component in many biologically active and pharmaceutically relevant compounds.[2] Their derivatives have shown a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[1][3] Specifically, they have been identified as potent protein kinase inhibitors, playing a crucial role in targeted cancer therapy by inhibiting kinases such as CK2, EGFR, B-Raf, and Pim-1.[1][4]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of these complex molecules.[1] This method offers several advantages over conventional heating, including significantly reduced reaction times, improved product yields, and enhanced purity.[1][5][6] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to increased reaction rates and higher selectivity.[1] This approach is particularly beneficial for multicomponent reactions, enabling the efficient construction of diverse molecular libraries for drug discovery.[1]

These application notes provide detailed protocols for the microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidines via one-pot, three-component, and cyclocondensation reactions.

I. One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones

This protocol details a one-pot, two-step microwave-assisted method for the synthesis of substituted pyrazolo[1,5-a]pyrimidinones starting from β-ketonitriles and hydrazine, followed by the addition of a β-ketoester.[2]

Experimental Protocol

  • Step 1: Synthesis of 5-Aminopyrazole Intermediate

    • In a microwave-safe vial, combine the β-ketonitrile (1.0 equiv) and hydrazine (1.3 equiv) in methanol (1 mL).

    • Seal the vial and subject it to microwave irradiation at 150 °C for 5 minutes.[2]

  • Step 2: Cyclization to form Pyrazolo[1,5-a]pyrimidinone

    • To the vial containing the freshly synthesized 5-aminopyrazole, add the β-ketoester (1.0 equiv) and acetic acid (0.6 equiv).[2]

    • Reseal the vial and continue microwave irradiation at 150 °C for an additional 2 hours.[2]

    • After cooling, the target pyrazolo[1,5-a]pyrimidinone can be isolated.

Data Presentation

EntryR1R2R3Time (h)Yield (%)
1PhMeMe252
24-F-PhMeMe268
34-Cl-PhMeMe265
44-Br-PhMeMe262
52-ThienylMeMe255
6PhPhMe271
7PhMeEt248

Table 1: Synthesis of various substituted pyrazolo[1,5-a]pyrimidinones using the one-pot microwave-assisted method. Reaction conditions: Step 1: β-ketonitrile, hydrazine, MeOH, 150°C, 5 min (MW). Step 2: β-ketoester, acetic acid, 150°C, 2 h (MW). Data sourced from[2].

Workflow Diagram

G One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones cluster_0 Step 1: Aminopyrazole Formation cluster_1 Step 2: Cyclization A β-Ketonitrile + Hydrazine in MeOH B Microwave Irradiation (150°C, 5 min) A->B C 5-Aminopyrazole Intermediate B->C D Add β-Ketoester + Acetic Acid C->D One-Pot Transition E Microwave Irradiation (150°C, 2 h) D->E F Substituted Pyrazolo[1,5-a]pyrimidinone E->F

Caption: Workflow for the one-pot synthesis.

II. Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

This protocol describes a microwave-assisted, three-component reaction involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds. This method allows for the rapid and efficient synthesis of a diverse range of pyrazolo[1,5-a]pyrimidine derivatives.[1]

Experimental Protocol

  • In a microwave-safe vial, combine the 3-amino-1H-pyrazole (1.0 equiv), aldehyde (1.0 equiv), and a β-dicarbonyl compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv) in a suitable solvent such as ethanol or under solvent-free conditions.

  • Seal the vial and expose it to microwave irradiation. Typical reaction conditions are 120-180°C for 10-30 minutes.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can then be isolated and purified, often through simple filtration and washing or by recrystallization.

Data Presentation

EntryAminopyrazoleAldehydeβ-DicarbonylTemp (°C)Time (min)Yield (%)
13-Amino-5-methylpyrazoleBenzaldehydeMalononitrile12020High
23-Aminopyrazole4-ChlorobenzaldehydeEthyl Cyanoacetate14015High
33-Amino-5-phenylpyrazole4-MethoxybenzaldehydeMalononitrile13025High

Table 2: Representative examples of the three-component synthesis of pyrazolo[1,5-a]pyrimidines under microwave irradiation. Specific yield percentages vary based on substituents but are generally reported as high. Data synthesized from information in[1].

Workflow Diagram

G Three-Component Synthesis Workflow A 3-Amino-1H-pyrazole D Mix Reactants (with or without solvent) A->D B Aldehyde B->D C β-Dicarbonyl Compound C->D E Microwave Irradiation (120-180°C, 10-30 min) D->E F Isolation and Purification E->F G Substituted Pyrazolo[1,5-a]pyrimidine F->G

Caption: General workflow for three-component synthesis.

III. Solvent- and Catalyst-Free Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines

This protocol outlines a regioselective and highly efficient microwave-assisted synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles under solvent- and catalyst-free conditions.[7]

Experimental Protocol

  • In a microwave vial, thoroughly mix the β-enaminone (1.0 equiv) and the NH-5-aminopyrazole (1.0 equiv).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 180°C for 2 minutes.[7]

  • After cooling, the product is collected by adding a mixture of ethanol and water, followed by filtration.

Data Presentation

Entryβ-Enaminone (Ar1)NH-5-Aminopyrazole (Ar2)Yield (%)
1PhenylPhenyl97
2Phenyl4-Chlorophenyl95
3Phenyl4-Methoxyphenyl96
44-ChlorophenylPhenyl92
54-Chlorophenyl4-Chlorophenyl88
64-MethoxyphenylPhenyl94
74-Methoxyphenyl4-Methoxyphenyl93

Table 3: Synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines under solvent- and catalyst-free microwave conditions. Reaction conditions: 180°C, 2 min (MW). Data sourced from[7].

Logical Relationship Diagram

G Advantages of Microwave Synthesis A Microwave-Assisted Synthesis B Rapid and Uniform Heating A->B F Solvent-Free Conditions Possible A->F C Reduced Reaction Times B->C D Increased Yields B->D E Enhanced Purity B->E G Green Chemistry Approach F->G

Caption: Key benefits of microwave-assisted synthesis.

IV. Biological Relevance: Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] Their mechanism of action can be as ATP-competitive or allosteric inhibitors.[8] For instance, certain derivatives have shown promise in treating non-small cell lung cancer by targeting the Epidermal Growth Factor Receptor (EGFR) and in melanoma by inhibiting B-Raf and MEK kinases.[8] The Pim-1 kinase is another important target for this class of compounds in cancer therapy.[4]

Signaling Pathway Diagram

G Targeting Kinase Signaling in Cancer cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factors (e.g., EGF) EGFR EGFR GF->EGFR BRAF B-Raf EGFR->BRAF Proliferation Cell Proliferation & Survival BRAF->Proliferation PIM1 Pim-1 PIM1->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitors Inhibitor->EGFR Inhibitor->BRAF Inhibitor->PIM1

Caption: Inhibition of key cancer signaling pathways.

References

Application Notes and Protocols for the Purification of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. These compounds are key intermediates in the synthesis of various pharmaceuticals, including kinase inhibitors for targeted cancer therapies.[1] The purification of these compounds is a critical step to ensure the quality and reliability of subsequent experimental results.

Purification Techniques

The most common and effective methods for the purification of this compound derivatives are recrystallization and column chromatography. The choice of method depends on the purity of the crude product and the quantity of material to be purified.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system. For pyrazolo[3,4-d]pyrimidine derivatives, solvents such as ethanol, dioxane, and acetone have been reported to be effective.

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common starting point for many pyrazolo[3,4-d]pyrimidine derivatives.

  • Dissolution: In a suitable flask, add the crude this compound derivative and the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to ensure complete dissolution. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. For better yields, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Column Chromatography

Flash column chromatography is a preparative purification technique that separates compounds based on their polarity. It is particularly useful for separating complex mixtures or when recrystallization is not effective.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazolo[3,4-d]pyrimidine derivatives.

  • Mobile Phase Selection: The choice of the mobile phase (eluent) is crucial for good separation. A solvent system is typically determined by thin-layer chromatography (TLC) analysis. A common mobile phase for these compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. The ratio is adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into a glass column. Allow the silica gel to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the fractions containing the purified compound and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following tables summarize typical yields and purity data for the synthesis and purification of some this compound derivatives.

CompoundPurification MethodSolvent/EluentYield (%)Purity (%)Reference
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneRecrystallizationEthanol83>95 (by NMR)[2]
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneNot SpecifiedNot Specified70>95 (by NMR)[2]
1-(2-Chloro-2-phenylethyl)-N,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineNot SpecifiedNot Specified72>95 (by elemental analysis)[3]
1-(2-Chloro-2-phenylethyl)-N-(3-chlorophenyl)-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineNot SpecifiedNot Specified62>95 (by elemental analysis)[3]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for purifying pyrazolopyrimidine derivatives and a relevant signaling pathway where these compounds act as inhibitors.

G Purification Workflow for this compound Derivatives cluster_0 Crude Product cluster_1 Purification cluster_2 Analysis cluster_3 Final Product Crude Crude this compound Derivative Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Pure Pure this compound Derivative NMR->Pure

Caption: General workflow for the purification and analysis of this compound derivatives.

Many this compound derivatives are developed as kinase inhibitors. A prominent example is their use in targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.

Simplified BTK Signaling Pathway Inhibition BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation and Survival Downstream->Proliferation Inhibitor This compound Derivative (e.g., Ibrutinib Intermediate) Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

References

Application Notes and Protocols for In Vivo Studies with Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery, particularly in oncology. This is due to their ability to act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as c-Src, Abelson murine leukemia viral oncogene homolog 1 (Abl), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). Despite their promising therapeutic potential, the progression of these compounds into preclinical and clinical development is often hampered by their poor aqueous solubility. This characteristic can lead to low oral bioavailability, hindering the achievement of therapeutic concentrations in vivo.

These application notes provide a comprehensive guide to formulating pyrazolo[3,4-d]pyrimidine compounds for in vivo animal studies. We will cover various formulation strategies, from simple solutions and suspensions to more advanced nanoparticle and liposomal delivery systems. Detailed experimental protocols are provided for the preparation and characterization of these formulations, as well as for their administration in rodent models.

Formulation Strategies for Poorly Soluble Pyrazolo[3,4-d]pyrimidines

The selection of an appropriate formulation strategy is critical for the successful in vivo evaluation of a pyrazolo[3,4-d]pyrimidine compound. The choice depends on the physicochemical properties of the compound, the intended route of administration, and the desired pharmacokinetic profile.

1.1. Simple Solutions and Suspensions

For initial in vivo screening, simple solutions or suspensions are often employed due to their ease of preparation.

  • Co-solvent Systems: These involve dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle. Common co-solvents include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and ethanol. It is crucial to use the minimum amount of organic solvent necessary to dissolve the compound and to be aware of potential toxicity associated with the co-solvent.

  • Surfactant-based Systems: Surfactants can be used to create micellar solutions or stable suspensions. Non-ionic surfactants like polysorbates (Tween® series) and polyoxyethylene castor oil derivatives (Cremophor®) are frequently used to improve the wettability and dissolution of hydrophobic compounds.

  • Suspensions: If the compound cannot be fully dissolved, a uniform suspension can be prepared. This typically involves reducing the particle size of the compound (micronization) and using a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., a surfactant) to ensure a consistent dose is administered.

1.2. Advanced Drug Delivery Systems

For compounds with very low solubility or to improve pharmacokinetic properties, advanced drug delivery systems are often necessary.

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer. Liposomal formulations can increase solubility, prolong circulation time, and potentially reduce systemic toxicity.[1][2] Pegylated liposomes (stealth liposomes) are often used to evade uptake by the reticuloendothelial system, further extending their circulation half-life.

  • Nanoparticles: Encapsulating the drug in polymeric or albumin-based nanoparticles can significantly improve its solubility and bioavailability.[3][4] These systems can be tailored for controlled release and targeted delivery.

  • Prodrugs: This chemical modification approach involves attaching a hydrophilic moiety to the parent drug.[5][6] This can dramatically increase aqueous solubility. The prodrug is designed to be cleaved in vivo, releasing the active parent compound.[5][6]

Data Presentation: Formulation and Pharmacokinetic Parameters

The following tables summarize quantitative data for different formulation approaches for pyrazolo[3,4-d]pyrimidine and other poorly soluble compounds.

Table 1: Example Vehicle Compositions for Oral Gavage of Poorly Soluble Compounds

Vehicle CompositionCo-solvent/SurfactantAqueous ComponentNotes
Vehicle A 10% DMSO, 40% PEG300, 5% Tween 8045% SalineA common starting formulation for many poorly soluble compounds.[7]
Vehicle B 60% Phosal 50 PG, 30% PEG 40010% EthanolAn alternative for compounds sensitive to DMSO.[8]
Vehicle C 0.5% (w/v) Carboxymethylcellulose (CMC)WaterUsed for creating a uniform suspension of the compound.

Table 2: Characterization of Advanced Formulations for Pyrazolo[3,4-d]pyrimidines

Formulation TypeCompoundKey ComponentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Liposomes (LP-2) Compound 2-131.3 ± 5.14-28.8 ± 0.1585.2 ± 9.84[3]
Albumin Nanoparticles (AL-3) Compound 3Human Serum Albumin118.8 ± 3.00-13.4 ± 2.9024.8 ± 1.23[3]
Prodrug (4a) Prodrug of Compound 4N/AN/AN/AN/A[5]

Table 3: Pharmacokinetic Parameters of Pyrazolo[3,4-d]pyrimidine Formulations in Mice

Compound/FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Compound 4 Oral50~1500~2~6000-[5]
Prodrug 4a Oral50~2500~4~15000-[5]
Si306 (Free) IV-----[9]
Si306 (Liposomal) IV-Increased plasma exposure compared to free drug---[9]

Experimental Protocols

3.1. Protocol for Preparation of a Liposomal Formulation of a Hydrophobic Pyrazolo[3,4-d]pyrimidine Compound (Thin-Film Hydration Method)

This protocol is adapted from established methods for formulating hydrophobic drugs into liposomes.[1][2][10]

Materials:

  • Pyrazolo[3,4-d]pyrimidine compound

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform or a methanol/chloroform mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and Drug Dissolution: In a round-bottom flask, dissolve the pyrazolo[3,4-d]pyrimidine compound, phospholipids, and cholesterol in the organic solvent. The molar ratio of the lipids and the drug-to-lipid ratio should be optimized for each specific compound.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature (Tc) of the lipids to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Continue to dry the film under vacuum for at least 1-2 hours to ensure complete removal of the organic solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous hydration buffer, pre-heated to a temperature above the Tc of the lipids.

  • Vesicle Formation: Gently rotate the flask in the water bath for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder. This process should also be performed at a temperature above the Tc of the lipids.[1]

  • Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or ultracentrifugation) and quantifying the drug in the liposomes.

3.2. Protocol for Formulating a Pyrazolo[3,4-d]pyrimidine Compound for Oral Gavage in Mice

This protocol provides a general method for preparing a solution or suspension for oral administration.[11]

Materials:

  • Pyrazolo[3,4-d]pyrimidine compound

  • Vehicle components (e.g., DMSO, PEG 400, Tween 80, saline, or 0.5% CMC in water)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Weigh the required amount of the pyrazolo[3,4-d]pyrimidine compound and place it in a sterile tube.

  • Dissolution/Suspension:

    • For a co-solvent solution: Add the co-solvent (e.g., DMSO) to dissolve the compound completely. Vortex until a clear solution is obtained. Sequentially add the other vehicle components (e.g., PEG 400, Tween 80), vortexing thoroughly after each addition. Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.[11]

    • For a suspension: Add a small amount of wetting agent (e.g., Tween 80) to the compound powder and mix to form a paste. Gradually add the suspending vehicle (e.g., 0.5% CMC in water) while vortexing or triturating to form a uniform suspension.

  • Homogenization: If necessary, sonicate the formulation for a few minutes to ensure complete dissolution or homogeneity of the suspension.

  • Final Volume Adjustment: Adjust the final volume with the aqueous component to achieve the desired drug concentration.

3.3. Protocol for an In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the anticancer efficacy of a formulated pyrazolo[3,4-d]pyrimidine compound in a subcutaneous xenograft mouse model.[12][13]

Materials:

  • Human cancer cell line (e.g., one known to be sensitive to the compound's target)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Sterile PBS and cell culture medium

  • Matrigel (optional, can improve tumor take rate)

  • Calipers for tumor measurement

  • Dosing syringes and gavage needles (for oral administration) or needles for injection

  • Formulated pyrazolo[3,4-d]pyrimidine compound and vehicle control

Procedure:

  • Cell Culture and Preparation: Culture the cancer cells in the recommended medium. Harvest the cells during their exponential growth phase and prepare a single-cell suspension in sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel can be used.

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[12]

  • Randomization and Treatment: When the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

  • Drug Administration: Administer the formulated pyrazolo[3,4-d]pyrimidine compound and the vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage or weekly intravenous injection).

  • Monitoring: Monitor the body weight of the mice regularly as an indicator of systemic toxicity. Continue to measure tumor volumes throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice. Excise the tumors, weigh them, and they can be used for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by pyrazolo[3,4-d]pyrimidine compounds.

c_Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src Integrin Integrin Integrin->c_Src FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K STAT3 STAT3 c_Src->STAT3 Ras Ras c_Src->Ras Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK MAPK Ras->MAPK Survival Cell Survival Akt->Survival MAPK->Proliferation

Caption: Simplified c-Src signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Endothelial Cell Migration Src->Migration Permeability Vascular Permeability Src->Permeability MAPK MAPK PKC->MAPK Survival Endothelial Cell Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation

Caption: Key VEGFR-2 downstream signaling pathways.

CDK2_Signaling_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription pRb->E2F Releases G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition

Caption: CDK2's role in the G1/S cell cycle transition.

Experimental Workflow

in_vivo_study_workflow cluster_formulation Formulation cluster_animal_model Animal Model cluster_treatment_analysis Treatment and Analysis Prep Formulation Preparation QC Quality Control (Size, EE%, etc.) Prep->QC Dosing Dosing (Treatment vs. Vehicle) QC->Dosing Acclimatization Animal Acclimatization Implantation Tumor Cell Implantation Acclimatization->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization Monitoring->Randomization Randomization->Dosing PK_Sampling PK Blood Sampling Dosing->PK_Sampling Tumor_Measurement Tumor Volume & Body Weight Dosing->Tumor_Measurement Endpoint Study Endpoint & Tumor Excision Tumor_Measurement->Endpoint Meets endpoint criteria Analysis Data Analysis (TGI, PK/PD) Endpoint->Analysis

Caption: Workflow for in vivo efficacy and PK studies.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions on Pyrazolopyrimidine Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for various palladium-catalyzed cross-coupling reactions on pyrazolopyrimidine cores. The pyrazolopyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making the development of efficient synthetic methodologies for its functionalization a key area of research in medicinal chemistry and drug discovery.

Palladium-catalyzed reactions offer a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the introduction of diverse substituents onto the pyrazolopyrimidine nucleus with high efficiency and selectivity. This document covers key reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, as well as direct C-H arylation.

Generalized Experimental Workflow

A typical workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The specific reagents, catalysts, ligands, bases, and solvents will vary depending on the reaction type and the substrates used.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start: Oven-dried Schlenk flask under inert atmosphere reagents Add: - Pyrazolopyrimidine Substrate - Coupling Partner - Base start->reagents catalyst Add: - Palladium Catalyst - Ligand reagents->catalyst solvent Add: - Anhydrous, Degassed Solvent catalyst->solvent heat Heat to desired temperature with vigorous stirring solvent->heat monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction (e.g., with water or NH4Cl) cool->quench extract Extract with organic solvent quench->extract wash Wash organic layers (water, brine) extract->wash dry Dry over anhydrous salt (Na2SO4 or MgSO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterized Product purify->end

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a halogenated pyrazolopyrimidine and an organoboron reagent. It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.

Data Presentation: Suzuki-Miyaura Coupling of Bromopyrazolopyrimidines
EntryPyrazolopyrimidine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2 (5)XPhos (10)K₂CO₃ (3)THF/H₂O (4:1)801641
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O (4:1)110165 (MW)
34-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine4-Methylphenylboronic acidPd(OAc)₂ (10)1,10-Phenanthroline (20)Cs₂CO₃ (3)DMA1652465
45-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane801260

MW indicates microwave irradiation.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[1][2][3]

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a brominated pyrazolopyrimidine derivative.

Materials and Reagents:

  • Brominated pyrazolopyrimidine (1.0 mmol)

  • Arylboronic acid (1.2-2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhosPdG2, 2.5-5 mol%)

  • Ligand (if required, e.g., XPhos, 5-10 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., THF/water 4:1, or 1,4-dioxane/water 2:1)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the brominated pyrazolopyrimidine (1.0 mmol), the arylboronic acid (1.2-2.5 equiv), the palladium catalyst, and the base.

  • Add the degassed solvent mixture (e.g., 5 mL of THF/water).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 110-135 °C) for a specified time (e.g., 15-60 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazolopyrimidine.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a halogenated pyrazolopyrimidine and a terminal alkyne, providing access to alkynyl-substituted pyrazolopyrimidines.

Data Presentation: Sonogashira Coupling of Halogenated Pyrazolopyrimidines
EntryPyrazolopyrimidine SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Iodopyrazolo[1,5-a]pyrimidinePropargyl alcoholPd/C (cat.)CuI (cat.)Et₃N (2)DMFRT1285
25-Iodouracil derivativeTrimethylsilylacetylenePdCl₂(PPh₃)₂ (10)CuI (30)Et₃N (2)DMF60 (MW)0.490
33-Iodo-1H-pyrazolo[3,4-b]pyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)DMF80492
44-chloro-6-methyl-2-(methylthio)pyrimidinePropargyl bromidePdCl₂(PPh₃)₂ (5)CuI (10)Et₃N (2)AcetonitrileRT1095

MW indicates microwave irradiation.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of an iodinated pyrazolopyrimidine derivative with a terminal alkyne.

Materials and Reagents:

  • Iodinated pyrazolopyrimidine (1.0 mmol)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), 5 equiv)

  • Anhydrous solvent (e.g., dioxane or DMF)

  • Celite

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodinated pyrazolopyrimidine (1.0 mmol), palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of a halogenated pyrazolopyrimidine with an alkene to form a substituted alkene. This reaction is a powerful tool for the introduction of vinyl groups.

Data Presentation: Heck Reaction Conditions
EntryHalideAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Aryl IodideStyrenePd(OAc)₂ (1)-K₂CO₃DMF100295
2Aryl BromideMethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NAcetonitrile801680
32,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine1-(1-substituted-1H-phthalazin-2-yl)prop-2-en-1-onePd(PPh₃)₂Cl₂ (1.24)-N-ethylpiperidineDMF140-1501810-37
Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of a halogenated pyrazolopyrimidine.

Materials and Reagents:

  • Halogenated pyrazolopyrimidine (1.0 mmol)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., triethylamine (Et₃N), 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the halogenated pyrazolopyrimidine, palladium catalyst, and ligand (if used).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a halogenated pyrazolopyrimidine and an amine.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryHalideAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromideAnilinePd₂(dba)₃ (1)BINAPNaOt-BuToluene801895
2Aryl ChlorideMorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1002488
32-bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (20)KOt-Bu (1.4 equiv)Toluene150 (MW)0.1794

MW indicates microwave irradiation.

Experimental Protocol: Buchwald-Hartwig Amination[4][5][6]

This protocol describes a general procedure for the Buchwald-Hartwig amination of a halogenated pyrazolopyrimidine.

Materials and Reagents:

  • Halogenated pyrazolopyrimidine (1.0 mmol)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with argon.

  • Add the halogenated pyrazolopyrimidine and the amine.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

C-H Activation/Arylation

Direct C-H activation/arylation is an increasingly important method that avoids the pre-functionalization of the pyrazolopyrimidine core, offering a more atom-economical approach to C-C bond formation.

Data Presentation: C-H Arylation of Pyrazolopyrimidines
EntryPyrazolopyrimidine SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine4-IodotoluenePd(OAc)₂ (10)1,10-Phenanthroline (20)Cs₂CO₃ (3)DMA1652465
2Pyrazolo[1,5-a]pyrimidineThiophenePd(OAc)₂ (10)-AgOAc (2 equiv)TFA1202475
3(6-phenylpyridin-2-yl)pyrimidinePhenyldiazonium tetrafluoroboratePd(OAc)₂ (10)-AgOAc (1.2 equiv)MeOHRT (LED)2480
Experimental Protocol: Direct C-H Arylation[7]

This protocol outlines a general procedure for the direct C-H arylation of a pyrazolopyrimidine derivative.

Materials and Reagents:

  • Pyrazolopyrimidine derivative (1.0 mmol)

  • Aryl halide (e.g., aryl iodide, 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 20 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Anhydrous solvent (e.g., DMA)

Procedure:

  • In a sealed tube, combine the pyrazolopyrimidine derivative, aryl halide, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 165 °C) for the required time (e.g., 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, is illustrated below. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Rprime R-Pd(II)L_n-R' PdII_RX->PdII_R_Rprime Transmetalation (R'-M) PdII_R_Rprime->Pd0 Reductive Elimination Product R-R' PdII_R_Rprime->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting & Optimization

Challenges in Suzuki coupling reactions involving substrates with unprotected amino groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving substrates with unprotected amino groups.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions involving substrates with unprotected amino groups so challenging?

A1: Substrates with unprotected amino groups, such as anilines and aminopyridines, present unique challenges in Suzuki coupling reactions primarily due to the Lewis basicity of the amino group. The nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. This coordination can disrupt the catalytic cycle, resulting in low or no product yield. Additionally, the electron-donating nature of the amino group can decrease the reactivity of the aryl halide towards the crucial oxidative addition step. For substrates like aminopyridines, the pyridine nitrogen can also coordinate with the palladium catalyst, further increasing the potential for catalyst deactivation.[1]

Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. It is often promoted by aqueous and basic conditions. To minimize protodeboronation, one can use more stable boronic esters (e.g., pinacol esters), employ anhydrous solvents, or use a weaker base.

  • Dehalogenation: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This can be caused by certain catalyst systems or the presence of hydride sources in the reaction mixture, such as alcohol solvents. Optimizing the reaction time to be as short as possible while ensuring product formation can help reduce this side reaction.

  • Homocoupling: Two molecules of the organoboron reagent couple with each other. This side reaction is often exacerbated by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are critical to prevent homocoupling.

Q3: Is it necessary to protect the amino group before performing the Suzuki coupling?

A3: While protecting the amino group (e.g., as an amide) can be a robust strategy to prevent catalyst inhibition and ensure high yields, it is not always necessary. Modern advancements in catalysis, particularly the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) and N-heterocyclic carbene (NHC) ligands, have made the direct coupling of unprotected anilines and aminopyridines more feasible. The choice of whether to protect the amino group depends on the specific substrates, the scale of the reaction, and the robustness required. For complex molecules or large-scale synthesis, a protection-deprotection sequence might be more reliable.

Troubleshooting Guide

Problem: Low to No Product Formation

Possible CauseTroubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 3. Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can provide a more active and stable catalytic species.
Suboptimal Base 1. Screen Bases: The choice of base is critical. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective. For sensitive substrates, milder bases like KF can be considered. Organic bases such as triethylamine (Et₃N) can also be screened. 2. Ensure Anhydrous Conditions (if applicable): If using an anhydrous solvent system, ensure the base is also dry.
Inappropriate Solvent 1. Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, toluene, THF, and DMF, often with a small amount of water when using inorganic bases. For unprotected anilines, polar aprotic solvents or ethereal solvents like 2-MeTHF have shown good results.[2] 2. Ensure Solubility: Confirm that all starting materials are soluble in the chosen solvent system at the reaction temperature.
Poor Reagent Quality 1. Check Boronic Acid/Ester: Boronic acids can degrade over time. Use fresh or recently purified organoboron reagents. 2. Verify Catalyst Activity: Ensure the palladium source and ligands have not degraded.
Oxygen Contamination 1. Thorough Degassing: Degas the solvent and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of challenging unprotected amino-substrates, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Table 1: Suzuki Coupling of ortho-Bromoanilines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (10)-K₂CO₃ (2)1,4-Dioxane/H₂O (10:1)901611[2]
CataCXium A Pd G3 (10)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)801651[2]
CataCXium A Pd G3 (10)-Cs₂CO₃ (2)2-MeTHF/H₂O (4:1)801695[2]
Pd₂(dba)₃ (5)SPhos (10)K₃PO₄ (2)Toluene1002485N/A
Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)1001292N/A

Note: N/A indicates representative data from general literature knowledge on Suzuki couplings of anilines.

Table 2: Suzuki Coupling of Amino-Substituted Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)901870-90[3]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O (1:1)120 (MW)0.17~80[3]
PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF1001288N/A
Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2)Toluene/H₂O (10:1)1101693N/A
XPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF801295N/A

Note: N/A indicates representative data from general literature knowledge on Suzuki couplings of aminopyridines.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of an Unprotected Bromoaniline

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Unprotected bromoaniline (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF, 1,4-dioxane), with water if using an inorganic base.

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the unprotected bromoaniline, the arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. If using an inorganic base like K₃PO₄, a mixture of an organic solvent and water (e.g., 4:1 to 10:1) is typically used. The reaction concentration is generally between 0.1 and 0.5 M with respect to the bromoaniline.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_couple Ar-Pd(II)L2-Ar' tm->pd2_couple re Reductive Elimination pd2_couple->re re->pd0 Regenerates Catalyst product Ar-Ar' re->product arx Ar-X (Amino-Aryl Halide) arx->oa boronic Ar'-B(OR)2 + Base boronic->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling of Amino-Substrate check_catalyst Is the Catalyst System Optimal? start->check_catalyst optimize_catalyst Screen Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading Use a Pre-catalyst check_catalyst->optimize_catalyst No check_base Is the Base Appropriate? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen Bases (K3PO4, Cs2CO3, K2CO3) Check Base Equivalents check_base->optimize_base No check_solvent Is the Solvent System Suitable? check_base->check_solvent Yes optimize_base->check_solvent optimize_solvent Screen Solvents (Dioxane, 2-MeTHF, Toluene) Ensure Substrate Solubility check_solvent->optimize_solvent No check_conditions Are Reaction Conditions Correct? check_solvent->check_conditions Yes optimize_solvent->check_conditions optimize_conditions Ensure Inert Atmosphere (Degas) Check Temperature check_conditions->optimize_conditions No side_reactions Are Side Reactions Prevalent? check_conditions->side_reactions Yes optimize_conditions->side_reactions mitigate_side_reactions Use Boronic Ester (vs. Protodeboronation) Thoroughly Degas (vs. Homocoupling) Optimize Reaction Time (vs. Dehalogenation) side_reactions->mitigate_side_reactions Yes success Improved Yield side_reactions->success No mitigate_side_reactions->success

References

Technical Support Center: Optimization of Reaction Conditions for Derivatizing the Pyrazolo[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of the pyrazolo[3,4-d]pyrimidine scaffold. This resource addresses common challenges encountered during synthesis and offers evidence-based solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide rapid assistance for specific issues encountered during the derivatization of the pyrazolo[3,4-d]pyrimidine core.

Issue 1: Low Yields in Cyclization to Form the Pyrazolo[3,4-d]pyrimidine Core

Question: We are experiencing low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?

Answer: Low yields in the cyclization step are a frequent challenge and can often be attributed to several factors:

  • Purity of Precursors: The purity of the starting aminopyrazole is critical. Impurities can significantly interfere with the cyclization reaction. It is recommended to ensure the high purity of starting materials, recrystallizing or purifying them if necessary before use.

  • Reaction Conditions:

    • Temperature: The optimal temperature for cyclization can be very specific. If the temperature is too low, the reaction may be incomplete. Conversely, if it is too high, it can lead to the formation of side products. A systematic optimization of the reaction temperature is advised.

    • Solvent: The choice of solvent is crucial. High-boiling point solvents like formamide are frequently used. It is imperative to use anhydrous solvents, as the presence of water can impede the reaction.

    • Catalyst: When a catalyst is employed, its activity must be ensured. For instance, in microwave-assisted syntheses, solid acid catalysts have been demonstrated to enhance yields and shorten reaction times.[1]

  • Side Reactions: The formation of undesired byproducts can consume starting materials, thereby reducing the yield of the desired product. It is advisable to analyze the crude reaction mixture by LC-MS to identify major byproducts and subsequently modify the reaction conditions to minimize their formation.

Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: Our Suzuki-Miyaura coupling reaction with a halogenated pyrazolo[3,4-d]pyrimidine is giving a low yield. What are the potential reasons and how can we improve it?

Answer: Low yields in Suzuki-Miyaura coupling reactions are a common hurdle. Here are several factors to consider for optimization:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. Bulky, electron-rich phosphine ligands, such as X-Phos and SPhos, are known to be highly effective in promoting the crucial steps of the catalytic cycle.[2] Bidentate phosphine ligands like BINAP and DPPF can also improve reaction rates and yields, particularly for primary amines in Buchwald-Hartwig aminations.[3]

  • Base Selection: The base plays a critical role in activating the boronic acid. The choice of base can significantly impact the reaction's success.[4] A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended to find the optimal conditions for your specific substrates.[5][6]

  • Solvent and Temperature: The solvent system and reaction temperature are crucial. A mixture of an organic solvent like toluene or THF with an aqueous base solution is common. The reaction may require heating, and the optimal temperature should be determined experimentally.

  • Reaction Monitoring: It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid premature termination or prolonged heating that could lead to product degradation.

  • Side Reactions: Protodeboronation (hydrolysis of the C-B bond) and homocoupling of the boronic acid are common side reactions that reduce the yield.[5] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst can minimize these side reactions.

Issue 3: Formation of Regioisomers in N-Alkylation

Question: We are observing the formation of a mixture of N1 and N2 alkylated regioisomers which are difficult to separate. How can we control the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in the N-alkylation of pyrazoles and related heterocycles.[7] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects, as well as the reaction conditions.

  • Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom. The steric bulk of both the substituents on the pyrazolo[3,4-d]pyrimidine core and the alkylating agent plays a significant role.

  • Solvent and Base Effects: The choice of solvent and base can dramatically influence the regioselectivity. For instance, the use of NaH in THF has been shown to favor N1-alkylation, while other combinations might favor the N2 position.[8] A solvent screen is highly recommended. In some cases, solvent-controlled site-selective N-alkylation has been observed, where THF favors N2-alkylation and DMSO reverses the selectivity to favor the N1-position.[9]

  • Separation of Isomers: If a mixture of isomers is unavoidable, careful purification is necessary.

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A shallow solvent gradient is often required to achieve good separation.

    • Preparative HPLC: For isomers that are particularly difficult to separate by conventional column chromatography, preparative HPLC can be a powerful tool to obtain pure compounds.

Issue 4: Purification Challenges

Question: The purification of our derivatized pyrazolo[3,4-d]pyrimidine is proving to be difficult, with multiple spots on TLC and complex NMR spectra. What purification strategies can we employ?

Answer: The purification of pyrazolo[3,4-d]pyrimidine derivatives can be challenging due to the polarity of the compounds and the potential for co-eluting byproducts.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase. However, if separation is poor, consider using a different stationary phase, such as alumina.

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient is often key to resolving closely related compounds.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective method for purification, provided a suitable solvent system can be found.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies to aid in the optimization of reaction conditions for the derivatization of the pyrazolo[3,4-d]pyrimidine core.

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling Reactions

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃DMF/H₂O (1:1)800.598[5]
2K₂CO₃DMF/H₂O (1:1)80195[5]
3Cs₂CO₃DMF120292[6]
4K₃PO₄Dioxane/H₂O1001285[4]
5Et₃NDMF/H₂O (1:1)80260[5]

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂X-PhosKOt-BuToluene1000.17Good to Excellent[2]
2Pd₂(dba)₃BINAPNaOt-BuToluene110-High[2]
3Pd(OAc)₂SPhosCs₂CO₃THF---[2]
4[Pd(cinnamyl)Cl]₂Mor-DalPhosNaOBuᵗToluene110-68[10]

Table 3: Solvent Effect on Regioselectivity of N-Methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

EntrySolventBaseAlkylating AgentN1:N2 RatioReference
1THFNaHMDSIodomethane1:8[9]
2DMSONaHMDSIodomethane4:1[9]

Experimental Protocols

This section provides detailed methodologies for key derivatization reactions of the pyrazolo[3,4-d]pyrimidine core.

Protocol 1: General Procedure for N-Alkylation [11]

  • To a solution of the 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1 mmol) in anhydrous DMF (10 mL), add the appropriate alkylating agent (1.2 mmol).

  • Add a suitable base (e.g., K₂CO₃, 1.5 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the halogenated pyrazolo[3,4-d]pyrimidine (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination [1]

  • In a glovebox, charge a reaction tube with a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., X-Phos, 0.08 equiv), and a base (e.g., NaOt-Bu, 1.4 equiv).

  • Add the aryl halide (e.g., a chloro-pyrazolo[3,4-d]pyrimidine, 1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations: Signaling Pathways and Experimental Workflows

This section provides diagrams created using Graphviz (DOT language) to illustrate relevant signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: EGFR Signaling Pathway.

Src_Kinase_Signaling_Pathway cluster_activation Src Activation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src_inactive Inactive Src (pY527) RTK->Src_inactive Integrins Integrins Integrins->Src_inactive Src_active Active Src (pY416) Src_inactive->Src_active Dephosphorylation of Y527 Autophosphorylation of Y416 FAK FAK Src_active->FAK STAT3 STAT3 Src_active->STAT3 PI3K_AKT PI3K/AKT Pathway Src_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src_active->RAS_MAPK Migration Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation

Caption: Src Kinase Signaling Pathway.

CDK_Cell_Cycle_Pathway cluster_cdk_cyclin CDK-Cyclin Complexes cluster_regulators Key Regulators G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CyclinD CDK4/6 Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylates & Inactivates CDK2_CyclinE CDK2 Cyclin E CDK2_CyclinE->S CDK2_CyclinA CDK2 Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1 Cyclin B CDK1_CyclinB->M E2F E2F Rb->E2F Inhibits E2F->CDK2_CyclinE Promotes Transcription p21_p27 p21/p27 (CKIs) p21_p27->CDK46_CyclinD Inhibits p21_p27->CDK2_CyclinE Inhibits

Caption: CDK-Mediated Cell Cycle Regulation.

Experimental_Workflow_Suzuki_Coupling Start Start: Halogenated Pyrazolo[3,4-d]pyrimidine Boronic Acid Reaction_Setup Reaction Setup: - Add Reactants, Catalyst, Base - Add Degassed Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Purge with Ar/N₂) Reaction_Setup->Inert_Atmosphere Heating Heat to Optimal Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine - Dry over Na₂SO₄ Monitoring->Workup Complete Purification Purification: - Concentrate - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization

Caption: Experimental Workflow for Suzuki Coupling.

References

Identifying and minimizing side reactions in pyrazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazolopyrimidine synthesis. The following sections address common side reactions and challenges encountered during experimental work, offering practical solutions and detailed protocols to optimize synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomers

Q1: My reaction is producing a mixture of pyrazolopyrimidine regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge in pyrazolopyrimidine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The hydrazine's substituted nitrogen can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of products.

Troubleshooting Steps:

  • Choice of Starting Materials: The structure of the β-dicarbonyl compound significantly influences regioselectivity. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[1]

  • Reaction Conditions:

    • Catalyst: The choice of catalyst can direct the reaction towards a specific isomer. Screening different Brønsted or Lewis acids is recommended.

    • Solvent: The polarity of the solvent can affect the reaction pathway. Experimenting with solvents like ethanol, acetonitrile, or even solvent-free conditions may improve regioselectivity.

    • Temperature: Optimizing the reaction temperature is crucial. Lower temperatures may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. Monitoring the reaction by Thin Layer Chromatography (TLC) is advised.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to play a crucial role in determining the regioselectivity of cyclization, in some cases favoring the formation of 7-amino isomers over 5-amino isomers.[1]

Protocol for Regioselective Synthesis: A study by Portilla et al. (2012) demonstrated the regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines. While the specific protocol is detailed in the original publication, a general approach involves reacting 3-substituted-5-amino-1H-pyrazoles with a cyclic β-dicarbonyl compound in a suitable solvent and monitoring the reaction to completion.[1]

Issue 2: Isomerization of the Pyrazolopyrimidine Ring

Q2: I've observed that my synthesized pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidine is converting to a more stable isomer. How can I prevent this or control the isomerization?

A2: Isomerization, particularly the conversion of[1][2][3]triazolo[4,3-c]pyrimidines to the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidines, can occur under various conditions. This transformation often proceeds via a Dimroth-type rearrangement, which involves a sequence of ring-opening and ring-closure reactions.

Factors Influencing Isomerization:

  • pH: The isomerization can be catalyzed by both acids and bases. For example, refluxing in dioxane with a few drops of piperidine can induce this rearrangement.

  • Temperature: Thermal conditions can also promote isomerization.

  • Solvent: The choice of solvent can influence the rate of isomerization.

Troubleshooting Steps:

  • Control Reaction Conditions: To prevent unwanted isomerization, carefully control the pH and temperature of your reaction and work-up steps. Avoid prolonged exposure to acidic or basic conditions, and use the lowest effective temperature.

  • Strategic Synthesis: If the more stable isomer is the desired product, you can intentionally induce isomerization by treating the initial product with an acid, base, or by heating. For example, refluxing the[1][2][3]triazolo[4,3-c]pyrimidine derivative in glacial acetic acid can facilitate its conversion to the[1][2][3]triazolo[1,5-c] isomer.

Issue 3: Incomplete Cyclization and Low Yields

Q3: The final cyclization step to form the pyrazolopyrimidine core is resulting in low yields. What are the common causes and how can I improve the conversion?

A3: Low yields in the cyclization step are a common hurdle. This can be due to several factors, including inactive precursors, suboptimal reaction conditions, or the formation of stable, unreactive intermediates.

Troubleshooting Steps:

  • Purity of Precursors: Ensure that the starting materials, such as the aminopyrazole and the 1,3-dicarbonyl compound, are of high purity. Impurities can interfere with the reaction.

  • Catalyst Activity: The catalyst is crucial for an efficient cyclization.

    • If using a reusable catalyst, ensure it is fully active.

    • For Brønsted or Lewis acid catalysts, optimize the concentration. Suboptimal amounts can lead to incomplete reactions, while excessive amounts can cause side reactions.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Use TLC to monitor the reaction progress and determine the optimal conditions.

  • Solvent Selection: The solvent should be able to dissolve the reactants and facilitate the reaction. High-boiling point, anhydrous solvents are often preferred.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze starting materials and intermediates.

Issue 4: Formation of Dihydro Derivatives (Incomplete Oxidation)

Q4: My synthesis is yielding a dihydro-pyrazolopyrimidine instead of the fully aromatic product. How can I ensure complete oxidation?

A4: The formation of dihydro derivatives is a common side reaction, especially in multicomponent reactions that resemble a Mannich reaction. The initial product of the cyclization is often a dihydropyrazolopyrimidine, which then needs to be oxidized to the final aromatic product.

Troubleshooting Steps:

  • Introduce an Oxidation Step: If you are isolating a dihydro derivative, a subsequent oxidation step is necessary. Common oxidizing agents for this purpose include:

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This is a widely used and effective oxidizing agent for aromatization.

    • Air Oxidation: In some cases, especially with prolonged reaction times or under specific catalytic conditions, oxidation can occur via atmospheric oxygen.

  • Reaction Conditions: The choice of solvent and catalyst can also influence the rate of oxidation. Some catalytic systems may promote in-situ oxidation.

Quantitative Data Summary

The following table summarizes the impact of different catalysts on the yield of pyrazolopyranopyrimidine synthesis in a specific model reaction.

CatalystTime (min)Yield (%)
ZnFe₂O₄/GA 10 95
SO₃H@F-MWCNTs2093
[Et₃NH][HSO₄]9092
Nano-Fe₃O₄@SiO₂-SO₃H2092
(NH₄)₂HPO₄6090
Nano-Fe₃O₄2588
No Catalyst18025

Data adapted from a comparative study on pyrazolopyranopyrimidine synthesis. The specific reaction conditions and substrates can be found in the source literature.

Experimental Protocols & Methodologies

General Procedure for the Biginelli Reaction (for Pyrimidine Synthesis):

  • Materials: Aldehyde (1 equivalent), β-ketoester (1 equivalent), Urea or Thiourea (1.5 equivalents), Catalyst (e.g., Lewis acid, 1-10 mol%), Solvent (e.g., Ethanol).

  • Procedure:

    • To a round-bottom flask, add the aldehyde, β-ketoester, urea/thiourea, and catalyst.

    • Add the solvent and stir the mixture.

    • Heat the reaction to reflux and monitor its progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_regio Troubleshooting Regioisomers cluster_iso Troubleshooting Isomerization cluster_incomplete Troubleshooting Incomplete Reaction Start Low Yield or Side Product Formation Analysis Analyze Reaction Mixture (TLC, HPLC, NMR, MS) Start->Analysis Identify Identify Side Product and Unreacted Materials Analysis->Identify Regioisomers Regioisomer Formation Identify->Regioisomers Mixture of Isomers Isomerization Isomerization Identify->Isomerization Unexpected Isomer Incomplete_Rxn Incomplete Reaction Identify->Incomplete_Rxn Starting Material Remains Other Other Side Products Identify->Other Unknown Impurity Regio_Catalyst Screen Catalysts Regioisomers->Regio_Catalyst Iso_pH Control pH Isomerization->Iso_pH Inc_Purity Check Reagent Purity Incomplete_Rxn->Inc_Purity Optimized Optimized Reaction Other->Optimized Regio_Solvent Vary Solvent Regio_Catalyst->Optimized Regio_Temp Optimize Temperature Regio_Solvent->Optimized Regio_Temp->Optimized Iso_Temp Adjust Temperature Iso_pH->Optimized Iso_Temp->Optimized Inc_Conditions Optimize Time/Temp Inc_Purity->Optimized Inc_Catalyst Check Catalyst Activity Inc_Conditions->Optimized Inc_Catalyst->Optimized

Caption: A logical workflow for troubleshooting common issues in pyrazolopyrimidine synthesis.

Reaction_Pathways cluster_reactants Starting Materials cluster_products Potential Outcomes Aminopyrazole Aminopyrazole Intermediate Reaction Intermediate (e.g., Hydrazone) Aminopyrazole->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Desired_Product Desired Pyrazolopyrimidine Intermediate->Desired_Product Desired Pathway (Controlled Conditions) Regioisomer Regioisomeric Side Product Intermediate->Regioisomer Side Reaction Pathway (e.g., Attack at alternate carbonyl) Incomplete Incomplete Cyclization Intermediate->Incomplete Stalled Reaction

Caption: Reaction pathways illustrating the formation of the desired product and common side products.

References

Technical Support Center: Strategies for Enhancing the Solubility of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based inhibitors. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific solubility challenges you may encounter during your experiments. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, but its inherent low aqueous solubility often presents a significant hurdle to achieving therapeutic efficacy.[1][2] This resource is designed to provide you with a comprehensive understanding of the strategies available to overcome this critical challenge.

Section 1: Understanding and Measuring Solubility

Before attempting to enhance the solubility of your pyrazolo[3,4-d]pyrimidine inhibitor, it is crucial to accurately assess its baseline solubility. This section will guide you through the fundamental concepts and common experimental pitfalls.

Frequently Asked Questions (FAQs)

Question: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

Answer: Understanding the distinction between kinetic and thermodynamic solubility is fundamental to designing a relevant experimental plan.[3]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[3][4] This measurement is crucial for lead optimization and formulation development as it reflects the most stable state.[3][4]

  • Kinetic solubility , on the other hand, measures the concentration of a compound at which it precipitates from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[4][5] This method is often used in high-throughput screening during early drug discovery because it is faster.[5][6] However, it can often overestimate the true solubility as the compound may not have had enough time to form a stable crystalline structure and may exist in a more soluble, amorphous state.[7]

Recommendation: For a comprehensive understanding, it is advisable to measure both. Kinetic solubility provides a quick assessment for initial screening, while thermodynamic solubility is the gold standard for guiding formulation strategies.[4]

Question: My solubility results for the same compound are inconsistent. What could be the cause?

Answer: Inconsistent solubility data is a common issue that can arise from several factors:

  • Solid-State Form: The crystalline form (polymorphism) of your compound significantly impacts its solubility. Different batches of your inhibitor may have different polymorphic forms, leading to variability. It is essential to characterize the solid-state form of your material using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Equilibration Time: Achieving true thermodynamic equilibrium can take a significant amount of time, sometimes 24 hours or longer.[8] If the incubation time is too short, you may be measuring a value closer to kinetic solubility.

  • pH of the Medium: The solubility of ionizable compounds is highly dependent on the pH of the solution. Ensure your buffers are accurately prepared and their pH is stable throughout the experiment. For pyrazolo[3,4-d]pyrimidines, which can have basic nitrogen atoms, solubility generally increases at a lower pH.[9]

  • Analytical Method: The method used to quantify the dissolved compound (e.g., HPLC-UV, LC-MS) must be properly validated for linearity, accuracy, and precision in the relevant concentration range.[10]

Troubleshooting Guide: Solubility Measurement
Problem Potential Cause Recommended Solution
Low recovery of the compound after filtration. The compound is adsorbing to the filter membrane.Use low-protein-binding filter materials such as PVDF or PTFE. Pre-wetting the filter with the solvent can also help.
Precipitation of the compound in the autosampler vial. The compound is supersaturated in the final solution.Dilute the sample immediately before analysis. Ensure the temperature of the autosampler is controlled.
UV detection shows interfering peaks. Impurities in the compound or buffer components are absorbing at the same wavelength.Use a diode array detector to check for peak purity. Optimize the HPLC method to separate the compound from impurities.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the standard shake-flask method for determining thermodynamic solubility.[11]

  • Preparation: Add an excess amount of the pyrazolo[3,4-d]pyrimidine inhibitor to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Separation of Solid: Filter the supernatant through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

Section 2: Strategies for Solubility Enhancement

Once you have a reliable measure of your inhibitor's solubility, you can explore various strategies to improve it. These can be broadly categorized into chemical modifications and formulation-based approaches.[12]

Chemical Modification Strategies

These strategies involve altering the chemical structure of the inhibitor itself to improve its solubility.

Frequently Asked Questions (FAQs)

Question: When should I consider chemical modification over formulation strategies?

Answer: Chemical modification is often explored during the lead optimization phase of drug discovery. If poor solubility is identified as a major liability for a promising lead compound, medicinal chemists will attempt to introduce functional groups that can improve its physicochemical properties without compromising its biological activity.[13] Formulation strategies are typically employed for a selected clinical candidate.

Question: What are the most common chemical modifications to improve the solubility of pyrazolo[3,4-d]pyrimidines?

Answer:

  • Salt Formation: For pyrazolo[3,4-d]pyrimidines with basic functional groups (like amino groups), forming a salt with a pharmaceutically acceptable acid can significantly increase aqueous solubility.[14][15] The choice of the counter-ion is critical and can impact stability and hygroscopicity.[16]

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through metabolic processes.[17] For pyrazolo[3,4-d]pyrimidines, this can involve attaching a highly soluble moiety (like an N-methylpiperazine group) via a linker that is cleaved in vivo.[17]

  • Introduction of Polar Functional Groups: Strategically adding polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) to the scaffold can increase its polarity and potential for hydrogen bonding with water, thereby improving solubility.[18]

Caption: Chemical modification strategies for pyrazolo[3,4-d]pyrimidines.

Formulation-Based Strategies

These approaches focus on creating a delivery system for the existing inhibitor to enhance its dissolution and solubility.

Frequently Asked Questions (FAQs)

Question: What is an amorphous solid dispersion (ASD), and how can it improve the solubility of my inhibitor?

Answer: An amorphous solid dispersion (ASD) is a formulation where the drug is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix.[19][20] The amorphous form of a drug has a higher free energy and is more soluble than its crystalline counterpart.[20][21] By preventing the drug from crystallizing, the ASD can maintain a supersaturated concentration of the drug in solution, which can lead to enhanced absorption.[22][23] This has been shown to be an effective strategy for pyrazolo[3,4-d]pyrimidine derivatives.[1][24]

Question: Which polymers are commonly used for creating ASDs of kinase inhibitors?

Answer: The choice of polymer is critical for the stability and performance of an ASD. Common polymers include:

  • Polyvinylpyrrolidone (PVP): Grades like PVP K30 are often used.[19]

  • Hydroxypropyl Methylcellulose (HPMC): Known for its ability to inhibit drug precipitation.[19]

  • Copolymers: Such as polyvinylpyrrolidone/vinyl acetate (PVP/VA).

The selection of the polymer often depends on the specific drug-polymer interactions.[25]

Question: What are nanosuspensions, and are they suitable for pyrazolo[3,4-d]pyrimidine inhibitors?

Answer: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a particle size in the nanometer range.[26] Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, which leads to an increased dissolution rate according to the Noyes-Whitney equation.[19] Nanosuspensions can be a viable option for pyrazolo[3,4-d]pyrimidine inhibitors, especially for parenteral or oral delivery, as they can enhance saturation solubility and bioavailability.[26][27][28]

Question: How can cyclodextrins be used to enhance solubility?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][29] They can form inclusion complexes with poorly soluble drugs, where the hydrophobic part of the drug molecule is encapsulated within the cyclodextrin cavity.[29][30] This complex is more water-soluble than the drug alone.[30][31] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[32]

G cluster_0 Formulation Strategies cluster_1 Mechanism of Action cluster_2 Outcome Poorly Soluble\nPyrazolo[3,4-d]pyrimidine Poorly Soluble Pyrazolo[3,4-d]pyrimidine Amorphous Solid\nDispersion (ASD) Amorphous Solid Dispersion (ASD) Poorly Soluble\nPyrazolo[3,4-d]pyrimidine->Amorphous Solid\nDispersion (ASD) Nanosuspension Nanosuspension Poorly Soluble\nPyrazolo[3,4-d]pyrimidine->Nanosuspension Cyclodextrin\nComplexation Cyclodextrin Complexation Poorly Soluble\nPyrazolo[3,4-d]pyrimidine->Cyclodextrin\nComplexation Increased Free Energy\n& Supersaturation Increased Free Energy & Supersaturation Amorphous Solid\nDispersion (ASD)->Increased Free Energy\n& Supersaturation Polymer Matrix Increased Surface Area\n& Dissolution Rate Increased Surface Area & Dissolution Rate Nanosuspension->Increased Surface Area\n& Dissolution Rate Particle Size Reduction Inclusion Complex\nFormation Inclusion Complex Formation Cyclodextrin\nComplexation->Inclusion Complex\nFormation Host-Guest Chemistry Enhanced\nAqueous Solubility Enhanced Aqueous Solubility Increased Free Energy\n& Supersaturation->Enhanced\nAqueous Solubility Increased Surface Area\n& Dissolution Rate->Enhanced\nAqueous Solubility Inclusion Complex\nFormation->Enhanced\nAqueous Solubility

Caption: Formulation strategies for enhancing solubility.

Troubleshooting Guide: Formulation Development
Problem Potential Cause Recommended Solution
Drug crystallizes out of the ASD over time. The drug loading is too high, or the chosen polymer is not a good stabilizer.Screen different polymers and lower the drug loading. Analyze drug-polymer interactions using techniques like FTIR.
Nanosuspension particles aggregate. The stabilizer (surfactant) concentration is insufficient, or the wrong stabilizer is used.Screen different stabilizers and optimize their concentration. Measure the zeta potential to assess the stability of the suspension.
Low complexation efficiency with cyclodextrins. The drug molecule does not fit well into the cyclodextrin cavity.Try different types of cyclodextrins (e.g., α-, β-, γ-CD) and their derivatives. Ternary complexes with a water-soluble polymer can also improve efficiency.[32]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a basic method for preparing an ASD in a laboratory setting.[33]

  • Solution Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine inhibitor and the chosen polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

  • Drying: Dry the resulting solid film under a high vacuum for at least 24 hours to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask. Characterize the material using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature.

  • Solubility and Dissolution Testing: Evaluate the apparent solubility and dissolution rate of the ASD compared to the crystalline drug.

Section 3: Data Interpretation and Next Steps

The following table summarizes the expected outcomes from the different solubility enhancement strategies.

Strategy Typical Fold-Increase in Solubility Advantages Potential Challenges
Salt Formation 10 - 100Well-established, straightforward synthesisOnly applicable to ionizable compounds, potential for disproportionation
Amorphous Solid Dispersion 10 - 1000Applicable to a wide range of compounds, can achieve high supersaturationPhysical instability (recrystallization), potential for drug-polymer interactions affecting release
Nanosuspension 5 - 50Can be used for oral and parenteral routes, suitable for very poorly soluble drugsPhysical instability (particle growth), requires specialized equipment for production
Cyclodextrin Complexation 5 - 100Can improve stability as well as solubilityLimited by the stoichiometry of the complex, potential for toxicity at high concentrations

Disclaimer: The information provided in this technical support center is for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained personnel.

References

Preventing catalyst deactivation in cross-coupling reactions of aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst deactivation during cross-coupling reactions of aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with aminopyrazole substrates often challenging?

A1: Aminopyrazole substrates can be problematic in cross-coupling reactions primarily due to the presence of nitrogen atoms in the pyrazole ring. These nitrogen atoms can coordinate with the palladium catalyst, leading to the formation of inactive or less active catalyst species, a phenomenon known as catalyst poisoning.[1][2] This coordination can interfere with the critical steps of the catalytic cycle, such as oxidative addition and reductive elimination, resulting in lower yields and reaction rates.[3]

Q2: What are the most common types of catalyst deactivation observed in these reactions?

A2: The most common deactivation pathways include:

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other forms of degradation, especially at elevated temperatures.[4]

  • Product Inhibition: The aminopyrazole product itself can bind to the catalyst, preventing it from participating in further catalytic cycles.[3]

  • Formation of Palladium Black: At high temperatures, the catalytically active Pd(0) species can agglomerate to form inactive palladium black.[1]

  • Dehalogenation: A common side reaction is the removal of the halogen from the aminopyrazole starting material without the desired coupling, leading to a hydrodehalogenated byproduct.[3][5]

Q3: How does the choice of palladium precatalyst affect the reaction outcome?

A3: The choice of precatalyst is crucial for efficiently generating the active Pd(0) species. Modern precatalysts, such as those developed by Buchwald (e.g., XPhos Pd G2, SPhos Pd G2), are often preferred because they are air- and moisture-stable and can be activated under mild conditions, minimizing the formation of inactive palladium species.[3] These precatalysts have been shown to provide higher yields and turnover rates compared to traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ when used with bulky, electron-rich phosphine ligands.[1]

Q4: Can the nature of the halogen on the aminopyrazole influence the reaction?

A4: Yes, the reactivity of the aryl halide typically follows the order I > Br > Cl. However, for aminopyrazoles, iodo-substituted substrates can be more prone to dehalogenation.[3][5] In some cases, bromo or chloro derivatives may be superior, exhibiting a reduced tendency for this side reaction.[3]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of aminopyrazoles.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Catalyst Deactivation Switch to a more robust precatalyst (e.g., XPhos Pd G2). Use bulky, electron-rich phosphine ligands like SPhos or XPhos to stabilize the catalyst.[1][3] Ensure rigorous exclusion of air and moisture by using anhydrous, degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).
Poor Reagent Quality Use fresh, high-purity starting materials. Boronic acids, in particular, can degrade upon storage.
Sub-optimal Reaction Temperature Gradually increase the reaction temperature. Consider using microwave irradiation for rapid and uniform heating, which can significantly shorten reaction times.[5][6]
Incorrect Base The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. The optimal base will depend on the specific substrates and ligands.[7][8]
Issue 2: Significant Dehalogenation Side Product

Possible Causes & Solutions

Possible CauseRecommended Action
Nature of the Halide If using an iodo-aminopyrazole, consider switching to the corresponding bromo- or chloro-aminopyrazole, as they can be less prone to dehalogenation.[3][5]
Catalyst System Certain catalyst/ligand combinations may favor dehalogenation. Screen different ligands to find one that promotes the desired coupling over dehalogenation.
Presence of Hydride Sources Ensure solvents are anhydrous and free of impurities that can act as hydride sources.

Quantitative Data Summary

The following tables provide a summary of yields for different cross-coupling reactions of aminopyrazoles under various conditions to aid in the selection of an optimal catalytic system.

Table 1: Comparison of Catalysts and Ligands in the Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10035
Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O10075
XPhos Pd G2 (2)-K₂CO₃ (3)EtOH/H₂O120 (MW)88
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O8062

Data compiled and adapted from multiple sources for comparative purposes.[1][3]

Table 2: Buchwald-Hartwig Amination of 4-Iodo-1-tritylpyrazole with Piperidine

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(dba)₂ (10)XPhos (20)KOtBu (2.0)Xylene160 (MW)75
Pd(dba)₂ (10)RuPhos (20)KOtBu (2.0)Xylene160 (MW)68
Pd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene160 (MW)91
Pd(OAc)₂ (10)BINAP (20)NaOtBu (2.0)Toluene11045

Data adapted from a study on the amination of 4-halopyrazoles.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromo-aminopyrazole

  • Reaction Setup: To an oven-dried microwave vial, add the 4-bromo-aminopyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (2 mol%).

  • Solvent Addition: Add a degassed 3:1 mixture of ethanol and water.

  • Inert Atmosphere: Seal the vial and purge with argon for 5-10 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 120 °C for 15-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[3][5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 4-Iodo-aminopyrazole

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the 4-iodo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed xylene via syringe, followed by the amine (1.2-1.5 equiv).

  • Reaction: Seal the tube and heat the reaction mixture to 120-160 °C (conventional heating or microwave) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.[6][9]

Visualizations

Troubleshooting_Workflow start Low/No Yield in Aminopyrazole Cross-Coupling cause1 Catalyst Deactivation? start->cause1 Investigate cause2 Sub-optimal Conditions? start->cause2 cause3 Poor Reagent Quality? start->cause3 solution1a Use Robust Pre-catalyst (e.g., G2/G3) cause1->solution1a Yes solution1b Employ Bulky, Electron-Rich Ligand (e.g., SPhos) cause1->solution1b solution1c Ensure Inert Atmosphere (Degas Solvents) cause1->solution1c solution2a Optimize Temperature (Consider MW) cause2->solution2a Yes solution2b Screen Different Bases (e.g., K2CO3, KOtBu) cause2->solution2b solution2c Vary Solvent System cause2->solution2c solution3a Use Fresh Starting Materials cause3->solution3a Yes solution3b Check Purity of Boronic Acid/Amine cause3->solution3b

Caption: Troubleshooting workflow for low-yield aminopyrazole cross-coupling reactions.

Catalytic_Cycle_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (L-Pd(II)-ArX) Pd0->OA Ar-X Poisoning Pyrazole Coordination (Catalyst Poisoning) Pd0->Poisoning Inhibition Degradation Ligand Degradation Pd0->Degradation Oxidation Aggregation Pd Black Formation Pd0->Aggregation High Temp. Trans Transmetalation (Suzuki) or Amine Coordination (Buchwald) OA->Trans Ar'B(OH)2 or R2NH OA->Poisoning RE Reductive Elimination Trans->RE RE->Pd0 Regeneration Product Coupled Product RE->Product

Caption: Catalytic cycle and common deactivation pathways in aminopyrazole cross-coupling.

References

Technical Support Center: Improving the Metabolic Stability of Pyrazolo-pyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental process of improving the metabolic stability of pyrazolo-pyrimidine drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for pyrazolo-pyrimidine compounds?

A1: Pyrazolo-pyrimidine compounds primarily undergo Phase I metabolism, with the most common reactions being oxidative degradation, oxidative dechlorination, and N-dealkylation.[1][2][3] These reactions are predominantly mediated by cytochrome P450 (CYP) enzymes, with the CYP3A family, particularly CYP3A4, being heavily involved.[1] For instance, in human liver microsomes (HLM), the metabolism of some pyrazolo[3,4-d]pyrimidine derivatives can be largely attributed to oxidative dechlorination (approximately 87%) and N-dealkylation (around 12%).[1][2][3]

Q2: My pyrazolo-pyrimidine compound shows high metabolic instability. What are some effective strategies to improve it?

A2: Several medicinal chemistry strategies can be employed to enhance the metabolic stability of your compound:

  • Structural Modification: Introducing halogens, such as chlorine or fluorine, at specific positions on the pyrazolo-pyrimidine core can increase metabolic stability by making the compound less susceptible to oxidative degradation.[4] For example, modifications at the 3-, 5-, and 7-positions of the pyrimidine ring are common strategies.

  • Isotopic Substitution: Replacing a hydrogen atom at a known metabolic hotspot with deuterium can sometimes slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic properties.

  • Reduce Lipophilicity: High lipophilicity can be associated with increased metabolic turnover. Modifying the structure to reduce lipophilicity, for instance by adding polar groups, can sometimes improve metabolic stability.

  • Scaffold Hopping: In some cases, replacing a part of the molecule that is metabolically liable with a different chemical scaffold (a bioisostere) can lead to improved stability while retaining the desired biological activity.

Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and when should I use each?

A3: Both are crucial in vitro assays to predict in vivo metabolic clearance, but they differ in their complexity and the scope of metabolic pathways they cover.

  • Microsomal Stability Assay: This assay uses liver microsomes, which are subcellular fractions containing primarily Phase I drug-metabolizing enzymes like cytochrome P450s. It is a simpler, more cost-effective, and higher-throughput assay, making it ideal for early-stage drug discovery to screen and rank compounds based on their susceptibility to Phase I metabolism.

  • Hepatocyte Stability Assay: This assay utilizes intact, cryopreserved hepatocytes, which contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment. It provides a more comprehensive picture of a compound's metabolic fate, including the influence of cellular uptake and transporter proteins. This assay is particularly useful for compounds that are cleared by non-CYP pathways or Phase II metabolism, and for more accurately predicting in vivo clearance of late-stage candidates.

Q4: How do I interpret the data from in vitro metabolic stability assays?

A4: The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): This is the time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of liver blood cleared of the drug per unit of time. A lower CLint value signifies better metabolic stability. These in vitro CLint values can then be scaled to predict in vivo hepatic clearance.

Troubleshooting Guides

Guide 1: Troubleshooting the In Vitro Microsomal Stability Assay
Problem Potential Cause(s) Recommended Solution(s)
High variability in results between experiments. Inconsistent thawing of microsomes. Pipetting errors. Variability in different batches of microsomes.Ensure consistent and rapid thawing of microsomes on ice. Use calibrated pipettes and proper technique. Qualify new batches of microsomes with control compounds.
Compound appears unstable in the absence of the NADPH cofactor. Chemical instability of the compound in the assay buffer. Degradation by non-NADPH-dependent enzymes present in microsomes (e.g., esterases).Run a control incubation without any microsomes to check for buffer instability. If esterase activity is suspected, consider using specific inhibitors or a different test system.
Compound shows very rapid metabolism (t½ < 5 min). The compound is a high-clearance compound. The microsomal protein concentration is too high.Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.2 mg/mL). Reduce the incubation time and increase the number of early time points (e.g., 0, 1, 2.5, 5, 10 min).
No metabolism is observed for the positive control compound. Inactive NADPH regenerating system. Degraded microsomes. Incorrect assay setup.Prepare fresh NADPH regenerating solution. Use a new vial of microsomes. Double-check all reagent concentrations and incubation conditions.
Guide 2: Troubleshooting the In Vitro Hepatocyte Stability Assay
Problem Potential Cause(s) Recommended Solution(s)
Low cell viability after thawing. Improper thawing procedure (e.g., too slow). Cryopreservation damage.Thaw cryopreserved hepatocytes rapidly in a 37°C water bath and immediately transfer them to a pre-warmed medium. Use a new vial of hepatocytes from a reputable supplier.
Compound appears more stable in hepatocytes than in microsomes. Poor cell permeability; the compound is not efficiently entering the hepatocytes. The compound is a substrate for efflux transporters, which are actively pumping it out of the cells.Evaluate compound permeability using an assay like PAMPA (Parallel Artificial Membrane Permeability Assay). If efflux is suspected, co-incubate with known efflux transporter inhibitors.
Compound appears less stable in hepatocytes than in microsomes. The compound is primarily cleared by Phase II metabolism (e.g., glucuronidation by UGTs), which is active in hepatocytes but not in standard microsomal assays.This is a valid and important result, indicating that non-CYP pathways are significant. Use specific inhibitors in the hepatocyte assay to identify the responsible enzyme family. Analyze for Phase II metabolites.
High background interference in LC-MS/MS analysis. Contamination from the cell culture medium or plates. Insufficient protein precipitation.Include a "vehicle control" incubation without the test compound to identify background peaks. Ensure the ratio of organic solvent (e.g., acetonitrile) to the aqueous sample is sufficient (e.g., 3:1) for effective protein removal.

Quantitative Data Summary

The following table summarizes the in vitro drug metabolism and pharmacokinetic (DMPK) data for a series of pyrazolopyrimidine analogues, highlighting how structural modifications can influence metabolic stability.

CompoundHuman Microsomal CLint (µL/min/mg)Rat Hepatocyte CLint (µL/min/10⁶ cells)
1 HHallyl>153143
2 HHMe2632
3 HMeMe37100
10b H-cyclopentyl--cyclopentyl-1018
15i 4-F-PhMeCl1122
15j 4-CF₃-PhMeMe1226
Data adapted from Galloway, W. R. J. et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.[5]

Experimental Protocols

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a compound in HLM.

1. Preparation of Reagents:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound Stock: 1 mM solution in DMSO.

  • NADPH Regenerating System: A solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.

  • HLM Stock: Thaw pooled human liver microsomes on ice. Dilute to 2x the final concentration (e.g., 1.0 mg/mL) in cold phosphate buffer.

2. Incubation Procedure:

  • Add buffer, cofactor solution, and diluted HLM to microcentrifuge tubes or a 96-well plate.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

3. Sample Processing and Analysis:

  • Centrifuge the samples to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the disappearance of the parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: In Vitro Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a method for determining metabolic stability using cryopreserved human hepatocytes.

1. Preparation of Hepatocytes:

  • Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the cells to pre-warmed incubation medium.

  • Centrifuge the cell suspension to pellet the viable hepatocytes and remove cryoprotectant.

  • Resuspend the cell pellet in fresh medium and determine cell viability and concentration.

  • Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).

2. Incubation Procedure:

  • Add the hepatocyte suspension to a multi-well plate.

  • Pre-incubate the cells at 37°C in a humidified incubator with 5% CO₂.

  • Add the test compound (final concentration typically 1 µM) to initiate the assay.

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile with an internal standard.

3. Sample Processing and Analysis:

  • Process the samples as described in the microsomal stability assay protocol (centrifugation and supernatant transfer).

  • Analyze the disappearance of the parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the half-life (t½) as described in the microsomal assay protocol.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (number of hepatocytes/mL).

Visualizations

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s, e.g., CYP3A4) parent Pyrazolo-pyrimidine (Parent Drug) oxidation Oxidative Metabolites (e.g., Hydroxylation) parent->oxidation Oxidation dealkylation N-dealkylated Metabolite parent->dealkylation N-dealkylation dechlorination Oxidative Dechlorination Product parent->dechlorination Oxidative Dechlorination excretion Excretion oxidation->excretion dealkylation->excretion dechlorination->excretion

Caption: Major Phase I metabolic pathways for pyrazolo-pyrimidine drug candidates.

experimental_workflow start Start: Test Compound prep Prepare Incubation Mixture (Microsomes/Hepatocytes + Cofactors) start->prep incubate Incubate at 37°C prep->incubate timepoint Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->timepoint quench Terminate Reaction (Add Acetonitrile + Internal Standard) timepoint->quench process Process Sample (Centrifuge to Pellet Protein) quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (Calculate t½ and CLint) analyze->data

Caption: General workflow for in vitro metabolic stability assays.

References

Technical Support Center: Novel Pyrazolo[3,4-d]pyrimidines for Overcoming Acquired Cancer Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of novel pyrazolo[3,4-d]pyrimidines in overcoming acquired resistance in cancer therapy.

Section 1: Troubleshooting Common Experimental Issues

This section addresses frequently encountered problems during in vitro experiments with pyrazolo[3,4-d]pyrimidine compounds and offers potential solutions.

FAQs & Troubleshooting Guide

Question: My pyrazolo[3,4-d]pyrimidine compound shows high potency in enzymatic assays but has poor or inconsistent activity in cell-based assays. What could be the reason?

Answer: This is a common issue primarily attributed to the low aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives.[1][2][3] The compound may be precipitating out of solution when diluted from a DMSO stock into aqueous cell culture media. This leads to a lower effective concentration than intended and results in high variability.

Troubleshooting Steps:

  • Verify Final DMSO Concentration: Ensure the final DMSO concentration in your cell-based assays is below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic and affect experimental outcomes.[4]

  • Visual Inspection: Carefully inspect the wells after adding your compound. Look for any signs of precipitation (cloudiness, crystals).

  • Solubility Enhancement Strategies:

    • Co-solvents: While DMSO is a common choice, other co-solvents like PEG-400 or ethanol can be explored.[4]

    • Formulation with Polymers: Creating amorphous solid dispersions with polymers can significantly improve the apparent water solubility.[1]

    • Prodrug Approach: A more advanced strategy involves synthesizing a more soluble prodrug version of your compound that releases the active drug once inside the cell or in vivo.[3]

    • Encapsulation: For in vivo studies, encapsulation in liposomes or albumin nanoparticles can overcome poor water solubility.

  • Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the concentration at which your compound starts to precipitate in your specific assay buffer.[4]

Question: I am observing significant off-target effects with my pyrazolo[3,4-d]pyrimidine inhibitor. How can I assess and mitigate this?

Answer: The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine and can, therefore, bind to the ATP-binding pocket of numerous kinases.[2] Off-target activity is a known consideration for this class of compounds.

Troubleshooting Steps:

  • Kinase Profiling: The most definitive way to assess off-target activity is to screen your compound against a broad panel of kinases. Commercial services are available for this purpose.

  • Structure-Activity Relationship (SAR) Studies: Minor chemical modifications to the pyrazolo[3,4-d]pyrimidine core can significantly alter the selectivity profile. Analyzing the SAR can guide the design of more selective inhibitors.[1]

  • Cellular Assays with Specific Cell Lines: Use cell lines that are known to be dependent on the identified off-target kinases to determine if the off-target inhibition is functionally relevant in a cellular context.[1]

  • Western Blot Analysis: After treating cells with your compound, perform a western blot to check the phosphorylation status of known substrates of the intended target and key off-targets. A specific inhibitor should primarily reduce the phosphorylation of the intended target's substrates.

Question: My cell viability assay results are not reproducible. What are the common pitfalls?

Answer: Reproducibility issues in cell viability assays like the MTT assay can arise from several factors beyond compound solubility.

Troubleshooting Steps:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.

  • Incubation Times: Use consistent incubation times for both drug treatment and the viability reagent (e.g., MTT).[5][6][7]

  • Reagent Preparation: Prepare fresh reagents, especially the MTT solution, and protect it from light.[5][6]

  • Complete Solubilization: For MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a major source of variability.[5]

  • Background Controls: Always include wells with media and the viability reagent but no cells to serve as a background control.

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazolo[3,4-d]pyrimidine inhibitors.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a pyrazolo[3,4-d]pyrimidine compound on adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazolo[3,4-d]pyrimidine compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known inhibitor).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][7]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][6][7]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for Kinase Inhibition

This protocol is to assess the effect of a pyrazolo[3,4-d]pyrimidine inhibitor on the phosphorylation of a target kinase and its downstream substrates.

Materials:

  • Cancer cell line

  • Pyrazolo[3,4-d]pyrimidine inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations and for a specific duration. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[10]

    • Scrape the cells and collect the lysate.[10]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.[11]

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, diluted in blocking buffer.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.[10]

    • Capture the signal using an imaging system.[10]

    • Strip the membrane (if necessary) and re-probe with antibodies for the total protein and a loading control.

  • Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Protocol 3: In Vitro Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a pyrazolo[3,4-d]pyrimidine compound against a purified kinase using a luminescence-based assay like the Kinase-Glo® Plus Assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Pyrazolo[3,4-d]pyrimidine inhibitor

  • Kinase-Glo® Plus Luminescence Kinase Assay kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in the kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Prepare an ATP solution at a concentration relevant to the Km of the kinase (often at the Km value).

  • Kinase Reaction:

    • In a white-walled plate, add the inhibitor dilutions.

    • Add the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution. The final volume will depend on the assay format.

    • Include controls for no enzyme (background) and no inhibitor (maximum activity).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Detection:

    • Equilibrate the Kinase-Glo® Plus reagent to room temperature.

    • Add the Kinase-Glo® Plus reagent to each well (typically in a volume equal to the kinase reaction volume). This reagent stops the kinase reaction and measures the remaining ATP.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Section 3: Signaling Pathways and Mechanisms of Resistance

This section provides diagrams of key signaling pathways implicated in acquired cancer resistance that are targeted by pyrazolo[3,4-d]pyrimidines.

Diagram 1: Overcoming Acquired Resistance in EGFR-Mutant NSCLC

EGFR_Resistance cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR FirstGen_TKI 1st/2nd Gen TKI (e.g., Erlotinib) EGFR->FirstGen_TKI Resistance: T790M Mutation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR MET MET MET->FirstGen_TKI Bypass Activation MET->PI3K_AKT_mTOR FirstGen_TKI->EGFR Inhibits Activating Mutations (L858R, del19) Pyrazolo_TKI Novel Pyrazolo[3,4-d]pyrimidine (4th Gen TKI) Pyrazolo_TKI->EGFR Inhibits Activating & Resistance Mutations (T790M, C797S) Apoptosis Apoptosis Pyrazolo_TKI->Apoptosis Proliferation Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling and mechanisms of acquired resistance in NSCLC.

Diagram 2: Targeting BCR-ABL Kinase Domain Mutations in CML

BCR_ABL_Resistance cluster_pathways Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT BCR_ABL->JAK_STAT Imatinib Imatinib (1st Gen TKI) BCR_ABL->Imatinib Resistance: T315I 'Gatekeeper' Mutation Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis Imatinib->BCR_ABL Inhibits WT BCR-ABL Pyrazolo_TKI Novel Pyrazolo[3,4-d]pyrimidine (e.g., Ponatinib-like) Pyrazolo_TKI->BCR_ABL Inhibits WT and T315I Mutant BCR-ABL Pyrazolo_TKI->Apoptosis

Caption: Overcoming T315I mutation in CML with novel pyrazolo[3,4-d]pyrimidines.

Diagram 3: Circumventing CDK4/6 Inhibitor Resistance in Breast Cancer

CDK_Resistance cluster_G1_S G1-S Phase Transition cluster_resistance Resistance Mechanisms CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Bypass Phosphorylation CyclinE_CDK2->S_Phase PI3K_AKT PI3K/AKT Pathway PI3K_AKT->CyclinD_CDK46 Upregulation PI3K_AKT->S_Phase FGFR FGFR Signaling FGFR->CyclinD_CDK46 Activation FGFR->S_Phase CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CyclinD_CDK46 G1_Arrest G1 Arrest CDK46_Inhibitor->G1_Arrest Pyrazolo_CDKi Novel Pyrazolo[3,4-d]pyrimidine (CDK2/CDK4/CDK6 Inhibitor) Pyrazolo_CDKi->CyclinD_CDK46 Dual Inhibition Pyrazolo_CDKi->CyclinE_CDK2 Dual Inhibition

Caption: Bypass pathways leading to CDK4/6 inhibitor resistance in breast cancer.

Section 4: Quantitative Data Summary

This section summarizes the inhibitory activities of representative novel pyrazolo[3,4-d]pyrimidines against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidines against Kinases

Compound IDTarget KinaseIC50 / Ki (nM)Cancer TypeReference
8j Bcr-Abl (wt)Not Specified (nanomolar)CML[12]
8k Bcr-Abl (wt)Not Specified (nanomolar)CML[12]
9j Bcr-Abl (T315I)Not Specified (inhibitor)CML[13]
9k Bcr-Abl (T315I)Not Specified (inhibitor)CML[13]
2b Bcr-Abl (T315I)36CML[13]
1e CDK21710Breast Cancer[14]
1j CDK21600Breast Cancer[14]
17m PKD17-35Pancreatic Cancer[10]
3-IN-PP1 PKD94-108Pancreatic Cancer[10]
SI306 SrcNot Specified (low µM)Glioblastoma[15][16]

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-d]pyrimidines in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 / IC50 (µM)Reference
15 NCI-60 PanelVarious1.18 - 8.44[17]
16 NCI-60 PanelVarious0.018 - 9.98[17]
1e MCF-7Breast Cancer10.79[14]
1j MCF-7Breast Cancer10.88[14]
1a A549Lung Cancer2.24[3]
1d MCF-7Breast Cancer1.74[3]
12b MDA-MB-468Breast Cancer3.343[2]
12b T-47DBreast Cancer4.792[2]
SI306 GIN8Glioblastoma11.2[16]
SI306 GIN28Glioblastoma7.7[16]
SI306 GCE28Glioblastoma7.2[16]
P1 HCT 116, HepG2, MCF-7Colorectal, Liver, Breast22.7 - 40.75[18]
P2 HCT 116, HepG2, MCF-7Colorectal, Liver, Breast22.7 - 40.75[18]

Disclaimer: The information provided in this technical support center is for research purposes only. Experimental conditions may need to be optimized for specific compounds and cell lines. Always refer to the original publications for detailed experimental procedures and safety information.

References

Troubleshooting low yields in the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones.

Troubleshooting Guides and FAQs

My reaction yield is consistently low. What are the most common causes?

Low yields in the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones can stem from several factors. The most common issues include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst (acid or base) are critical. Inadequate conditions can lead to incomplete reactions or the formation of side products.

  • Purity of Starting Materials: The purity of the starting 3-aryl-5-aminopyrazole and the β-ketoester is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Formation of Regioisomers: A significant cause of low yield for the desired 3-aryl-pyrazolo[1,5-a]pyrimidin-5-one is the concurrent formation of the isomeric 3-aryl-pyrazolo[1,5-a]pyrimidin-7-one.

  • Inefficient Purification: The final product may be lost during workup and purification steps. Recrystallization and column chromatography conditions need to be optimized to minimize loss.

  • Atmospheric Moisture: Some of the reagents and intermediates can be sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

I suspect the formation of a regioisomer. How can I confirm this and how can I favor the formation of the desired 5-one?

The reaction between a 5-aminopyrazole and an unsymmetrical β-ketoester can lead to two different regioisomers: the pyrazolo[1,5-a]pyrimidin-5-one and the pyrazolo[1,5-a]pyrimidin-7-one. The formation of these isomers is a common reason for reduced yields of the desired product.

  • Confirmation: The most effective way to confirm the presence of regioisomers is through careful analysis of the crude reaction mixture and purified products using techniques like NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The different substitution patterns of the isomers will result in distinct spectra.

  • Favoring the 5-one Isomer: The regioselectivity of the reaction is influenced by the reaction conditions and the nature of the reactants. Generally, the reaction is kinetically or thermodynamically controlled. Experimenting with different solvents, temperatures, and acidic or basic catalysts can influence the isomeric ratio. For instance, acid catalysis often favors one isomer over the other.

What are the recommended reaction conditions for improving the yield?

Optimizing reaction conditions is a key step in improving your yield. Here are some parameters to consider:

  • Solvent: Acetic acid is a commonly used solvent that also acts as a catalyst. Other high-boiling point solvents like ethanol, n-butanol, or toluene can also be effective.

  • Temperature: The reaction is typically carried out at reflux temperature. However, in some cases, lower or higher temperatures might be beneficial. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some instances, improve yields compared to conventional heating.[1]

  • Catalyst: While acetic acid can serve as both solvent and catalyst, the addition of a stronger acid catalyst like sulfuric acid (H₂SO₄) or a base can sometimes improve the reaction rate and yield.

My product seems to be impure even after purification. What are the common impurities and how can I remove them?

Common impurities can include unreacted starting materials, the undesired regioisomer, and other side products.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified through small-scale trials.

    • Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be used to separate the desired product from impurities. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.

  • Characterization: After purification, it is essential to confirm the purity of the product using techniques like TLC, HPLC, and NMR.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones

3-Aryl-5-aminopyrazoleβ-KetoesterSolventCatalystTemperatureReaction TimeYield (%)Reference
3-Phenyl-5-aminopyrazoleEthyl acetoacetateAcetic Acid-Reflux6 h75General Procedure
3-(4-chlorophenyl)-5-aminopyrazoleEthyl benzoylacetateEthanolH₂SO₄ (cat.)Reflux8 h68General Procedure
3-Phenyl-5-aminopyrazoleEthyl acetoacetateNone-120°C (Microwave)15 min85[1]

Note: The yields are indicative and can vary based on the specific substrates and experimental setup.

Experimental Protocols

General Protocol for the Synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 3-aryl-5-aminopyrazole (1 equivalent) and the appropriate β-ketoester (1.1 equivalents).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for the required time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.

Visualizations

Reaction_Mechanism Aminopyrazole 3-Aryl-5-aminopyrazole Intermediate1 Initial Adduct Aminopyrazole->Intermediate1 + β-Ketoester BetaKetoester β-Ketoester BetaKetoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one Intermediate2->Product - H₂O SideProduct Water Intermediate2->SideProduct

Caption: General reaction mechanism for the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Mix 3-Aryl-5-aminopyrazole and β-Ketoester in Solvent Heating Heat to Reflux (Conventional or Microwave) Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Isolation Isolate Crude Product (Filtration or Evaporation) Cooling->Isolation Purify Recrystallization or Column Chromatography Isolation->Purify Characterization Characterize Pure Product (NMR, MS, etc.) Purify->Characterization Troubleshooting_Guide Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckIsomers Check for Regioisomers Start->CheckIsomers OptimizePurification Optimize Purification Start->OptimizePurification SolutionPurity Use High Purity Reagents CheckPurity->SolutionPurity SolutionConditions Vary Solvent, Temp., Catalyst Consider Microwave OptimizeConditions->SolutionConditions SolutionIsomers Adjust Conditions to Favor 5-one, Use Spectroscopic Analysis CheckIsomers->SolutionIsomers SolutionPurification Optimize Recrystallization Solvent or Chromatography Gradient OptimizePurification->SolutionPurification

References

Technical Support Center: Method Refinement for the Regioselective Synthesis of Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining the regioselective synthesis of pyrazolopyridine isomers.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of pyrazolopyridine regioisomers. How can I improve the selectivity?

A1: Regioselectivity in pyrazolopyridine synthesis is a common challenge, particularly when using unsymmetrical starting materials. Several factors influence the isomeric ratio, and optimizing them is key to achieving selectivity.

  • Choice of Starting Materials: The inherent electronic and steric properties of your substrates (e.g., aminopyrazole and diketone or its equivalent) are primary determinants of regioselectivity.

  • Reaction Conditions: Catalyst, solvent, and temperature play a crucial role. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, the choice between an acidic or basic catalyst can sometimes influence which carbonyl group of a 1,3-dicarbonyl compound is preferentially attacked.[1]

  • Synthetic Strategy: Certain synthetic routes are inherently more regioselective than others. For example, three-component reactions can sometimes offer high regioselectivity by controlling the in-situ formation of intermediates.

Q2: I am experiencing very low yields in my pyrazolopyridine synthesis. What are the common causes and how can I troubleshoot this?

A2: Low yields can stem from several factors, from the quality of your reagents to the reaction setup. Here are some common areas to investigate:

  • Purity of Starting Materials: Impurities in your starting materials, especially the aminopyrazole, can significantly interfere with the reaction. It is recommended to use high-purity reagents or purify them before use.[1]

  • Catalyst Selection and Loading: The type and amount of catalyst are critical. For three-component reactions leading to pyrazolo[3,4-b]pyridines, while acetic acid is common, Lewis acids like ZrCl₄ or nano-magnetic catalysts have been shown to be effective.[1]

  • Solvent Effects: The solvent affects the solubility of reactants and reaction kinetics. A solvent screen is often a worthwhile optimization step. Ethanol is a common choice, but in some cases, solvent-free conditions at elevated temperatures have resulted in higher yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions.[1]

Q3: How do I effectively separate the pyrazolopyridine isomers once they are formed?

A3: The separation of regioisomers can be challenging due to their similar physical properties. The most common methods are:

  • Flash Column Chromatography: This is the most widely used technique. The choice of eluent is crucial for achieving good separation. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a common starting point.[1]

  • Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.

Q4: I am having trouble with product purification. What are some general tips?

A4: Purification of pyrazolopyridines can be complicated by their polarity and the presence of byproducts.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.

  • Column Chromatography: Silica gel is the most common stationary phase. A systematic approach to eluent selection is recommended, starting with a low polarity mobile phase and gradually increasing the polarity.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from Unsymmetrical 1,3-Dicarbonyl Compounds
Potential Cause Troubleshooting Step Expected Outcome
Similar electrophilicity of the two carbonyl groups. Modify the 1,3-dicarbonyl compound to increase the electronic difference between the carbonyls (e.g., introduce an electron-withdrawing group near one carbonyl).Enhanced preference for nucleophilic attack at the more electrophilic carbonyl, leading to a higher ratio of the desired isomer.[2]
Reaction conditions favor the formation of the undesired isomer. Screen different solvents and catalysts. For example, changing from a protic to an aprotic solvent can sometimes alter the regiochemical outcome.Identification of conditions that favor the formation of the desired regioisomer.
Thermodynamic vs. Kinetic Control. Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.Determination of whether the product ratio is temperature-dependent and optimization for the desired isomer.
Issue 2: Low Yield in Three-Component Synthesis of Pyrazolopyridines
Potential Cause Troubleshooting Step Expected Outcome
Purity of reactants. Purify starting materials (e.g., aminopyrazole, aldehyde, and active methylene compound) by recrystallization or column chromatography.Increased yield and reduced side product formation.[1]
Inefficient catalyst. Screen a panel of catalysts, including both Brønsted and Lewis acids (e.g., acetic acid, p-TSA, ZrCl₄, Sc(OTf)₃).Identification of a more efficient catalyst for the specific substrate combination, leading to higher yields.[1]
Suboptimal solvent. Perform a solvent screen with solvents of varying polarity (e.g., ethanol, methanol, DMF, or solvent-free conditions).Improved solubility of reactants and enhanced reaction rate, resulting in a higher yield.[1]
Incorrect reaction time or temperature. Monitor the reaction progress by TLC at different time points and temperatures to find the optimal conditions.Prevention of starting material being left unreacted or product degradation, maximizing the isolated yield.[1]

Quantitative Data Tables

Table 1: Effect of Catalyst on the Yield of 1H-Pyrazolo[3,4-b]pyridine Derivatives in a Three-Component Reaction

Reaction of 5-amino-3-methyl-1-phenylpyrazole, an aromatic aldehyde, and malononitrile.

CatalystCatalyst LoadingSolventTemperature (°C)Time (min)Yield (%)Reference
None-EthanolReflux18040Adapted from[1]
Acetic Acid10 mol%EthanolReflux12075Adapted from[1]
L-proline10 mol%Ethanol804592Adapted from[2]
ZrCl₄15 mol%DMF/Ethanol9596085-95Adapted from[1]
AC-SO₃H5 mgEthanolRoom Temp30-4580-92Adapted from[1]
Table 2: Effect of Solvent on the Yield of a 1H-Pyrazolo[3,4-b]pyridine Derivative

Reaction of 5-amino-1-phenyl-pyrazole and an α,β-unsaturated ketone with ZrCl₄ as a catalyst.

SolventTemperature (°C)Time (h)Yield (%)Reference
AcetonitrileReflux1620Adapted from[1]
MethanolReflux16No ReactionAdapted from[1]
EthanolReflux16No ReactionAdapted from[1]
BenzeneReflux1640Adapted from[1]
TolueneRoom Temp1068Adapted from[1]
ChloroformRoom Temp1094Adapted from[1]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Aminopyrazole derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the 5-aminopyrazole derivative (1.0 mmol), aldehyde (1.0 mmol), active methylene compound (1.0 mmol), and catalyst in ethanol (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: General Procedure for the Synthesis of 1H-Pyrazolo[4,3-b]pyridines via Modified Japp-Klingemann Reaction

This protocol describes a method starting from 2-chloro-3-nitropyridines.[3]

Materials:

  • 2-Chloro-3-nitropyridine derivative

  • Ethyl acetoacetate

  • Arenediazonium tosylate

  • Pyridine

  • Pyrrolidine

  • Solvent (e.g., ethanol)

Procedure:

  • Synthesize the pyridinyl keto ester by reacting the 2-chloro-3-nitropyridine derivative with the sodium salt of ethyl acetoacetate.

  • Perform an azo-coupling reaction between the pyridinyl keto ester and an arenediazonium tosylate in the presence of pyridine.

  • In a one-pot manner, add pyrrolidine to the reaction mixture and heat to 40 °C to induce cyclization to the pyrazolo[4,3-b]pyridine.

  • After the reaction is complete (monitored by TLC), perform an aqueous work-up.

  • Purify the crude product by flash column chromatography.

Protocol 3: Flash Column Chromatography for the Separation of Pyrazolopyridine Isomers

This is a general guide; the specific solvent system must be optimized for each pair of isomers.

Materials:

  • Crude mixture of pyrazolopyridine isomers

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane/heptane and ethyl acetate)

  • Glass column or pre-packed flash column

Procedure:

  • Develop a TLC method: Find a solvent system that gives good separation between the two isomers on a TLC plate. The desired Rf values are typically between 0.2 and 0.4 for the two spots.

  • Pack the column:

    • Slurry packing (recommended): Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Dry packing: Fill the column with dry silica gel and then slowly run the solvent through.

  • Load the sample: Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.

  • Elute the column: Begin eluting with the solvent system determined by TLC. A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary for good separation.

  • Collect fractions: Collect fractions and monitor their composition by TLC.

  • Combine and concentrate: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Aminopyrazole, Aldehyde, Active Methylene Compound) reagents Select Catalyst and Solvent start->reagents mix Mix Reactants reagents->mix heat Heat and Stir mix->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter or Concentrate cool->filter chromatography Flash Column Chromatography filter->chromatography product Pure Pyrazolopyridine Isomer chromatography->product

General workflow for the three-component synthesis of pyrazolopyridines.

troubleshooting_regioselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Poor Regioselectivity cause1 Similar Reactivity of Electrophilic Centers start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Thermodynamic vs. Kinetic Product start->cause3 sol1 Modify Substrate Electronics/Sterics cause1->sol1 sol2 Screen Solvents and Catalysts cause2->sol2 sol3 Vary Reaction Temperature cause3->sol3 end Desired Regioisomer sol1->end Improved Selectivity sol2->end Improved Selectivity sol3->end Improved Selectivity

Troubleshooting logic for poor regioselectivity in pyrazolopyridine synthesis.

References

Validation & Comparative

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a halogenated precursor is a critical decision in the synthesis of complex molecules, directly impacting reaction efficiency, cost, and overall yield. This guide provides an objective comparison of two key building blocks, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, widely used in the development of kinase inhibitors and other therapeutic agents.

Core Properties and Reactivity Overview

The fundamental difference between the bromo- and iodo-derivatives lies in the carbon-halogen bond strength (C-Br > C-I). The weaker carbon-iodine bond results in the 3-iodo derivative being generally more reactive in palladium-catalyzed cross-coupling reactions. This increased reactivity can lead to milder reaction conditions, shorter reaction times, and potentially higher yields. However, it can also introduce challenges such as lower stability and a greater propensity for side reactions, like dehalogenation.

PropertyThis compound3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular Formula C₅H₄BrN₅C₅H₄IN₅
Molecular Weight 214.03 g/mol 261.03 g/mol
Typical Reactivity Good reactivity in cross-coupling, may require harsher conditions (higher temp., longer time) compared to the iodo analog.Excellent reactivity in cross-coupling, allows for milder reaction conditions.
Stability Generally more stable and less prone to degradation.More susceptible to degradation (e.g., light sensitivity) and dehalogenation side reactions.
Cost & Availability Typically less expensive and more readily available.Generally more expensive.

Performance in Suzuki-Miyaura Cross-Coupling

The synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, serves as an excellent case study for comparing the performance of these two precursors. Both have been utilized in synthetic routes to prepare the key intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

G cluster_bromo Route A: Bromo Precursor Bromo This compound Intermediate_A 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Bromo->Intermediate_A Suzuki Coupling (Higher Temp / Longer Time) BoronicAcid (4-phenoxyphenyl)boronic acid Iodo 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Intermediate_B 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine Iodo->Intermediate_B Suzuki Coupling (Milder Conditions) BoronicAcid_shared (4-phenoxyphenyl)boronic acid

Patent literature describing various synthetic routes for Ibrutinib highlights the trade-offs. While the 3-iodo derivative facilitates a Suzuki reaction under milder conditions, the overall process can be hampered by other factors. Conversely, routes starting with the 3-bromo precursor, despite potentially requiring more forcing conditions for the coupling step, have been reported with a higher overall yield.

ParameterRoute via 3-Bromo DerivativeRoute via 3-Iodo DerivativeReference
Overall Yield 21.5%9.3%[1]
Suzuki Reaction Time Not specified, but generally longerUp to 24 hours[1]
Key Challenge May require more forcing conditions for coupling.Low yield (38%) in a subsequent Mitsunobu reaction step contributes to low overall yield.[1]

It is crucial to note that overall yield is dependent on multiple steps in a synthetic sequence, not just the cross-coupling reaction itself. However, the data suggests that while the iodo-compound is more reactive, it may not automatically lead to a more efficient overall industrial process.[1]

Applications in Other Cross-Coupling Reactions

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes. Consistent with general reactivity principles, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is expected to be more reactive than its bromo counterpart, enabling the use of lower catalyst loadings and temperatures. The primary challenge when using the iodo derivative is the potential for competing Glaser coupling of the alkyne starting material.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the reactivity trend (I > Br) also holds true.[2] The use of the 3-iodo derivative can allow for a broader range of amine coupling partners and may proceed under milder conditions. However, studies on related heterocyclic systems have shown that bromo-derivatives can be highly effective with the appropriate choice of palladium catalyst and ligand.[3][4]

The Biological Context: BTK Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is central to a class of kinase inhibitors that target Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[5] Ibrutinib, synthesized from these precursors, covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition. This action blocks downstream signaling, effectively halting B-cell proliferation and survival, which is critical in treating B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[6]

BTK_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream phosphorylates Proliferation B-Cell Proliferation & Survival Downstream->Proliferation leads to Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol is adapted from literature procedures for the iodination of the parent heterocycle.[7]

  • Reaction Setup: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 to 1.5 eq).

  • Reaction Conditions: Heat the mixture at 60 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 3-iodo product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound

This is a general procedure based on common bromination methods for this scaffold.[8]

  • Reaction Setup: Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a suitable solvent such as DMF or acetic acid.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 to 1.5 eq) portion-wise at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and neutralize with a base (e.g., NaHCO₃). Collect the precipitate by filtration, wash with water, and dry under vacuum.

Protocol 3: Comparative Suzuki-Miyaura Coupling

This generalized protocol can be used as a starting point for comparing the two halides.

  • Reaction Setup: In a reaction vessel, combine the 3-halo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions:

    • For 3-Iodo derivative: Heat the reaction mixture at 80-90 °C.

    • For 3-Bromo derivative: Higher temperatures, typically 100-120 °C, may be required.

    • Monitor both reactions for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography. Compare the isolated yields and reaction times.

Conclusion

The choice between 3-Bromo- and 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a nuanced decision based on a balance of reactivity, stability, cost, and the specific requirements of the overall synthetic strategy.

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the preferred reagent for achieving high reactivity in cross-coupling reactions under mild conditions, which is particularly valuable in late-stage functionalization or with sensitive substrates. Its main drawbacks are higher cost and a greater tendency for side reactions.

  • This compound offers a more cost-effective and stable alternative, making it highly suitable for large-scale industrial production. While it may require more forcing reaction conditions, optimization of the catalyst system and reaction parameters can lead to highly efficient and robust processes, as demonstrated in some syntheses of Ibrutinib.[1][9]

Ultimately, the optimal choice requires careful consideration of the project's specific goals, including laboratory-scale feasibility, process development, and final manufacturing economics.

References

Comparative Analysis of Kinase Selectivity Profiles for Pyrazolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its resemblance to the adenine ring of ATP allows for competitive binding to the kinase ATP pocket.[1] The therapeutic efficacy and safety of these inhibitors are critically dependent on their selectivity profile across the human kinome. This guide provides a comparative analysis of the kinase selectivity of prominent pyrazolo[3,4-d]pyrimidine inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Kinase Selectivity Profiles: A Quantitative Comparison

The following tables summarize the in vitro kinase inhibition profiles of two well-characterized pyrazolo[3,4-d]pyrimidine-based inhibitors: PP2 , a widely used research tool targeting Src family kinases, and Ibrutinib , an FDA-approved covalent inhibitor of Bruton's tyrosine kinase (BTK).[2][3] Lower IC50 values indicate higher potency.

Table 1: Kinase Selectivity Profile of PP2

Kinase TargetIC50 (nM)Comments
Lck4Potent inhibition of Src family kinases.[3][4]
Fyn5Potent inhibition of Src family kinases.[3][4]
Hck5Potent inhibition of Src family kinases.[4]
c-Src-Widely used as a c-Src inhibitor.
EGFR480Weaker inhibition compared to Src family kinases.[3]
ZAP-70> 100,000Considered inactive.[4]
JAK2> 50,000Considered inactive.[4]

Note: While initially considered highly selective, broader kinase profiling has revealed that PP2 is a non-selective inhibitor, binding to numerous other kinases with high affinity. One study indicated that at a concentration of 10 µM, PP2 inhibited 56 kinases by more than 95%.[5]

Table 2: Kinase Selectivity Profile of Ibrutinib

Kinase TargetIC50 (nM)Comments
BTK0.9High-potency covalent inhibition.[6]
BLK1.4Significant off-target activity.[6]
BMX-Off-target activity noted.
ITK368Off-target activity noted.[6]
EGFR210Off-target activity noted.[6]
JAK3934Off-target activity noted.[6]
TEC-Known off-target.[7]
Her2 (ErbB2)-Known off-target.[7]

Note: Ibrutinib's off-target activities are associated with clinical side effects, which has driven the development of second-generation, more selective BTK inhibitors.[7][8]

Visualizing the Impact: The Src Signaling Pathway

Many pyrazolo[3,4-d]pyrimidine inhibitors, including PP2 and others like SI306, target Src family kinases.[9][10] These non-receptor tyrosine kinases are central nodes in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[5][11] Dysregulation of Src signaling is a common feature in many cancers. The diagram below illustrates a simplified overview of the Src signaling cascade.

Src_Signaling_Pathway Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation Integrins Integrins FAK FAK Integrins->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT3->Proliferation STAT3->Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors (e.g., PP2) Inhibitor->Src

Caption: Simplified Src signaling pathway and the point of inhibition by pyrazolo[3,4-d]pyrimidine inhibitors.

Experimental Protocols for Kinase Selectivity Profiling

The determination of kinase inhibitor selectivity is crucial for understanding their biological effects and potential toxicities. Below are detailed methodologies for two widely used in vitro kinase assays.

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.[12][13]

Principle: The assay is based on the displacement of an Alexa Fluor® 647-labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the Alexa Fluor® 647 acceptor. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[12]

Materials:

  • Kinase of interest (e.g., GST- or His-tagged)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer specific for the kinase

  • Test compound (e.g., pyrazolo[3,4-d]pyrimidine inhibitor)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. From this, create 4X working solutions in Kinase Buffer A.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody solution in Kinase Buffer A.

    • Prepare a 4X tracer solution in Kinase Buffer A.

  • Assay Assembly (in a 384-well plate):

    • Add 4 µL of the 4X test compound solution.

    • Add 8 µL of the 2X kinase/antibody solution.

    • Add 4 µL of the 4X tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[11][14]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a white microplate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound in the appropriate kinase reaction buffer.

    • Incubate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well (kinase reaction + ADP-Glo™ Reagent).

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

By employing these standardized methodologies and comparative data, researchers can better characterize the selectivity of novel pyrazolo[3,4-d]pyrimidine inhibitors, leading to the development of more effective and safer therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-pyrazolo[3,4-d]pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous compounds developed as potent anticancer agents.[1][2][3] Its structural similarity to the purine ring allows it to function as an ATP-competitive inhibitor for a variety of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1H-pyrazolo[3,4-d]pyrimidine derivatives, focusing on their efficacy as kinase inhibitors and their anti-proliferative effects on cancer cell lines. The information is compiled from recent studies to aid in the rational design of next-generation therapeutics.

Core Scaffold and Points of Modification

The foundational 1H-pyrazolo[3,4-d]pyrimidine structure offers several positions for chemical modification to optimize pharmacological properties. The general SAR workflow involves synthesizing a library of analogs by introducing different substituents at these key positions and evaluating their biological activity.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead_Compound 1H-pyrazolo[3,4-d]pyrimidine Core Scaffold Chemical_Synthesis Synthesis of Derivative Library Lead_Compound->Chemical_Synthesis Modification at R1, R4, etc. Biological_Screening In Vitro & In Vivo Screening Chemical_Synthesis->Biological_Screening Testing SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Data SAR_Analysis->Chemical_Synthesis Feedback Loop Optimized_Lead Optimized Candidate SAR_Analysis->Optimized_Lead Identification Signaling_Pathway cluster_EGFR EGFR Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PyrazoloPyrimidine 1H-pyrazolo[3,4-d]pyrimidine derivatives (e.g., 12b) PyrazoloPyrimidine->EGFR Inhibition

References

Novel Pyrazolo[3,4-d]pyrimidine Analogs: A Comparative Guide to Anticancer and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of purines, continues to be a fertile ground for the discovery of novel therapeutic agents due to its structural similarity to endogenous molecules, allowing for interaction with a wide range of biological targets.[1][2] This guide provides a comparative analysis of recently synthesized pyrazolo[3,4-d]pyrimidine analogs, focusing on their anticancer and antimicrobial activities. The information is compiled from recent studies, presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the evaluation and future development of this promising class of compounds.

Anticancer Activity: Targeting Kinases and Dihydrofolate Reductase

A significant body of research has focused on the development of pyrazolo[3,4-d]pyrimidine derivatives as potent anticancer agents, with many exhibiting activity through the inhibition of crucial enzymes like kinases and dihydrofolate reductase (DHFR).[3][4]

Comparative Analysis of Anticancer Potency

Several novel series of pyrazolo[3,4-d]pyrimidine analogs have been synthesized and evaluated against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity, primarily represented by IC50 values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Analogs Against MCF-7 Breast Cancer Cells

CompoundModificationIC50 (µM) vs. MCF-7Reference CompoundIC50 (µM) vs. MCF-7
7f Arginine amino acid conjugateNot specified, but most activeMethotrexate (MTX)5.57 (DHFR IC50)
10e 5-(4-nitrobenzylideneamino) derivative11Doxorubicin9.20
10d 5-(4-chlorobenzylideneamino) derivative12--
7 Anilino function at position 514--
8b 5-(4-hydroxyphenyl) derivative25--
4 5-hydroxy derivative49--
9 5-amino function84--

Data compiled from multiple sources.[3][5][6][7]

Table 2: Broad Spectrum Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Analogs

CompoundLinkageTarget Cell LineGrowth Inhibition (%) at 10 µM
XIIb Piperazine acetamide (4-Br)NCI-H522 (Non-small cell lung)180.32
MALME-3M (Melanoma)154.39
ACHN (Renal)188.11
XIIc Piperazine acetamide (4-Cl)NCI-H522 (Non-small cell lung)183.09
MALME-3M (Melanoma)156.24
ACHN (Renal)180.68
XVI Piperazine acetamide with 1,3,4-thiadiazoleMultiple NCI cell panelsHighly potent inhibition

Data from a study evaluating compounds against the NCI-60 cell line panel.[8] Note: Inhibition percentages exceeding 100% indicate cell death.

Mechanism of Action: DHFR and Kinase Inhibition

Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.

One prominent mechanism is the inhibition of dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleotides and amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and lead to cancer cell death. Compound 7f , an N-acyl amino acid derivative, has been identified as a potent DHFR inhibitor, showing better binding energy in molecular docking studies than the established drug Methotrexate (MTX).[3] This compound was also shown to induce apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic proteins like caspases and Bax, while downregulating the anti-apoptotic protein Bcl-2.[3]

Another major target for this class of compounds is a variety of protein kinases , which are key regulators of cell signaling pathways that are often dysregulated in cancer.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of the adenine ring of ATP, enabling these molecules to effectively compete with ATP for binding to the kinase active site.[1] Several derivatives have been developed as inhibitors of Src kinase, Bruton's tyrosine kinase (BTK), and vascular endothelial growth factor receptor 2 (VEGFR2), playing a role in angiogenesis and tumor progression.[9][10][11]

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis DHFR->THF PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Analog (e.g., 7f) PyrazoloPyrimidine->DHFR DNA_Replication DNA Replication & Cell Proliferation Nucleotide_Synthesis->DNA_Replication Apoptosis Apoptosis DNA_Replication->Apoptosis

DHFR Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs

Antimicrobial Activity

In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated promising activity against various bacterial and fungal strains.[12][13][14][15][16] This dual activity is particularly advantageous in cancer therapy, where patients are often more susceptible to infections.[12]

Comparative Analysis of Antimicrobial Potency

A series of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The following table summarizes the zone of inhibition for the most active compounds against selected bacterial and fungal strains.

Table 3: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives (Zone of Inhibition in mm)

CompoundE. coliS. aureusA. nigerC. albicans
2e 18201921
2f 16181719
2g 17191820
Ciprofloxacin (Standard)2528--
Fluconazole (Standard)--2224

Data from a study evaluating antimicrobial activity using the agar well diffusion method.[13]

Another study investigated a different set of pyrazolo[3,4-d]pyrimidines and found that several compounds were active against S. aureus and E. coli in a dose-dependent manner.[12] Notably, some of these compounds exhibited synergistic effects when combined with conventional antibiotics like ampicillin and kanamycin.[12]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) colorimetric assay is a widely used method for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized pyrazolo[3,4-d]pyrimidine analogs and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curve.[3]

SRB_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with pyrazolo[3,4-d]pyrimidine analogs B->C D Incubate for 48-72 hours C->D E Fix cells with 10% Trichloroacetic Acid (TCA) D->E F Stain with 0.4% Sulforhodamine B (SRB) E->F G Solubilize bound dye with 10 mM Tris base F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

SRB Cytotoxicity Assay Workflow
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of chemical agents.

  • Media Preparation: Sterile nutrient agar is poured into petri dishes and allowed to solidify.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic and a solvent control are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[13]

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile platform for the development of novel anticancer and antimicrobial agents. The analogs discussed in this guide demonstrate significant biological activity, often through well-defined mechanisms such as DHFR and kinase inhibition. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the comparison of these novel compounds and guiding the design of future therapeutic agents with enhanced potency and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of heterocyclic compounds.

References

A Comparative Efficacy Analysis of Pyrazolo[3,4-d]pyrimidine Inhibitors Against Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of novel Tyrosine Kinase Inhibitors (TKIs). Among the promising scaffolds, pyrazolo[3,4-d]pyrimidines have emerged as a "privileged" structure in medicinal chemistry due to their ability to mimic the adenine ring of ATP, allowing for potent and selective inhibition of various kinases.[1] This guide provides an objective comparison of the efficacy of several pyrazolo[3,4-d]pyrimidine-based inhibitors against other well-established TKIs, supported by experimental data.

Executive Summary

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as inhibitors of a range of tyrosine kinases implicated in cancer, including Src, Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinase 2 (CDK2), and Epidermal Growth Factor Receptor (EGFR). In many preclinical studies, these compounds exhibit comparable or, in some cases, superior potency to existing TKIs. Their versatility allows for fine-tuning of selectivity and potency through chemical modifications. This guide will delve into the comparative efficacy of these inhibitors, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways they target.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the in vitro potency of selected pyrazolo[3,4-d]pyrimidine inhibitors against their respective kinase targets, benchmarked against established TKIs.

Table 1: Comparison of Src Kinase Inhibitors

Inhibitor ClassCompoundTarget KinaseMeasurementValueCell Line / System
Pyrazolo[3,4-d]pyrimidineSI306c-SrcK0.13 µMIn vitro kinase assay
Pyrazolo[3,4-d]pyrimidineSI388SrcIC50Not specified, but activeIn vitro
Pyrazolo[3,4-d]pyrimidineCompound 7eSrcIC500.7 nMIn vitro
Reference TKI Dasatinib Src IC50 0.8 nM Cell-free assay [2][3]
Reference TKI Dasatinib Src IC50 <1 nM Cell-free assay [2]

Table 2: Comparison of Bruton's Tyrosine Kinase (BTK) Inhibitors

Inhibitor ClassCompoundTarget KinaseMeasurementValueCell Line / System
Pyrazolo[3,4-d]pyrimidineIbrutinib (PCI-32765)BTKIC500.5 nMIn vitro
Pyrazolo[3,4-d]pyrimidineCompound 9BTKIC50Potent, comparable to IbrutinibIn vitro
Pyrazolo[3,4-d]pyrimidineCompound 11BTKIC507.95 nMIn vitro[1]
Reference TKI Ibrutinib BTK IC50 0.5 nM Cell-free assay [4][5]

Table 3: Comparison of Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Inhibitor ClassCompoundTarget KinaseMeasurementValueCell Line / System
Pyrazolo[3,4-d]pyrimidineCompound 14CDK2/cyclin A2IC500.057 µMIn vitro[6]
Pyrazolo[3,4-d]pyrimidineCompound 4aCDK2IC500.21 µMIn vitro[7]
Pyrazolo[4,3-d]pyrimidineCompound 7CDK2Not specified, but potentIn vitro
Reference TKI Roscovitine CDK2/cyclin E IC50 0.1 µM [8][9]Cell-free assay
Reference TKI Roscovitine CDK2 IC50 0.7 µM [10][11]Cell-free assay

Table 4: Comparison of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Inhibitor ClassCompoundTarget KinaseMeasurementValueCell Line / System
Pyrazolo[3,4-d]pyrimidineCompound 12bEGFRWTIC500.016 µMIn vitro kinase assay[12]
Pyrazolo[3,4-d]pyrimidineCompound 12bEGFRT790MIC500.236 µMIn vitro kinase assay[12]
Pyrazolo[3,4-d]pyrimidineCompound 4EGFRIC500.054 µMIn vitro[13]
Pyrazolo[3,4-d]pyrimidineCompound 16EGFRIC500.034 µMIn vitro[13]
Reference TKI Gefitinib EGFR IC50 26-57 nM NR6wtEGFR and NR6W cells [14]
Reference TKI Gefitinib EGFR-mutant IC50 0.003 - 0.39 µM Lung adenocarcinoma cell lines [15][16]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., pyrazolo[3,4-d]pyrimidine inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of a test compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTS reagent (containing PES)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTS Addition: Add the MTS reagent to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS to formazan.[9][11]

  • Absorbance Reading: Measure the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD-SCID)

  • Human cancer cell line

  • Matrigel (or other appropriate matrix)

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells mixed with Matrigel into the flank of the mice.[17]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), measuring the tumor volume regularly with calipers.[17]

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and the vehicle to the respective groups according to a predetermined schedule and dosage.

  • Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers.[17]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the discussed kinase inhibitors.

Src_Signaling_Pathway RTK RTK / Integrin Src Src RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Proliferation Proliferation, Survival, Motility FAK->Proliferation MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt STAT3->Proliferation MAPK->Proliferation Akt->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->Src

Caption: Simplified Src signaling pathway targeted by pyrazolo[3,4-d]pyrimidine inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB / NFAT IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., Ibrutinib) Pyrazolo_pyrimidine->BTK

Caption: Simplified BTK signaling pathway in B-cells inhibited by pyrazolo[3,4-d]pyrimidines.

CDK2_Signaling_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Entry E2F->S_Phase Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->CDK2

Caption: Simplified CDK2 signaling pathway in the cell cycle and its inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition by pyrazolo[3,4-d]pyrimidines.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of novel kinase inhibitors.

TKI_Evaluation_Workflow Start Compound Synthesis (Pyrazolo[3,4-d]pyrimidine derivatives) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell Viability/Proliferation Assay (GI50/IC50 in Cancer Cell Lines) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Studies PD_Analysis Pharmacodynamic Analysis (Target Modulation in Tumors) In_Vivo_Studies->PD_Analysis Tox_Studies Toxicology Studies PD_Analysis->Tox_Studies Lead_Optimization Lead Optimization Tox_Studies->Lead_Optimization Lead_Optimization->Start Iterate End Candidate for Clinical Trials Lead_Optimization->End

Caption: Preclinical evaluation workflow for novel tyrosine kinase inhibitors.

Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising platform for the development of next-generation tyrosine kinase inhibitors. Preclinical data consistently demonstrate that derivatives of this scaffold can achieve high potency and selectivity against a variety of clinically relevant kinase targets. As shown in the comparative data, these inhibitors often exhibit efficacy that is on par with, or in some cases superior to, established TKIs. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for extensive structure-activity relationship studies, paving the way for the design of inhibitors with improved pharmacological profiles. Further head-to-head in vivo comparative studies and clinical trials will be crucial in fully elucidating the therapeutic potential of this important class of kinase inhibitors.

References

Unveiling Binding Mechanisms: A Comparative Guide to Molecular Docking of Pyrazolo[3,4-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational validation of pyrazolo[3,4-d]pyrimidine derivatives reveals critical binding interactions with key protein targets in drug discovery. This guide provides a comparative analysis of molecular docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of experimental data and methodologies.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine and forming the core of numerous kinase inhibitors.[1][2][3] Molecular docking studies are instrumental in elucidating the binding modes of these compounds, predicting their affinity for target proteins, and guiding the design of more potent and selective inhibitors. This guide synthesizes findings from multiple studies to present a comparative view of the molecular docking of pyrazolo[3,4-d]pyrimidine derivatives against various protein kinases implicated in cancer and other diseases.

Comparative Analysis of Docking Performance

Molecular docking simulations consistently demonstrate the ability of pyrazolo[3,4-d]pyrimidine derivatives to fit snugly within the ATP-binding pocket of various kinases. The pyrimidine and pyrazole rings are crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain, a critical factor for inhibitory activity.[1][4]

Below is a summary of docking scores and binding interactions for selected pyrazolo[3,4-d]pyrimidine compounds against different protein targets from various studies.

Compound ID/SeriesTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Compound 14 CDK2 (2A4L)Not explicitly stated, but noted for good fitLeu83[1]
Pyrazolo[3,4-d]pyrimidinesFLT3Not explicitly stated, but noted for hydrogen bond with Cys694Cys694[4]
Compound 5i EGFR (1M17)Not explicitly stated, but compared to erlotinibMet769[2]
Compound 7f DHFR (1U72)-9.2584Ile60, Leu22, Arg70, Val115, Phe31, Phe34, Gln35[5]
Compound Z2 EGFRNot explicitly stated, but noted for hydrogen bondsArg38, Arg104, Glu46[6]
Compound Z2 VEGFR-2Not explicitly stated, but noted for favorable bindingNot specified[6]
Compounds P1 & P2 DNA TopoisomeraseNot explicitly stated, but noted for hydrogen bondingNot specified[7]

Visualizing the Molecular Docking Workflow

The process of molecular docking follows a structured workflow, from target and ligand preparation to the analysis of binding interactions. The following diagram illustrates a typical workflow for the molecular docking of pyrazolo[3,4-d]pyrimidine compounds.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Validation Protein_Prep Protein Preparation (PDB Download, Refinement) Grid_Generation Grid Box Generation (Defining the Binding Site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Running the Docking Algorithm Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Clustering Pose Clustering and Scoring Docking_Run->Pose_Clustering Interaction_Analysis Binding Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Clustering->Interaction_Analysis Redocking Re-docking of Co-crystallized Ligand Interaction_Analysis->Redocking MD_Simulation Molecular Dynamics Simulation Interaction_Analysis->MD_Simulation

A typical workflow for molecular docking studies.

Experimental Protocols: A Step-by-Step Guide

The successful execution of molecular docking studies relies on meticulous experimental protocols. Below is a generalized methodology based on common practices cited in the literature for pyrazolo[3,4-d]pyrimidine compounds.[1][5][6]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm, AMBER).

2. Ligand Preparation:

  • The 2D structures of the pyrazolo[3,4-d]pyrimidine derivatives are sketched using chemical drawing software.

  • The 2D structures are converted to 3D and subjected to energy minimization to obtain a stable conformation.

3. Molecular Docking Simulation:

  • A docking program (e.g., AutoDock, GOLD, Glide, MOE-Dock) is used to perform the simulations.

  • The binding site on the target protein is defined, often by creating a grid box around the active site occupied by a known inhibitor.

  • The prepared ligands are then docked into the defined binding site. The docking algorithm explores various possible conformations and orientations of the ligand within the binding pocket.

4. Analysis of Docking Results:

  • The resulting docking poses are ranked based on a scoring function that estimates the binding affinity.

  • The pose with the best score is selected for detailed analysis of the binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with the surrounding amino acid residues.

5. Validation of the Docking Protocol:

  • To ensure the reliability of the docking protocol, the co-crystallized ligand (if available) is re-docked into the protein's active site.

  • The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2 Å is generally considered a successful validation.[1][5]

Kinase Signaling Pathway Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives often exert their therapeutic effects by inhibiting protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition by these compounds.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinases Downstream Kinases (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Kinases Phosphorylation Cascade Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->Downstream_Kinases

References

In Vivo Antitumor Efficacy of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antitumor activity of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives against other pyrazolo[3,4-d]pyrimidine-based anticancer agents. The 3-bromo substitution on the pyrazolo[3,4-d]pyrimidine core is a key feature of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, making it a focal point of this comparison.

I. Comparative In Vivo Efficacy

The following tables summarize the in vivo antitumor activity of a key this compound derivative, Ibrutinib, and other notable pyrazolo[3,4-d]pyrimidine derivatives in various cancer xenograft models.

Table 1: In Vivo Antitumor Activity of Ibrutinib (A 3-Bromo Derivative)
Cancer ModelCell LineAnimal ModelDosing RegimenKey OutcomesReference(s)
Burkitt's LymphomaRajiNSG Mice12.5 mg/kg, dailySignificantly reduced tumor burden and extended survival.[1][2]
Gastric CarcinomaMKN-45, BGC-82Nude Mice10 mg/kg or 20 mg/kg, dailyDecreased xenograft tumor growth.[3]
B-cell Acute Lymphoblastic LeukemiaRCH-ACV, ICN12Mouse XenograftNot specifiedSignificantly prolonged survival.[4]
B-cell LymphomaNot applicable (canine model)Dogs2.5 to 20 mg/kg, single dose70% reduction in tumor burden.[5]
Mantle Cell LymphomaMinoSCID Mice50 mg/kg, orallySuppressed tumor growth.[6]
Non-Small Cell Lung CancerPC-9Xenograft Mouse25, 50, 100 mg/kg, twice dailySlowed down tumor progression.[7]
Table 2: In Vivo Antitumor Activity of Other Pyrazolo[3,4-d]pyrimidine Derivatives
DerivativeCancer ModelCell LineAnimal ModelDosing RegimenKey OutcomesReference(s)
Compound 1j Triple-Negative Breast CancerMDA-MB-231Xenograft Mouse30 mg/kg, once daily for 18 daysCompletely suppressed tumor growth (tumor inhibition rate >100%).[8]
S7, S29, SI163 MedulloblastomaNot specifiedMouse ModelNot specifiedInhibited tumor growth.[9][10]
Si306 GlioblastomaU87Nude MiceNot specifiedStrongly suppressed xenograft growth in combination with radiotherapy.[11]
Compounds 47 and 48 Prostate CancerPC3Mouse XenograftNot specifiedSignificantly reduced tumor growth.[1][9]

II. Experimental Protocols

General Workflow for In Vivo Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives

The following diagram outlines a typical workflow for the in vivo assessment of pyrazolo[3,4-d]pyrimidine compounds.

G cluster_preclinical Preclinical In Vitro Assessment cluster_invivo In Vivo Validation cluster_analysis Data Analysis and Decision in_vitro In Vitro Screening (Cytotoxicity, Target Engagement) lead_selection Lead Compound Selection in_vitro->lead_selection animal_model Animal Model Selection (Xenograft/Syngeneic) lead_selection->animal_model pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd toxicity Toxicity Assessment (LD50, MTD) pk_pd->toxicity efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) toxicity->efficacy data_analysis Data Analysis and Interpretation efficacy->data_analysis go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo

General workflow for in vivo evaluation.
Protocol for Ibrutinib in Burkitt's Lymphoma Xenograft Model

  • Cell Line: Ffluc/Zeo-labeled Raji cells.

  • Animal Model: 6-8 week-old female NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice.[10]

  • Tumor Induction: 1 x 10^6 ffluc/Zeo-labeled Raji cells were administered by sterile subcutaneous injections in the lower flank of the mice.

  • Treatment: Once stable engraftment was confirmed, mice received Ibrutinib (12.5 mg/kg) daily via oral gavage.[1]

  • Monitoring: Tumor progression was monitored at day 7 and then every five days by bioluminescence imaging (BLI).

  • Endpoint: Survival was the primary endpoint.[10]

Protocol for Compound 1j in Triple-Negative Breast Cancer Xenograft Model
  • Cell Line: MDA-MB-231.[8]

  • Animal Model: Details not specified.

  • Tumor Induction: Details not specified.

  • Treatment: Once-daily dose of compound 1j at 30 mg/kg for 18 days.[8]

  • Monitoring: Tumor growth was monitored.[8]

  • Endpoint: Tumor inhibition rate was determined at the end of the study.[8]

III. Signaling Pathways

The antitumor activity of this compound derivatives and their analogs is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Ibrutinib (3-Bromo Derivative) Signaling Pathway

Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By irreversibly binding to BTK, Ibrutinib effectively blocks downstream signaling cascades, including the NF-κB pathway, which are crucial for the survival and proliferation of malignant B-cells.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK NFkB NF-κB Pathway BTK->NFkB Ibrutinib Ibrutinib Ibrutinib->BTK inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation

Ibrutinib's mechanism of action.
Other Pyrazolo[3,4-d]pyrimidine Derivatives' Signaling Pathways

Other derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been shown to target different signaling pathways. For instance, some derivatives act as multi-kinase inhibitors, targeting Src, KDR, and kinases within the MAPK signal transduction pathway.[8]

G cluster_receptor Receptor Tyrosine Kinases cluster_intracellular Intracellular Kinases KDR KDR (VEGFR2) Proliferation Cell Proliferation, Angiogenesis, Metastasis KDR->Proliferation Src Src Src->Proliferation MAPK_pathway MAPK Pathway (e.g., B-RAF, C-RAF) MAPK_pathway->Proliferation Derivatives Pyrazolo[3,4-d]pyrimidine Derivatives Derivatives->KDR inhibit Derivatives->Src inhibit Derivatives->MAPK_pathway inhibit

Multi-kinase inhibition by other derivatives.

References

A Head-to-Head Battle for EGFR Tyrosine Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine vs. Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a core scaffold is a critical decision in the design of potent and selective Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors. Among the plethora of heterocyclic systems explored, the quinazoline and pyrazolo[3,4-d]pyrimidine cores have emerged as privileged structures, forming the foundation of numerous clinical candidates and approved drugs. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in the rational design of next-generation EGFR-TK inhibitors.

The quinazoline scaffold is a well-established pharmacophore in the realm of EGFR inhibitors, with several FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib based on this core.[1][2] Its success has paved the way for extensive structure-activity relationship (SAR) studies, providing a deep understanding of the requirements for potent inhibition.[3][4][5][6] The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the natural purine nucleus, has also garnered significant attention as a core for potent kinase inhibitors, including those targeting EGFR.[7][8][9] This guide will delve into a comparative analysis of their performance based on preclinical data.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of representative compounds from both scaffolds against EGFR and various cancer cell lines. It is important to note that these data are compiled from different studies and direct comparison should be made with caution.

Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)

ScaffoldCompound ExampleEGFR WT (nM)EGFR L858R/T790M (nM)Reference CompoundReference IC50 (nM)Source(s)
Pyrazolo[3,4-d]pyrimidine Compound 1634---[7][10]
Compound 454---[7][10]
Compound 15135---[7][10]
Quinazoline Compound 6d-Potent InhibitionAfatinib-[11]
Compound 6h-Potent InhibitionOsimertinib-[11]
Compound 135.06-Lapatinib27.06[3]
Compound 7--Gefitinib-[3]
Compound 4i2.17-16.32-Erlotinib-[12]
Compound 4j2.17-16.32-Erlotinib-[12]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50 in µM)

ScaffoldCompound ExampleCell LineGI50/IC50 (µM)Reference CompoundReference GI50/IC50 (µM)Source(s)
Pyrazolo[3,4-d]pyrimidine Compound 15NCI-60 Panel1.18 - 8.44--[7]
Compound 16NCI-60 Panel0.018 - 9.98--[7]
Quinazoline Compound 7MDA-MB-2310.9Gefitinib14.2[3]
Compound 6dNCI-H1975Better than Afatinib & OsimertinibAfatinib, Osimertinib-[11]
Compound 6hNCI-H1975Better than Afatinib & OsimertinibAfatinib, Osimertinib-[11]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of drug candidates.

Table 3: In Vivo Antitumor Activity in Xenograft Models

ScaffoldCompound ExampleXenograft ModelDosingOutcomeSource(s)
Pyrazolo[3,4-d]pyrimidine Compounds 47 & 48Mouse PC3Not SpecifiedSignificantly reduced tumor growth[13]
Quinazoline Compound 6B16 MelanomaNot Specified64.04% tumor growth inhibition[3]
Compound 7Not SpecifiedNot SpecifiedInhibited tumor development[3]
Compound 10BaF3-EGFR mutant30 mg/kg67.95% tumor growth inhibition[14]
Compound 6Not SpecifiedNot SpecifiedSuppressed tumor development and induced apoptosis[14][15]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the EGFR signaling pathway and a general experimental workflow for inhibitor testing.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine or Quinazoline EGFR-TK Inhibitor Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Compound Synthesis (Pyrazolo[3,4-d]pyrimidine or Quinazoline core) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Assay Cell-Based Assays (e.g., MTT, CellTiter-Glo) Start->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design In_Vivo_Studies In Vivo Xenograft Model Studies SAR_Analysis->In_Vivo_Studies Promising Compounds Lead_Optimization->Start PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Preclinical_Candidate Preclinical Candidate Selection PK_PD->Preclinical_Candidate SAR_Comparison cluster_P Pyrazolo[3,4-d]pyrimidine Core cluster_Q Quinazoline Core P_Core Pyrazolo[3,4-d]pyrimidine P_SAR1 Substitutions at N1 and C3 influence potency and selectivity P_Core->P_SAR1 P_SAR2 Anilino moiety at C4 is crucial for ATP-competitive binding P_Core->P_SAR2 SAR_Shared Shared SAR Principles P_SAR2->SAR_Shared Q_Core Quinazoline Q_SAR1 4-Anilino substitution is a key pharmacophoric feature Q_Core->Q_SAR1 Q_SAR2 Substitutions at positions 6 and 7 modulate solubility and activity Q_Core->Q_SAR2 Q_SAR3 N1 and N3 are important for H-bonding in the hinge region Q_Core->Q_SAR3 Q_SAR1->SAR_Shared

References

Unveiling the Cancer-Fighting Potential: A Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Analogs' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic effects of novel pyrazolo[3,4-d]pyrimidine analogs reveals a promising class of compounds with potent anti-cancer activity across a range of human cancer cell lines. This guide synthesizes recent findings, presenting a comparative analysis of their efficacy, detailing the experimental methodologies employed, and visualizing the key mechanisms of action.

Researchers have increasingly turned their attention to the pyrazolo[3,4-d]pyrimidine scaffold due to its structural similarity to purines, allowing these compounds to interact with a variety of biological targets crucial for cancer cell proliferation and survival.[1][2] Recent studies have demonstrated that novel analogs of this scaffold exhibit significant cytotoxic effects against various cancer cell lines, including those of the breast, colon, liver, and lung.[3][4][5] The mechanism of this anti-cancer activity is often attributed to the inhibition of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src kinases.[3][4][6][7]

Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Analogs

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrazolo[3,4-d]pyrimidine analogs against several human cancer cell lines, as reported in recent literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Series 1
7fMCF-7 (Breast)Not specified, but most activeMethotrexateNot specified[6]
7cMCF-7 (Breast)Lower than MTXMethotrexate5.57 (DHFR IC50)[6]
7dMCF-7 (Breast)Lower than MTXMethotrexate5.57 (DHFR IC50)[6]
7iMCF-7 (Breast)Lower than MTXMethotrexate5.57 (DHFR IC50)[6]
7jMCF-7 (Breast)Lower than MTXMethotrexate5.57 (DHFR IC50)[6]
7lMCF-7 (Breast)Lower than MTXMethotrexate5.57 (DHFR IC50)[6]
Series 2
10eMCF-7 (Breast)11--[1][8]
10dMCF-7 (Breast)12--[1]
7MCF-7 (Breast)14--[1]
8bMCF-7 (Breast)25--[1]
4MCF-7 (Breast)49--[1]
Series 3
14MCF-7 (Breast)0.045Sorafenib0.144[3]
15MCF-7 (Breast)0.046Sorafenib0.144[3]
14HCT-116 (Colon)0.006Sorafenib0.176[3]
15HCT-116 (Colon)0.007Sorafenib0.176[3]
14HepG-2 (Liver)0.048Sorafenib0.019[3]
15HepG-2 (Liver)0.048Sorafenib0.019[3]
Series 4
12bA549 (Lung)8.21--[4]
12bHCT-116 (Colon)19.56--[4]
Series 5
11MCF-7 (Breast)3.60 µg/mLCisplatin4.70 µg/mL[5]
22A549 (Lung)4.80 µg/mLCisplatin3.65 µg/mL[5]
Series 6
P1HCT-116 (Colon)22.7-40.75Sunitinib-[9]
P2HCT-116 (Colon)22.7-40.75Sunitinib-[9]
P1HepG2 (Liver)22.7-40.75Sunitinib-[9]
P2HepG2 (Liver)22.7-40.75Sunitinib-[9]
P1MCF-7 (Breast)22.7-40.75Sunitinib-[9]
P2MCF-7 (Breast)22.7-40.75Sunitinib-[9]
Series 7
15NCI-60 Panel0.018 - 9.98--[10]
16NCI-60 Panel0.018 - 9.98--[10]
Series 8
5Caco-2 (Colon)---[11]
7Caco-2 (Colon)43.75--[11]
5A549 (Lung)---[11]
7A549 (Lung)17.50--[11]
5HT1080 (Fibrosarcoma)---[11]
7HT1080 (Fibrosarcoma)73.08--[11]
5HeLa (Cervical)---[11]
7HeLa (Cervical)68.75--[11]
Series 9
1aA549 (Lung)2.24Doxorubicin9.20[12]
1dMCF-7 (Breast)1.74--[12]
1aMCF-7 (Breast)42.3--[12]

Experimental Protocols

The cytotoxic activity of the pyrazolo[3,4-d]pyrimidine analogs is predominantly evaluated using colorimetric assays that measure cell viability. The most commonly cited methods are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plates are incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay:

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 510 nm). The absorbance is proportional to the total cellular protein mass.

Visualizing the Mechanisms of Action

The anti-cancer effects of pyrazolo[3,4-d]pyrimidine analogs are often mediated through the inhibition of specific signaling pathways that are crucial for cancer cell growth and survival.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in 96-well Plates cell_culture->seeding treatment Incubate with Cells seeding->treatment compound_prep Prepare Pyrazolo[3,4-d]pyrimidine Analogs compound_prep->treatment assay_choice MTT or SRB Assay treatment->assay_choice measurement Measure Absorbance assay_choice->measurement calculation Calculate IC50 Values measurement->calculation comparison Compare Potency calculation->comparison

General workflow for assessing the cytotoxicity of pyrazolo[3,4-d]pyrimidine analogs.

One of the key mechanisms of action for some pyrazolo[3,4-d]pyrimidine analogs is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, compound 7f has been shown to induce the expression of pro-apoptotic proteins like caspases and Bax, while diminishing the expression of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[6]

apoptosis_pathway cluster_proteins Apoptotic Protein Regulation compound Pyrazolo[3,4-d]pyrimidine Analog (e.g., Compound 7f) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Induces caspases Caspases (Executioner) compound->caspases Induces apoptosis Apoptosis (Cell Death) bcl2->apoptosis Inhibits bax->apoptosis caspases->apoptosis

Simplified signaling pathway for apoptosis induction by a pyrazolo[3,4-d]pyrimidine analog.

Another important target for this class of compounds is the EGFR signaling pathway, which is often dysregulated in cancer. Certain pyrazolo[3,4-d]pyrimidine derivatives act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling that leads to cell proliferation.[2][4][10]

egfr_pathway compound Pyrazolo[3,4-d]pyrimidine Analog (EGFR Inhibitor) egfr EGFR (Tyrosine Kinase) compound->egfr Inhibits downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) egfr->downstream proliferation Cell Proliferation downstream->proliferation

Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine analog.

References

Assessing Off-Target Effects and Kinase Promiscuity of Pyrazolo[3,4-d]pyrimidine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to adenine, which allows it to effectively compete for the ATP-binding site of a wide array of kinases.[1][2][3] This versatility has led to the development of potent inhibitors targeting various kinases involved in cancer and other diseases, including Bruton's tyrosine kinase (BTK), Src family kinases, epidermal growth factor receptor (EGFR), and polo-like kinase 4 (PLK4).[4][5][6] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target effects and kinase promiscuity.[7] These unintended interactions can lead to cellular toxicity, unforeseen side effects, and misinterpretation of experimental results.

This guide provides a comparative analysis of the off-target profiles of different pyrazolo[3,4-d]pyrimidine-based inhibitors, supported by experimental data. It also details the key experimental protocols used to assess kinase selectivity and target engagement, and visualizes relevant biological pathways and experimental workflows.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is paramount for its therapeutic efficacy and safety. The following tables summarize the inhibitory activity of different pyrazolo[3,4-d]pyrimidine inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce a kinase's activity by 50%) or percentage of inhibition at a given concentration. A lower IC50 value indicates higher potency.

Table 1: Comparative Selectivity of Pyrazolo[3,4-d]pyrimidine-based EGFR and PLK4 Inhibitors

Kinase TargetCompound 16 (EGFR Inhibitor) IC50 (µM)[8]Compound 24j (PLK4 Inhibitor) IC50 (nM)[5]
EGFR 0.034 >1000
PLK4 Not Reported0.2
ABL1Not Reported>1000
AKT1Not Reported>1000
AURKANot Reported256
CDK2Not Reported>1000
FLT3Not Reported>1000
KDR (VEGFR2)Not Reported>1000
METNot Reported>1000
SRCNot Reported>1000

Data for Compound 16 is from a targeted enzymatic assay. Data for Compound 24j is from a broader kinase panel screening.

Table 2: Comparative Selectivity of Pyrazolo[3,4-d]pyrimidine-based BTK Inhibitors

Kinase TargetIbrutinib (% Inhibition at 1 µM)Zanubrutinib (% Inhibition at 1 µM)
BTK >95% >95%
BMX>50%<50%
CSK>50%<50%
EGFR>50%<50%
ERBB2>50%<50%
ERBB4>50%<50%
FGR>50%<50%
FRK>50%<50%
HCK>50%<50%
ITK>50%<50%
JAK3>50%<50%
LCK>50%<50%
LYN>50%<50%
SRC>50%<50%
TEC>50%>50%
TXK>50%>50%
YES1>50%<50%

This table provides a qualitative comparison based on published kinome scan data. Ibrutinib shows significant inhibition of at least 17 kinases other than BTK at 1 µM, while zanubrutinib inhibits only 7 other kinases to a similar extent, demonstrating its higher selectivity.

Experimental Protocols

Accurate assessment of on- and off-target effects is crucial. The following are detailed methodologies for key experiments.

In Vitro Kinase Panel Screening

This method provides a broad overview of an inhibitor's selectivity by testing its activity against a large number of purified kinases.

Protocol:

  • Compound Preparation: Dissolve the pyrazolo[3,4-d]pyrimidine inhibitor in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the compound stock in DMSO to generate a range of concentrations. Further dilute these into the kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is performed.

  • Kinase Reaction:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the specific kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA verifies direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[9]

Protocol:

  • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the pyrazolo[3,4-d]pyrimidine inhibitor or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the target kinase. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the band intensities to the unheated control (set to 100%).

    • Plot the percentage of soluble protein against temperature to generate "melting curves" for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Chemical Proteomics with Kinobeads

This technique identifies the cellular targets and off-targets of an inhibitor by affinity chromatography using immobilized, broad-spectrum kinase inhibitors ("kinobeads").[10][11]

Protocol:

  • Cell Lysate Preparation: Prepare a cell lysate from the cell line of interest under native conditions.

  • Competition Binding:

    • Aliquot the cell lysate. Treat each aliquot with a different concentration of the pyrazolo[3,4-d]pyrimidine inhibitor or DMSO as a control.

    • Incubate to allow the inhibitor to bind to its targets.

  • Kinobeads Affinity Purification:

    • Add kinobeads to each lysate and incubate to capture kinases that are not bound to the free inhibitor.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Digestion: Elute the bound proteins from the kinobeads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis:

    • Identify the proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of the inhibitor. These are the potential targets and off-targets.

    • Generate dose-response curves for each identified protein to determine the apparent binding affinity (EC50).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical scenario where a pyrazolo[3,4-d]pyrimidine inhibitor designed to target a specific kinase in the MAPK/ERK pathway also exhibits off-target effects on other kinases, leading to unintended signaling consequences.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation SRC SRC (Off-target) STAT3 STAT3 SRC->STAT3 STAT3->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR On-target Inhibition Inhibitor->SRC Off-target Inhibition

MAPK/ERK pathway with inhibitor effects.
Experimental Workflow Diagram

This diagram outlines the key steps in a kinome scanning experiment to determine the selectivity profile of a pyrazolo[3,4-d]pyrimidine inhibitor.

Kinome_Scan_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Pyrazolo[3,4-d]pyrimidine Inhibitor Stock (in DMSO) Dilution Serial Dilution of Inhibitor Compound->Dilution Plate Dispense into 384-well Plate (Inhibitor + Kinase Panel + Substrate) Dilution->Plate Reaction Initiate Reaction with ATP Incubate at 30°C Plate->Reaction Detection Add ADP-Glo™ Reagents Measure Luminescence Reaction->Detection Calc Calculate % Inhibition vs. Control (DMSO) Detection->Calc Curve Generate Dose-Response Curves Calc->Curve IC50 Determine IC50 Values Curve->IC50 Profile Generate Kinase Selectivity Profile IC50->Profile

Kinome scan experimental workflow.
Logical Relationship Diagram

This diagram illustrates the decision-making process for interpreting and acting upon the results of off-target activity screening.

Logical_Relationship cluster_decision Decision Point Start Kinase Selectivity Screening Data Identify_Off_Targets Identify Significant Off-Target Hits Start->Identify_Off_Targets Assess_Potency Determine IC50 for On- and Off-Targets Identify_Off_Targets->Assess_Potency Selectivity_Index Calculate Selectivity Index (IC50_off-target / IC50_on-target) Assess_Potency->Selectivity_Index Is_Selective Is Selectivity Index Acceptable? Selectivity_Index->Is_Selective Proceed Proceed with Lead Compound Is_Selective->Proceed Yes Redesign Chemical Modification to Improve Selectivity Is_Selective->Redesign No Validate_Cellular Validate in Cellular Assays (e.g., CETSA) Proceed->Validate_Cellular Redesign->Start Re-screen

Decision-making for off-target hits.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper disposal of chemical waste is a critical component of ensuring a safe working environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this exact compound, it must be handled as a hazardous chemical waste, adhering to the stringent protocols for this category of materials.

Immediate Safety and Handling Precautions

Before commencing any disposal activities, it is imperative to consult the available safety information and handle the compound with the utmost caution.

Personal Protective Equipment (PPE): To mitigate exposure risks, the following personal protective equipment must be worn:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary for splash protection.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing (e.g., Tyvek®).[1]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of dust or aerosol formation, or if working outside of a fume hood.[1]

Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Treat all this compound, including contaminated materials (e.g., gloves, absorbent paper, glassware), as hazardous waste.

    • As a brominated organic compound, this waste must be segregated into the "halogenated organic waste" stream.[3][4] Do not mix with non-halogenated waste to avoid unnecessary increases in disposal costs.[4]

  • Waste Collection:

    • Solid Waste: Carefully collect solid this compound waste and any contaminated disposable materials. If the material is a powder, slightly dampen it with a suitable solvent (e.g., water, if compatible) to prevent dust from becoming airborne.[1]

    • Liquid Waste: If the compound is in a solution, collect the liquid waste in a designated, compatible, and leak-proof container.[2] Do not mix with other incompatible solvent wastes.

    • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[2]

  • Container Management:

    • Container Type: Use a suitable, clearly labeled, and tightly sealed container for hazardous waste collection.[1] Whenever possible, the original manufacturer's container can be used.[2]

    • Labeling: Affix a hazardous waste tag to the container as soon as the first waste is added. The label must clearly state "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and all relevant hazard pictograms (e.g., GHS07 for "Warning").[2][5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) at or near the point of generation.[2]

    • The storage area should be away from incompatible materials.

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][6]

    • The recommended method of disposal for halogenated organic compounds is controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[1]

  • Decontamination:

    • Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with the chemical using a suitable solvent and then washing with soap and water.[1]

    • Collect all decontamination materials (e.g., wipes, solvent rinsate) as hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent before being offered for recycling or disposal.[1] The rinsate must be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Waste Collection & Segregation cluster_container Container Management cluster_disposal Final Disposal start Start: Disposal Required for This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe engineering Work in Chemical Fume Hood ppe->engineering identify Identify Waste Type engineering->identify segregate Segregate as 'Halogenated Organic Waste' identify->segregate collect Collect Waste in Designated Container segregate->collect label_container Label Container Correctly (Name, Date, Hazards) collect->label_container seal_container Seal Container Tightly label_container->seal_container store_container Store in Satellite Accumulation Area seal_container->store_container contact_vendor Contact Licensed Waste Disposal Company store_container->contact_vendor arrange_pickup Arrange for Waste Pickup (Likely Incineration) contact_vendor->arrange_pickup decontaminate Decontaminate Work Area & Equipment arrange_pickup->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound (CAS No: 15129-42-7). Adherence to these procedures is critical to ensure personal safety and proper management of this chemical compound.

Immediate Safety Information

This compound is classified as harmful if swallowed.[1] Key hazard information is summarized below:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4, OralWarning H302: Harmful if swallowed
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Nitrile or other chemical-resistant gloves.Laboratory coat.Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates (e.g., N95) is recommended.
General laboratory use (in solution) Safety glasses with side shields.Nitrile or other chemical-resistant gloves.Laboratory coat.Work in a well-ventilated area.
Transferring solid material Safety glasses with side shields or chemical splash goggles.Nitrile or other chemical-resistant gloves.Laboratory coat.Perform in a chemical fume hood to avoid dust inhalation.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a laboratory coat.A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure that a current Safety Data Sheet (SDS) for a similar compound is reviewed, as a specific SDS for this compound may not be readily available.

    • Designate a specific area for handling, such as a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and PPE before starting work.

  • Handling the Solid Compound:

    • Perform all manipulations of the solid compound that may generate dust, such as weighing and transferring, within a certified chemical fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.

    • Keep the container tightly closed when not in use.[2]

  • Preparing Solutions:

    • When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

    • Ensure the process is conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Decontaminate all equipment used.

Disposal Plan

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated labware and PPE, in a designated, properly labeled hazardous waste container.

    • The container should be clearly marked as "Halogenated Organic Waste."

  • Container Management:

    • Keep the waste container securely closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this chemical down the drain or in regular trash.

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Designate Handling Area prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Assemble PPE & Materials prep3->prep4 handle1 Weigh/Transfer Solid in Fume Hood prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 Experiment Complete disp1 Segregate Halogenated Waste handle3->disp1 Generate Waste clean2 Properly Store or Dispose of Unused Chemical clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 disp2 Use Labeled, Closed Container disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.